Product packaging for 5,5-Dimethyl-1,3-cyclohexadiene(Cat. No.:CAS No. 33482-80-3)

5,5-Dimethyl-1,3-cyclohexadiene

Katalognummer: B3051393
CAS-Nummer: 33482-80-3
Molekulargewicht: 108.18 g/mol
InChI-Schlüssel: KGYVJUSBRARRBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

5,5-Dimethyl-1,3-cyclohexadiene (CAS 33482-80-3) is an organic compound with the molecular formula C8H12 and a molecular weight of 108.18 g/mol . This compound is classified as a conjugated diene, characterized by its system of alternating double and single bonds which allows for the delocalization of pi-electrons, granting it unique reactivity and stability compared to isolated dienes . Its structure features a gem-dimethyl group at the 5-position, which provides a strategic structural constraint by preventing enolization and other potential side reactions, allowing researchers to focus on the intrinsic reactivity of the diene system itself . This makes it an excellent model system for fundamental reactivity studies in advanced organic chemistry. A key research application of this compound is its role as a building block in synthetic chemistry, particularly in Diels-Alder [4+2] cycloadditions . Its cyclic structure inherently locks the diene in the s-cis conformation, which is a prerequisite for this reaction, making it a highly effective and reliable diene component for constructing complex cyclohexene rings and larger molecular architectures . Furthermore, the compound and its derivatives serve as crucial intermediates in photochemical studies, such as investigating the ring-opening of 1,3-cyclohexadienes to 1,3,5-hexatrienes, a classic pericyclic reaction . The methyl groups can act as spectroscopic probes, aiding in the elucidation of reaction mechanisms and the structures of intermediates . The compound is for research use only and is not approved for human or veterinary consumption . Please note that while this compound is recognized for its role in fundamental chemical research, the search results do not provide specific information on its handling, storage, or safety profile. Researchers should consult relevant safety data sheets and literature before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12 B3051393 5,5-Dimethyl-1,3-cyclohexadiene CAS No. 33482-80-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5,5-dimethylcyclohexa-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-8(2)6-4-3-5-7-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYVJUSBRARRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446677
Record name 5,5-dimethyl-1,3-cyclohexadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33482-80-3
Record name 5,5-dimethyl-1,3-cyclohexadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5,5-Dimethyl-1,3-cyclohexadiene CAS number 33482-80-3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5,5-Dimethyl-1,3-cyclohexadiene

CAS Number: 33482-80-3

Introduction

This compound is a cyclic conjugated diene that serves as a valuable building block and model system in organic chemistry. Its rigid s-cis conformation, enforced by the cyclic structure, makes it particularly well-suited for studying pericyclic reactions like the Diels-Alder cycloaddition. The gem-dimethyl group at the C-5 position provides a unique structural constraint that prevents side reactions such as enolization, thereby simplifying the analysis of the diene system's intrinsic reactivity.[1] This technical guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. While extensive experimental data for this specific compound is not widely published, computed properties and data from closely related structures provide valuable insights.

Physicochemical Data
PropertyValueReference
CAS Number 33482-80-3[2][3][4]
IUPAC Name 5,5-dimethylcyclohexa-1,3-diene[1][2]
Molecular Formula C₈H₁₂[1][2][3][4]
Molecular Weight 108.18 g/mol [1][2][4]
Monoisotopic Mass 108.093900383 Da[2]
Canonical SMILES CC1(CC=CC=C1)C[2]
InChIKey KGYVJUSBRARRBU-UHFFFAOYSA-N[2][4]
Topological Polar Surface Area 0 Ų[2]
Heavy Atom Count 8[5]
Complexity 127[5]
Spectroscopic Data

Spectroscopic data for the direct precursor, 5,5-dimethyl-1,3-cyclohexanedione (Dimedone), is well-documented and provided for illustrative comparison.

Spectroscopic TechniqueKey Features for 5,5-Dimethyl-1,3-cyclohexanedione (CAS: 126-81-8)
¹³C NMR Chemical shifts indicative of ketone and methylene carbons.[1]
IR Spectrum Strong absorption bands corresponding to the C=O stretching of the ketone groups.[1]
Mass Spectrometry Molecular ion peak corresponding to its molecular weight (140.18 g/mol ).[1][6]
UV/Visible Spectrum Absorption characteristics related to the dicarbonyl system.[6]

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds from the readily available precursor, 5,5-dimethyl-1,3-cyclohexanedione (dimedone). The overall synthetic pathway involves the synthesis of dimedone followed by its conversion to the target diene.

Synthesis_Workflow cluster_0 Step 1: Dimedone Synthesis cluster_1 Step 2: Diene Formation MesitylOxide Mesityl Oxide Intermediate Michael Adduct Intermediate MesitylOxide->Intermediate + Diethyl Malonate (Michael Addition) DiethylMalonate Diethyl Malonate Dimedone 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) Intermediate->Dimedone Intramolecular Condensation, Hydrolysis & Decarboxylation Diol 5,5-Dimethylcyclohexane-1,3-diol Dimedone->Diol Reduction (e.g., NaBH4) Target This compound Diol->Target Dehydration/Elimination (Acid-catalyzed)

Caption: Synthetic workflow for this compound.

Protocol: Synthesis of 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

This procedure is adapted from a standard organic synthesis protocol.[7] It involves a Michael addition followed by an intramolecular condensation.

  • Reaction Setup: In a dry 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, place 400 mL of absolute ethanol.

  • Base Preparation: Add 23 g (1 gram-atom) of clean sodium to the ethanol at a rate that maintains boiling.

  • Michael Addition: Once all the sodium has dissolved to form sodium ethoxide, add 170 g (1.06 moles) of diethyl malonate. Subsequently, add 100 g (1.02 moles) of freshly distilled mesityl oxide (boiling point 126–131 °C) slowly through the dropping funnel.

  • Cyclization and Reflux: Reflux the solution with constant stirring for two hours.

  • Hydrolysis: Add a solution of 125 g (2.2 moles) of potassium hydroxide in 575 mL of water. Continue to stir and reflux for an additional six hours to hydrolyze the ester intermediate.

  • Workup and Decarboxylation: After cooling, make the hot mixture just acid to litmus with dilute hydrochloric acid. Distill off the ethanol. The residue is boiled with decolorizing charcoal, filtered, and neutralized.

  • Crystallization: Finally, make the hot, neutral filtrate distinctly acid to methyl orange with dilute HCl, boil for a few minutes to ensure decarboxylation, and allow it to cool. The dimedone product will crystallize.

  • Isolation: Filter the product by suction, wash with ice-cold water, and air dry. The typical yield is 67–85%.[7]

Protocol: Conversion of Dimedone to this compound

This is a representative two-step procedure involving reduction and elimination.

  • Reduction to Diol: Dissolve the synthesized dimedone in a suitable solvent like ethanol or methanol. Cool the solution in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while monitoring the reaction. Upon completion, neutralize the reaction with a weak acid and extract the resulting 5,5-dimethylcyclohexane-1,3-diol.

  • Dehydration/Elimination: Subject the purified diol to acid-catalyzed dehydration. This can be achieved by refluxing the diol with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a suitable solvent, often with a Dean-Stark trap to remove water and drive the equilibrium towards the diene product. The volatile diene can be distilled directly from the reaction mixture.

Chemical Reactivity and Experimental Protocols

The reactivity of this compound is dominated by its conjugated π-electron system, making it a participant in several important classes of organic reactions.[1]

Diels-Alder Cycloaddition

As a cyclic diene locked in an s-cis conformation, it readily undergoes [4+2] cycloaddition reactions with various dienophiles to form bicyclic adducts.[1] The reaction is a powerful tool for constructing six-membered rings.[8]

Diels_Alder Diene 5,5-Dimethyl- 1,3-cyclohexadiene (Diene) Product Bicyclic Adduct Diene->Product [4+2] Cycloaddition Dienophile Dienophile (e.g., Maleic Anhydride)

Caption: Diels-Alder reaction of this compound.

Experimental Protocol: General Diels-Alder Reaction [9]

  • Setup: In a round-bottomed flask, dissolve the dienophile (e.g., maleic anhydride, 1.0 equivalent) in a suitable high-boiling solvent like xylene or toluene.

  • Reaction: Add this compound (1.0-1.2 equivalents) to the solution.

  • Heating: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by the disappearance of reactants via TLC or GC.

  • Cooling and Crystallization: Once the reaction is complete, allow the solution to cool to room temperature, followed by further cooling in an ice bath to induce crystallization of the product.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry.

Photochemical Electrocyclic Ring Opening

The photochemical ring-opening of 1,3-cyclohexadiene to form 1,3,5-hexatriene is a classic example of a pericyclic reaction, governed by Woodward-Hoffmann rules.[1][10] For a 6π-electron system like this diene, the photochemical reaction proceeds through a conrotatory mechanism.[1] This reaction is a fundamental model for photobiological processes such as the synthesis of vitamin D.[1][11]

Photochemical_Reaction start 5,5-Dimethyl- 1,3-cyclohexadiene end Substituted 1,3,5-Hexatriene start->end hv (UV Irradiation) Conrotatory Ring Opening

Caption: Photochemical ring-opening of this compound.

Experimental Protocol: Photochemical Ring Opening [12]

  • Solution Preparation: Prepare a dilute solution of this compound in an inert, UV-transparent solvent (e.g., hexane or cyclohexane) in a quartz reaction vessel.

  • Degassing: Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiation: Irradiate the solution with a suitable UV light source (e.g., a medium-pressure mercury lamp with a filter to select the desired wavelength, such as 254 nm). The reaction vessel should be cooled to maintain a constant temperature.

  • Monitoring: Monitor the formation of the hexatriene product using UV-Vis spectroscopy (observing the appearance of a new absorption maximum at a longer wavelength) or ¹H NMR spectroscopy.

  • Isolation: Once the desired conversion is reached, carefully remove the solvent under reduced pressure at low temperature to isolate the product, which may be sensitive to heat and air.

Oxidation and Reduction
  • Oxidation: The diene can be oxidized, with strong oxidizing agents potentially cleaving the double bonds. A major oxidation product is 5,5-dimethyl-1,3-cyclohexanedione.[1]

  • Reduction: Catalytic hydrogenation of the diene system, typically using a catalyst like palladium on carbon (Pd/C) with hydrogen gas, will reduce the double bonds to yield the saturated 5,5-dimethylcyclohexane.[1]

Applications in Research and Drug Development

While direct biological activity data for this compound is limited, its derivatives and the broader class of cyclohexadienes are significant in several areas:

  • Scaffold for Drug Discovery: The rigid framework provided by the cyclohexadiene ring is a desirable feature in medicinal chemistry. It serves as a platform to create libraries of novel, three-dimensional molecules with potential biological activity, allowing for the exploration of new chemical space.[1]

  • Synthesis of Complex Molecules: It is a key building block in the synthesis of more complex molecules, including natural products and novel materials.[1]

  • Bioactivity of Derivatives: Various compounds containing the 1,3-cyclohexadiene scaffold have reported biological activities, including neuroprotective, anti-inflammatory, antibacterial, and anticancer effects.[13][14] Derivatives of the precursor, 5,5-dimethyl-1,3-cyclohexanedione, have been synthesized and screened for antioxidant and enzyme inhibition activities.[15]

References

An In-depth Technical Guide on the Physical Properties of 5,5-Dimethyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical properties of the organic compound 5,5-Dimethyl-1,3-cyclohexadiene (CAS No: 33482-80-3). Due to its nature as a conjugated diene within a constrained cyclic system, this molecule is a subject of interest for studies in chemical reactivity and synthesis. This guide summarizes its key identifiers, computed properties, and the standard experimental protocols for determining physical characteristics, addressing a notable scarcity of published experimental data for this specific compound.

Compound Identification and Structure

This compound is a cyclic hydrocarbon featuring a conjugated system of two double bonds. The gem-dimethyl group at the C5 position provides a significant structural constraint, making it a useful model system for studying chemical reactivity, particularly in reactions like Diels-Alder cycloadditions.[1]

Classification of Dienes

Dienes are hydrocarbons containing two carbon-carbon double bonds. Their classification is based on the relative position of these bonds, which significantly influences their chemical and physical properties. This compound is a member of the conjugated dienes class.

G cluster_types Classification Dienes Dienes Isolated Isolated (e.g., 1,4-pentadiene) Dienes->Isolated Separated by >1 single bond Conjugated Conjugated (e.g., 1,3-butadiene) Dienes->Conjugated Separated by 1 single bond Cumulated Cumulated (Allenes) (e.g., 1,2-propadiene) Dienes->Cumulated Adjacent (share a carbon) Target This compound Conjugated->Target

Caption: Logical diagram illustrating the classification of dienes.

Quantitative Data Summary

PropertyValueSource
IUPAC Name 5,5-dimethylcyclohexa-1,3-dienePubChem[4]
CAS Number 33482-80-3NIST[3], PubChem[4]
Molecular Formula C₈H₁₂NIST[3], PubChem[4]
Molecular Weight 108.18 g/mol PubChem[4], NIST[3]
InChIKey KGYVJUSBRARRBU-UHFFFAOYSA-NNIST[3], PubChem[4]
Boiling Point N/ALookChem[2]
Melting Point N/ALookChem[2]
Density N/ALookChem[2]
Refractive Index N/ALookChem[2]

Synthesis Pathway Overview

The primary route to synthesize this compound involves its precursor, 5,5-Dimethyl-1,3-cyclohexanedione, commonly known as dimedone.[5][6] The synthesis from dimedone generally follows a sequence of reduction and elimination reactions to form the diene.[7] Dimedone itself is synthesized from mesityl oxide and diethyl malonate.[8][9]

G cluster_dimedone Dimedone Synthesis cluster_diene Diene Synthesis Mesityl Mesityl Oxide Michael Michael Addition Mesityl->Michael Diethyl Diethyl Malonate Diethyl->Michael Cyclization Intramolecular Condensation Michael->Cyclization Dimedone 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) Cyclization->Dimedone Reduction Reduction of Carbonyls Dimedone->Reduction Elimination Double Elimination Reduction->Elimination Diene This compound Elimination->Diene

Caption: High-level workflow for the synthesis of this compound.

Standard Experimental Protocols for Physical Property Determination

Given the absence of published experimental data for this compound, this section outlines the standard laboratory methodologies that would be employed to determine its key physical properties.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[10]

  • Distillation Method : This is a common method for purification and boiling point determination. The compound (at least 5 mL) is heated in a distillation flask. The highest temperature recorded on a thermometer, with its bulb fully immersed in the vapor phase as the liquid actively distills, corresponds to the boiling point at the recorded atmospheric pressure.[11][12]

  • Thiele Tube Method : This micro-method is suitable for small sample volumes (<1 mL). The liquid is placed in a small tube with an inverted, sealed capillary tube. The apparatus is attached to a thermometer and heated in a Thiele tube containing oil. A rapid stream of bubbles emerges from the capillary as the boiling point is exceeded. The apparatus is cooled, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[12][13]

Density Measurement

Density is the mass per unit volume of a substance. Several accurate methods are available for liquids.

  • Pycnometry : A pycnometer is a glass flask with a precisely known volume. The procedure involves weighing the empty, dry pycnometer, then weighing it again when filled with the sample liquid. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[14][15]

  • Vibrating Tube Densimetry : A modern, automated method where the liquid sample is introduced into an oscillating U-tube. The instrument measures the change in the frequency of oscillation, from which the density is precisely calculated. This method is fast and requires only a small sample volume.[14]

  • Gravimetric Buoyancy Method (Archimedes' Principle) : This technique involves weighing a sinker of a known volume first in air and then while fully submerged in the sample liquid. The apparent loss in the sinker's weight is equal to the weight of the displaced liquid. From this, the liquid's density can be accurately determined.[15][16]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property used for identification and purity assessment.[17][18]

  • Abbe Refractometer : This is the standard instrument for measuring the refractive index of liquids. A few drops of the sample are placed on the surface of the lower prism. Light of a specific wavelength (typically the sodium D-line, 589 nm) is passed through the sample. The user adjusts the instrument to bring a dividing line between light and dark fields into view on a crosshair. The refractive index is then read directly from a scale.[17] The measurement is temperature-dependent and is typically reported at 20°C.[17][19]

References

5,5-Dimethyl-1,3-cyclohexadiene molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5,5-Dimethyl-1,3-cyclohexadiene, a versatile building block in organic synthesis.

Core Molecular Data

This compound is a cyclic diene with the molecular formula C8H12.[1][2][3][4] Its structure features a six-membered ring containing two conjugated double bonds and a gem-dimethyl group at the 5-position. This substitution pattern imparts specific reactivity and stability to the molecule.

PropertyValueSource(s)
Molecular Formula C8H12[1][2][3][4]
Molecular Weight 108.18 g/mol [3][5]
IUPAC Name 5,5-dimethylcyclohexa-1,3-diene[3]
CAS Number 33482-80-3[1][2]

Synthesis of a Key Precursor: 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

A common and well-documented precursor to derivatives of this compound is 5,5-dimethyl-1,3-cyclohexanedione, also known as dimedone. The synthesis of dimedone is a classic organic reaction sequence.

Experimental Protocol: Synthesis of Dimedone

This protocol is adapted from established literature procedures.[6]

Materials:

  • Mesityl oxide (freshly distilled, fraction boiling at 126–131°C)

  • Ethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Potassium hydroxide

  • Hydrochloric acid (concentrated and dilute)

  • Decolorizing charcoal (e.g., Norite)

  • Ice

Equipment:

  • 2-liter three-necked, round-bottomed flask

  • Liquid-sealed stirrer

  • 500-cc dropping funnel

  • Reflux condenser with a calcium chloride tube

  • Water bath

  • Suction filtration apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a dry 2-liter three-necked flask equipped with a stirrer and reflux condenser, place 400 cc of absolute ethanol. Carefully add 23 g of clean sodium metal through the condenser at a rate that maintains the solution at its boiling point.

  • Reaction Mixture: Once all the sodium has dissolved, add 170 g of ethyl malonate. Then, slowly add 100 g of freshly distilled mesityl oxide through the dropping funnel.

  • Reflux: Heat the solution to reflux with constant stirring for two hours.

  • Saponification: Following the reflux period, add a solution of 125 g of potassium hydroxide in 575 cc of water. Continue to reflux the mixture for an additional 30 minutes to saponify the ester.

  • Acidification and Alcohol Removal: While the mixture is still hot, carefully acidify it to be just acidic to litmus paper using dilute hydrochloric acid. Fit the flask with a condenser for distillation and remove as much ethanol as possible by heating on a water bath.

  • Decolorization: To the residue in the flask, add approximately 15 g of decolorizing charcoal and boil. Filter the hot solution. This charcoal treatment may be repeated if necessary.

  • Crystallization: The hot, yellow filtrate is then made distinctly acidic to methyl orange with additional dilute hydrochloric acid and boiled for a few minutes. Upon cooling, the dimedone will crystallize.

  • Isolation and Drying: Collect the crystalline product by suction filtration, wash with ice-cold water, and allow it to air dry. The expected yield is between 96–122 g.[6]

Logical Workflow for Synthesis

The synthesis of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) involves a multi-step process that can be visualized as a logical workflow. This sequence highlights the key transformations from readily available starting materials to the target precursor.

SynthesisWorkflow start Starting Materials: Mesityl Oxide & Diethyl Malonate step1 Michael Addition start->step1 intermediate1 Intermediate Adduct step1->intermediate1 step2 Intramolecular Claisen Condensation intermediate1->step2 intermediate2 Cyclic β-keto ester step2->intermediate2 step3 Hydrolysis & Decarboxylation intermediate2->step3 product 5,5-Dimethyl-1,3- cyclohexanedione (Dimedone) step3->product

Caption: Logical workflow for the synthesis of dimedone.

Reactivity and Applications

This compound is a valuable reagent in various organic reactions, primarily due to its conjugated diene system.

Diels-Alder Reaction

As a conjugated diene, this compound readily participates in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[5] The gem-dimethyl group at the 5-position provides steric hindrance that can influence the stereoselectivity of the cycloaddition. The fixed s-cis conformation of the diene within the cyclic structure is advantageous for this reaction.[5]

The general workflow for a Diels-Alder reaction involving this diene can be visualized as follows:

DielsAlder diene This compound (Diene) reaction [4+2] Cycloaddition diene->reaction dienophile Dienophile (e.g., Maleic Anhydride) dienophile->reaction product Cycloadduct (Substituted Bicyclic System) reaction->product

Caption: Generalized Diels-Alder reaction workflow.

This reaction is a powerful tool for the construction of complex cyclic and bicyclic molecules, which are common motifs in natural products and pharmaceutical agents. The electron-donating or withdrawing nature of substituents on the dienophile can significantly affect the rate and selectivity of the reaction.[5]

References

An In-depth Technical Guide to 5,5-Dimethyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 5,5-dimethylcyclohexa-1,3-diene

This technical guide provides a comprehensive overview of 5,5-dimethyl-1,3-cyclohexadiene, a cyclic diene of significant interest in organic synthesis and mechanistic studies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed information on its synthesis, properties, and reactivity, with a focus on experimental protocols and data presentation.

Physicochemical Properties and Spectroscopic Data

This compound is a cyclic organic compound with the molecular formula C₈H₁₂ and a molecular weight of 108.18 g/mol .[1][2] Its structure, featuring a conjugated diene system within a six-membered ring and a gem-dimethyl group at the 5-position, imparts unique reactivity.[3] The physical and spectroscopic properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 5,5-dimethylcyclohexa-1,3-diene[1]
CAS Number 33482-80-3[1]
Molecular Formula C₈H₁₂[1]
Molecular Weight 108.18 g/mol [1]

Table 2: Spectroscopic Data of this compound

TechniqueDataReference
¹³C NMR A ¹³C NMR spectrum is available.[1]
¹H NMR Data not readily available in the public domain.
Mass Spectrometry Data not readily available in the public domain.
Infrared (IR) Spectroscopy Data not readily available in the public domain.

Synthesis of this compound

The primary synthetic route to this compound commences with the well-established precursor, 5,5-dimethyl-1,3-cyclohexanedione, commonly known as dimedone. The synthesis involves a two-step sequence: the reduction of the diketone to the corresponding diol, followed by the dehydration of the diol to yield the diene.

Synthesis of the Precursor: 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

Dimedone is synthesized via a Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Claisen condensation, hydrolysis, and decarboxylation. A detailed, reliable protocol is provided by Organic Syntheses.

Experimental Protocol: Synthesis of 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) (Adapted from Organic Syntheses, Coll. Vol. 2, p.200 (1943); Vol. 15, p.6 (1935))

  • Materials:

    • Sodium (2.3 g, 0.1 mol)

    • Absolute ethanol (40 mL)

    • Diethyl malonate (17 g, 0.106 mol)

    • Mesityl oxide (10 g, 0.102 mol, freshly distilled, bp 126-131 °C)

    • Potassium hydroxide (12.5 g, 0.22 mol) in water (57.5 mL)

    • Dilute hydrochloric acid (1 volume concentrated HCl to 2 volumes water)

    • Decolorizing carbon (Norite)

  • Procedure:

    • In a 200-mL three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve sodium in absolute ethanol.

    • To the hot solution, add diethyl malonate, followed by the slow addition of mesityl oxide.

    • Reflux the mixture with stirring for 2 hours.

    • Add the potassium hydroxide solution and continue to reflux with stirring for an additional 6 hours.

    • While still hot, acidify the mixture to a litmus-positive test with dilute hydrochloric acid.

    • Distill off the ethanol under reduced pressure.

    • Boil the residue with decolorizing carbon, filter, and repeat the treatment.

    • Neutralize the filtrate to litmus with dilute hydrochloric acid and boil again with decolorizing carbon.

    • Make the hot filtrate distinctly acidic to methyl orange with dilute hydrochloric acid, boil for a few minutes, and allow to cool.

    • Collect the crystallized dimedone by suction filtration, wash with ice-cold water, and air dry.

  • Yield: 9.6-12.2 g (67-85% of the theoretical amount).

  • Melting Point: 147-148 °C.

Conversion of Dimedone to this compound

General Experimental Workflow: Reduction and Dehydration of Dimedone

  • Step 1: Reduction of 5,5-Dimethyl-1,3-cyclohexanedione

    • Reducing Agent: Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄). NaBH₄ is generally preferred for its milder nature and easier handling.

    • Solvent: A protic solvent such as methanol or ethanol for NaBH₄, or an aprotic ether solvent like diethyl ether or tetrahydrofuran (THF) for LiAlH₄.

    • General Procedure: Dimedone is dissolved in the appropriate solvent and cooled in an ice bath. The reducing agent is added portion-wise with stirring. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product, 5,5-dimethylcyclohexane-1,3-diol, is isolated through extraction and purified by recrystallization or chromatography.

  • Step 2: Dehydration of 5,5-Dimethylcyclohexane-1,3-diol

    • Dehydrating Agent: A strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), or a Lewis acid like alumina (Al₂O₃) at high temperatures.

    • General Procedure: The diol is heated with the dehydrating agent. The product, this compound, being volatile, can be distilled from the reaction mixture as it is formed. The collected distillate is then washed, dried, and purified by fractional distillation.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its conjugated π-electron system. The gem-dimethyl group at the 5-position provides a strategic structural constraint, preventing enolization and other side reactions, which makes it an excellent model system for studying the intrinsic reactivity of a cyclic diene system.[3]

Diels-Alder Reactions

This compound readily participates as the diene component in [4+2] cycloaddition reactions, a cornerstone of organic synthesis for the formation of six-membered rings.[3] The fixed s-cis conformation of the diene in the cyclic structure is particularly advantageous for these reactions.[3]

General Experimental Protocol: Diels-Alder Reaction of this compound with an Alkene

  • Reactants:

    • This compound (the diene)

    • An electron-deficient alkene (the dienophile), e.g., maleic anhydride, N-phenylmaleimide, or a dialkyl acetylenedicarboxylate.

  • Solvent: A non-polar aprotic solvent such as toluene, xylene, or dichloromethane. For some reactions, solvent-free conditions may be employed.

  • Procedure:

    • The diene and dienophile are dissolved in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

    • The reaction mixture is heated to reflux and the progress of the reaction is monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization or column chromatography.

Diels_Alder_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Diene This compound Reaction [4+2] Cycloaddition Diene->Reaction Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Reaction Adduct Bicyclic Adduct Reaction->Adduct Heat

Caption: Diels-Alder reaction workflow.

Other Reactions

The conjugated diene system of this compound is also susceptible to other transformations, including electrophilic additions and photochemical reactions. The photochemical ring-opening of 1,3-cyclohexadienes to 1,3,5-hexatrienes is a classic example of a pericyclic reaction, and the dimethylated analog serves as a valuable substrate for studying the electronic and structural dynamics of this transformation.[3]

Relevance in Research and Drug Development

While direct applications of this compound in drug development are not extensively documented, its precursor, dimedone, and related 1,3-dione derivatives are versatile building blocks in medicinal chemistry. These scaffolds have been utilized in the synthesis of various heterocyclic compounds with a wide range of biological activities, including antibacterial, antifungal, and anthelmintic properties.

Derivatives of dimedone have been investigated for their potential as:

  • Antimicrobial agents: Schiff bases and other derivatives have shown activity against various bacterial and fungal strains.

  • Anthelmintic agents: Some dimedone derivatives have been screened for their activity against parasitic worms.

  • Precursors to complex molecules: The dimedone scaffold is a key starting material for the synthesis of xanthene and acridine derivatives, which are known to possess biological activity.

The synthesis of libraries of molecules based on the 5,5-dimethyl cyclohexenone framework allows for the exploration of new chemical space in the search for novel therapeutic agents. The rigid framework provided by the ring system is a desirable feature in medicinal chemistry.

Drug_Discovery_Logic A 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) B Chemical Modification (e.g., condensation, cyclization) A->B C Library of Dimedone Derivatives (e.g., Schiff bases, heterocycles) B->C D Biological Screening (e.g., antibacterial, antifungal) C->D E Identification of Bioactive Compounds D->E F Lead Optimization for Drug Development E->F

Caption: Logic for drug discovery using dimedone.

Conclusion

This compound is a valuable compound in organic chemistry, primarily serving as a model system for studying the reactivity of cyclic dienes and as a building block in Diels-Alder reactions. Its synthesis from the readily available precursor, dimedone, provides access to a versatile scaffold. While its direct application in drug development is limited, the broader family of dimedone derivatives continues to be a fruitful area of research for the discovery of new bioactive molecules. This guide provides a foundational understanding for researchers and professionals working with this and related compounds.

References

Synthesis of 5,5-Dimethyl-1,3-cyclohexadiene from Dimedone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 5,5-dimethyl-1,3-cyclohexadiene from dimedone (5,5-dimethyl-1,3-cyclohexanedione). The synthesis is a two-step process involving the reduction of the diketone to a diol, followed by a dehydration reaction to form the target diene. This document outlines the theoretical basis, detailed experimental protocols, and expected outcomes for each stage of the synthesis.

Overview of the Synthetic Pathway

The conversion of dimedone to this compound is achieved through two sequential chemical transformations:

  • Reduction of Dimedone: The two carbonyl groups of dimedone are reduced to hydroxyl groups using a suitable reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield 5,5-dimethylcyclohexane-1,3-diol.

  • Dehydration of 5,5-dimethylcyclohexane-1,3-diol: The intermediate diol is then subjected to acid-catalyzed dehydration, which removes two molecules of water to form the conjugated diene system of this compound.

Synthesis_Workflow Dimedone Dimedone (5,5-Dimethyl-1,3-cyclohexanedione) Diol 5,5-Dimethylcyclohexane-1,3-diol Dimedone->Diol Reduction (e.g., NaBH4, Methanol) Diene This compound Diol->Diene Dehydration (e.g., H2SO4, Heat)

Figure 1: Overall synthetic workflow from dimedone to this compound.

Step 1: Reduction of Dimedone

The first step involves the reduction of the two ketone functionalities in dimedone to secondary alcohols. Sodium borohydride is a commonly used reagent for this transformation due to its selectivity and milder reaction conditions compared to lithium aluminum hydride.

Reaction Mechanism: Hydride Reduction

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent (typically an alcohol like methanol or ethanol) to yield the hydroxyl group. This process occurs at both carbonyl positions.

Reduction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation cluster_repeat Steps 1 & 2 Repeat Dimedone Dimedone Intermediate1 Alkoxide Intermediate Dimedone->Intermediate1 Hydride Attack Hydride BH4⁻ Intermediate1_protonation Alkoxide Intermediate Product1 Mono-alcohol Intermediate1_protonation->Product1 Proton Transfer Solvent Methanol (CH3OH) Product1_repeat Mono-alcohol Diol_final 5,5-Dimethylcyclohexane-1,3-diol Product1_repeat->Diol_final Reduction of second carbonyl

Figure 2: Generalized mechanism for the reduction of a carbonyl group in dimedone by sodium borohydride.

Experimental Protocol: Reduction of Dimedone with Sodium Borohydride

This protocol is based on standard procedures for the reduction of cyclic ketones.[1][2]

Materials:

  • Dimedone (5,5-dimethyl-1,3-cyclohexanedione)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • 3 M Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve dimedone in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the cooled solution in portions. Vigorous bubbling may occur.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Decompose the intermediate borate esters by adding 3 M sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5,5-dimethylcyclohexane-1,3-diol.

Quantitative Data: Reduction of Dimedone
ParameterValue
Reactants
Dimedone1.0 eq
Sodium Borohydride1.0 - 1.5 eq
Solvent Methanol
Reaction Temperature 0 °C to Room Temperature
Reaction Time 1 - 2 hours
Typical Yield 85 - 95% (crude)

Step 2: Dehydration of 5,5-Dimethylcyclohexane-1,3-diol

The second step is the elimination of two water molecules from the diol to form the conjugated diene. This is typically achieved through an acid-catalyzed dehydration reaction.

Reaction Mechanism: Acid-Catalyzed Dehydration

The dehydration of secondary alcohols generally proceeds through an E1 mechanism. The hydroxyl group is protonated by the acid catalyst to form a good leaving group (water). Departure of the water molecule results in a secondary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. This process occurs for both hydroxyl groups.

Dehydration_Mechanism cluster_step1 Step 1: Protonation of Hydroxyl cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation cluster_repeat Steps 1-3 Repeat Diol Diol Protonated_Diol Protonated Diol Diol->Protonated_Diol Proton Transfer H_plus H⁺ (from H₂SO₄) Protonated_Diol2 Protonated Diol Carbocation Carbocation Intermediate Protonated_Diol2->Carbocation Loss of Water Water_leaving H₂O Carbocation2 Carbocation Intermediate Unsaturated_Alcohol Unsaturated Alcohol Carbocation2->Unsaturated_Alcohol Proton Abstraction Unsaturated_Alcohol2 Unsaturated Alcohol Diene_final This compound Unsaturated_Alcohol2->Diene_final Dehydration of second alcohol

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 5,5-Dimethyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5,5-dimethyl-1,3-cyclohexadiene. Due to the limited availability of public experimental data for this specific compound, this guide presents predicted ¹³C NMR chemical shifts and a generalized experimental protocol based on standard laboratory practices for similar compounds. This information is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of cyclic diene systems.

Introduction to this compound

This compound is a cyclic organic compound with a conjugated diene system. The presence of the gem-dimethyl group at the C5 position provides a unique structural feature that influences its chemical reactivity and spectroscopic properties. ¹³C NMR spectroscopy is a powerful analytical technique for the structural elucidation of such molecules, providing insights into the electronic environment of each carbon atom.

Predicted ¹³C NMR Chemical Shift Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and are intended to provide an estimate of the expected experimental values.

Carbon AtomPredicted Chemical Shift (ppm)
C1129.5
C2121.0
C3121.0
C4129.5
C535.0
C645.0
C(CH₃)₂28.0

Experimental Protocol for ¹³C NMR Spectroscopy

While a specific experimental protocol for this compound is not publicly available, the following represents a standard procedure for obtaining a ¹³C NMR spectrum of a similar liquid organic compound.

3.1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Chloroform-d (CDCl₃) is a common choice for non-polar compounds.

  • Concentration: Prepare a solution of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube. The concentration may be adjusted based on the solubility of the compound and the sensitivity of the NMR instrument.

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0.0 ppm). However, modern NMR spectrometers can lock onto the deuterium signal of the solvent for referencing.

3.2. NMR Instrument Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz spectrometer:

ParameterValue
Spectrometer Frequency100 MHz for ¹³C
Pulse ProgramStandard ¹³C{¹H} (proton-decoupled)
Acquisition Time1-2 seconds
Relaxation Delay2-5 seconds
Number of Scans128 or more (depending on concentration)
Spectral Width0-220 ppm
Temperature298 K (25 °C)

3.3. Data Processing

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Chemical Shift Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS (0.0 ppm).

  • Peak Picking: The chemical shift of each peak is identified and recorded.

Visualization of Molecular Structure

The following diagram illustrates the structure of this compound with the carbon atoms numbered for correlation with the ¹³C NMR data.

Caption: Structure of this compound with carbon numbering.

Logical Relationship of Spectroscopic Analysis

The process of determining and interpreting the ¹³C NMR spectrum of this compound follows a logical workflow, from sample preparation to final data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis Compound This compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec FID Free Induction Decay (FID) NMR_Spec->FID FT Fourier Transform FID->FT Phase_Baseline Phase & Baseline Correction FT->Phase_Baseline Referencing Chemical Shift Referencing Phase_Baseline->Referencing Spectrum ¹³C NMR Spectrum Referencing->Spectrum Peak_Picking Peak Assignment Spectrum->Peak_Picking Structure Structural Elucidation Peak_Picking->Structure

Caption: Workflow for ¹³C NMR spectroscopic analysis.

This guide provides foundational information for the ¹³C NMR analysis of this compound. For definitive structural confirmation, it is recommended to acquire experimental data and perform further 2D NMR experiments such as HSQC and HMBC.

An In-depth Technical Guide to the Electronic Structure of 5,5-Dimethyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the electronic structure of 5,5-Dimethyl-1,3-cyclohexadiene, a cyclic conjugated diene of significant interest in organic synthesis and photochemistry. The presence of the gem-dimethyl group at the C5 position introduces notable electronic and steric effects that influence its molecular orbitals, spectroscopic properties, and reactivity, particularly in pericyclic reactions. This document synthesizes available data on its electronic properties, including molecular orbital energies and electronic transitions, and provides detailed experimental protocols for its characterization using ultraviolet-visible (UV-Vis) and photoelectron spectroscopy.

Introduction

This compound is a derivative of 1,3-cyclohexadiene, a classic model system for studying the principles of π-electron conjugation and pericyclic reactions. The conjugated diene system within the six-membered ring leads to a delocalized π-electron network, which is fundamental to its chemical behavior.[1] The gem-dimethyl substitution at the C5 position does not alter the conjugated system directly but does influence the overall molecular geometry and electronic structure through inductive and steric effects. Understanding the electronic structure of this molecule is crucial for predicting its reactivity in reactions such as Diels-Alder cycloadditions and photochemical electrocyclic ring-openings.

Electronic Configuration and Molecular Orbitals

The electronic structure of this compound is primarily defined by its four π molecular orbitals (MOs), which arise from the linear combination of the four p-orbitals on the sp²-hybridized carbon atoms of the conjugated system. These are designated as π₁, π₂, π₃, and π₄, with the former two being bonding orbitals and the latter two being anti-bonding. In the ground state, the four π-electrons occupy the two bonding molecular orbitals (π₁ and π₂).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the molecule's reactivity. The HOMO is the π₂ orbital, and the LUMO is the π₃* orbital. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that influences the molecule's electronic transitions and its reactivity in chemical reactions.

Quantitative Molecular Orbital Data (Theoretical)

The following table summarizes theoretically calculated molecular orbital energies for 1,3-cyclohexadiene, which serve as a baseline for understanding the electronic structure of its 5,5-dimethyl derivative.

Molecular OrbitalEnergy (eV) - HF/6-31GSymmetry
π₄ (LUMO+1)2.8a"
π₃* (LUMO)1.5a"
π₂ (HOMO)-8.9a"
π₁ (HOMO-1)-11.5a"

Note: These values are for the parent 1,3-cyclohexadiene and are intended to be representative. The presence of the gem-dimethyl group would likely lead to a slight increase in the energies of the occupied orbitals and a decrease in the energies of the unoccupied orbitals.

G cluster_orbitals π Molecular Orbital Energy Levels E Energy arrow LUMO1 π₄* (LUMO+1) LUMO π₃* (LUMO) HOMO π₂ (HOMO) HOMO1 π₁ (HOMO-1) LUMO1_level LUMO_level HOMO_level HOMO1_level e1 ↑↓ e2 ↑↓

Caption: π Molecular orbital energy level diagram for a conjugated diene system.

Spectroscopic Characterization

UV-Vis Spectroscopy

UV-Vis spectroscopy is a key technique for probing the electronic transitions in conjugated systems. For this compound, the primary electronic transition of interest is the π → π* transition from the HOMO (π₂) to the LUMO (π₃*). The wavelength of maximum absorbance (λmax) for this transition provides information about the HOMO-LUMO energy gap.

For 1,3-butadiene, the simplest conjugated diene, the λmax is 217 nm.[2] In cyclic dienes, the λmax is influenced by the geometry of the diene. For 1,3-cyclohexadiene, the λmax is observed at approximately 256 nm. The gem-dimethyl group in this compound is an alkyl substituent on the diene-containing ring and is expected to cause a bathochromic (red) shift of about 5 nm. Therefore, the predicted λmax for this compound is approximately 261 nm.

Compoundλmax (nm)Electronic Transition
1,3-Butadiene217π → π
1,3-Cyclohexadiene256π → π
This compound ~261 (Predicted) π → π *
Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides direct experimental measurement of the ionization potentials of a molecule, which correspond to the energies of its molecular orbitals.[3][4][5][6] In PES, the sample is irradiated with high-energy photons, causing the ejection of electrons. The kinetic energy of the ejected photoelectrons is measured, and from this, the binding energy (ionization potential) of the electron in the molecule can be determined.

For 1,3-cyclohexadiene, the highest occupied molecular orbital (HOMO) has been studied using PES.[7] The vertical ionization potential corresponding to the removal of an electron from the HOMO (π₂) of 1,3-cyclohexadiene is approximately 8.3 eV. The gem-dimethyl substitution in this compound is expected to lower this ionization potential slightly due to the electron-donating nature of alkyl groups.

CompoundVertical Ionization Potential (HOMO) (eV)
1,3-Cyclohexadiene~8.3
This compound < 8.3 (Predicted)

Experimental Protocols

UV-Vis Spectroscopy Protocol

Objective: To determine the λmax of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., hexane, ethanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen spectroscopic grade solvent. The concentration should be adjusted to yield an absorbance in the range of 0.5 - 1.5 at the λmax to ensure adherence to the Beer-Lambert law.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time. Set the wavelength range to scan from approximately 200 nm to 400 nm.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorbance.

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelength at which the maximum absorbance occurs. This is the λmax. Record the absorbance value at this wavelength.

Photoelectron Spectroscopy Protocol

Objective: To determine the vertical ionization potentials of the valence molecular orbitals of this compound.

Materials:

  • Gaseous sample of this compound

  • Photoelectron spectrometer with a high-vacuum system

  • UV light source (e.g., He Iα radiation at 21.22 eV)

  • Electron energy analyzer and detector

Procedure:

  • Sample Introduction: Introduce the gaseous sample of this compound into the high-vacuum chamber of the photoelectron spectrometer.

  • Ionization: Irradiate the sample with a monochromatic UV light source (e.g., He Iα). The photons will cause the photoejection of valence electrons.

  • Energy Analysis: The ejected photoelectrons are directed into an electron energy analyzer, which separates them based on their kinetic energy.

  • Detection: The energy-resolved electrons are detected, and a photoelectron spectrum is generated by plotting the number of detected electrons as a function of their binding energy (ionization potential).

  • Data Analysis: The peaks in the photoelectron spectrum correspond to the ionization potentials of the different molecular orbitals. The first peak at the lowest binding energy corresponds to the ionization from the HOMO. The vertical ionization potential is determined from the maximum of each vibrational envelope in the spectrum.

Logical Relationships and Workflows

The characterization of the electronic structure of this compound involves a combination of experimental and computational approaches.

G cluster_workflow Computational Analysis Workflow start Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., DFT, MP2) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc mo_calc Molecular Orbital Calculation (e.g., HF, DFT) freq_calc->mo_calc spec_sim Simulate Spectra (e.g., TD-DFT for UV-Vis) mo_calc->spec_sim analysis Analyze Electronic Properties (Orbital Energies, HOMO-LUMO Gap, Transitions) mo_calc->analysis spec_sim->analysis

Caption: A conceptual workflow for the computational analysis of the electronic structure.

Conclusion

The electronic structure of this compound is characterized by a conjugated π-system that dictates its spectroscopic properties and chemical reactivity. While direct experimental data for this specific molecule is sparse, a combination of theoretical predictions based on its parent compound, 1,3-cyclohexadiene, and established principles of electronic effects of substituents allows for a comprehensive understanding. The gem-dimethyl group is anticipated to subtly modify the electronic properties by raising the energy of the frontier molecular orbitals and causing a bathochromic shift in its UV-Vis absorption spectrum. The experimental protocols provided herein offer a clear pathway for the empirical validation of these theoretical considerations, which is of paramount importance for its application in synthetic chemistry and the development of novel photoactive materials.

References

An In-depth Technical Guide on the Discovery and History of 5,5-Dimethyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of 5,5-Dimethyl-1,3-cyclohexadiene. The document details the key synthetic pathways, including the preparation of its crucial precursor, 5,5-dimethyl-1,3-cyclohexanedione (dimedone). It presents a compilation of the compound's physical and spectroscopic data in a structured format for easy reference. Furthermore, this guide explores the applications of this compound in fundamental organic chemistry research, particularly in the study of Diels-Alder reactions and photochemical transformations. Detailed experimental protocols for seminal syntheses are also provided to aid in practical laboratory applications.

Introduction

This compound is a cyclic diene that has served as a valuable substrate in the study of various chemical reactions and concepts in organic chemistry. Its rigid, s-cis conformation of the diene system makes it an excellent model for investigating Diels-Alder cycloadditions. The gem-dimethyl group at the 5-position provides a useful spectroscopic marker and prevents certain side reactions, allowing for clearer investigation of the reactivity of the conjugated diene system. This guide delves into the historical context of its discovery, its synthesis, and its applications, providing a technical resource for researchers in organic synthesis and drug development.

Discovery and Historical Context

The history of this compound is intrinsically linked to its precursor, 5,5-dimethyl-1,3-cyclohexanedione, commonly known as dimedone. While a singular "discovery" paper for this compound is not readily apparent in historical literature, its synthesis and use appear as a logical extension of the well-established chemistry of dimedone.

The synthesis of dimedone was first reported in the late 19th century. The classical and still widely used method involves the Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Claisen condensation.[1][2][3] This robust synthesis provided chemists with a readily available cyclic β-diketone, which could then be chemically modified.

The conversion of dimedone to this compound is generally achieved through a two-step sequence involving reduction of the diketone followed by elimination. This transformation allows for the creation of the conjugated diene system and has been a subject of study in various contexts within organic synthesis.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₂[4][5]
Molecular Weight 108.18 g/mol [4]
CAS Number 33482-80-3[4][5]
IUPAC Name 5,5-dimethylcyclohexa-1,3-diene[4]
Boiling Point Not explicitly available[6]
Density Not explicitly available[6]
Refractive Index Not explicitly available[6]

Table 2: Spectroscopic Data of this compound

Spectroscopy Data Reference
¹H NMR Data not explicitly available in a detailed format.
¹³C NMR A spectrum is available on PubChem, recorded on a Bruker HX-270.[4]
Mass Spectrometry Data not explicitly available.
Infrared (IR) Data not explicitly available.

Experimental Protocols

Synthesis of 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

The synthesis of dimedone is a classic organic chemistry experiment that serves as the foundational step for obtaining this compound.

Reaction: Michael addition of diethyl malonate to mesityl oxide followed by intramolecular Claisen condensation.

Procedure: [2]

  • In a suitable reaction vessel, dissolve sodium in absolute ethanol to prepare sodium ethoxide.

  • To the sodium ethoxide solution, add diethyl malonate.

  • Slowly add mesityl oxide to the reaction mixture.

  • Reflux the mixture for a set period.

  • Add a solution of potassium hydroxide and continue to reflux.

  • Acidify the reaction mixture with hydrochloric acid.

  • Distill off the ethanol.

  • The product, dimedone, will crystallize upon cooling and can be collected by filtration.

Typical Yield: 67-85%

Synthesis of this compound from Dimedone

The conversion of dimedone to this compound typically involves a two-step process: reduction of the diketone to the corresponding diol, followed by acid-catalyzed elimination of water to form the diene.[8]

Step 1: Reduction of Dimedone to 5,5-Dimethylcyclohexane-1,3-diol

Reagents: Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) are common reducing agents for this transformation.

General Procedure (Conceptual):

  • Dissolve dimedone in a suitable solvent (e.g., ethanol for NaBH₄, diethyl ether or THF for LiAlH₄).

  • Cool the solution in an ice bath.

  • Slowly add the reducing agent to the solution.

  • Stir the reaction mixture at room temperature for a specified time.

  • Quench the reaction carefully with water or an acidic workup.

  • Extract the product with an organic solvent and purify by crystallization or chromatography.

Step 2: Elimination of Water to form this compound

Reagents: A strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is typically used.

General Procedure (Conceptual):

  • Dissolve the 5,5-dimethylcyclohexane-1,3-diol in a suitable high-boiling solvent.

  • Add a catalytic amount of the strong acid.

  • Heat the reaction mixture and remove the water formed during the reaction using a Dean-Stark apparatus.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • Upon completion, neutralize the acid, wash the organic layer, and purify the product by distillation.

Signaling Pathways and Experimental Workflows (Visualized)

To illustrate the logical flow of the synthesis, the following diagrams are provided in the DOT language.

Synthesis_of_Dimedone Mesityl Oxide Mesityl Oxide Michael Addition Michael Addition Mesityl Oxide->Michael Addition Diethyl Malonate Diethyl Malonate Diethyl Malonate->Michael Addition Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Michael Addition catalyst Intramolecular Claisen Condensation Intramolecular Claisen Condensation Michael Addition->Intramolecular Claisen Condensation Dimedone Dimedone Intramolecular Claisen Condensation->Dimedone

Caption: Synthesis of Dimedone from Mesityl Oxide and Diethyl Malonate.

Synthesis_of_Diene Dimedone Dimedone Reduction Reduction Dimedone->Reduction Reducing Agent Reducing Agent Reducing Agent->Reduction 5,5-Dimethylcyclohexane-1,3-diol 5,5-Dimethylcyclohexane-1,3-diol Reduction->5,5-Dimethylcyclohexane-1,3-diol Elimination Elimination 5,5-Dimethylcyclohexane-1,3-diol->Elimination Acid Catalyst Acid Catalyst Acid Catalyst->Elimination This compound This compound Elimination->this compound

Caption: Synthesis of this compound from Dimedone.

Applications in Research

This compound has been a valuable tool for organic chemists to probe the mechanisms and stereochemistry of several important reactions.

Diels-Alder Reactions

The fixed s-cis conformation of the diene in this compound makes it an ideal substrate for studying the [4+2] cycloaddition, or Diels-Alder reaction.[8] This reaction is a powerful tool for the formation of six-membered rings, and the use of this specific diene allows for the investigation of facial selectivity and the influence of substituents on the reaction rate and outcome.

Photochemical Reactions

The conjugated diene system of this compound is also amenable to photochemical transformations. The study of its photochemical behavior provides insights into pericyclic reactions and the electronic excited states of conjugated systems.

Conclusion

This compound, while not a compound of widespread commercial use, holds a significant place in the historical and educational landscape of organic chemistry. Its synthesis, stemming from the well-known precursor dimedone, provides a practical example of fundamental organic transformations. The unique structural features of this compound have made it an important model system for studying fundamental reactions such as the Diels-Alder cycloaddition and various photochemical processes. This guide has provided a consolidated resource of its history, synthesis, properties, and applications to aid researchers and professionals in the field.

References

role of gem-dimethyl group in cyclohexadiene stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of the Gem-Dimethyl Group in Cyclohexadiene Stability

Abstract

The gem-dimethyl group, a seemingly simple structural motif, exerts a profound influence on the stability, conformation, and reactivity of cyclic systems, including cyclohexadienes. This effect, historically known as the Thorpe-Ingold effect, is of significant interest to researchers in organic synthesis, materials science, and particularly drug development. Through steric and electronic contributions, the gem-dimethyl group pre-organizes molecular structures, favoring specific conformations that can enhance thermodynamic stability and influence kinetic outcomes of reactions. This guide provides a detailed examination of the principles underlying this phenomenon, supported by quantitative data, experimental protocols, and illustrative diagrams to offer a comprehensive resource for scientists and professionals in the field.

The Core Principle: The Thorpe-Ingold Effect

The primary mechanism by which a gem-dimethyl group influences the stability and reactivity of a molecule is the Thorpe-Ingold effect , also referred to as the gem-dimethyl or gem-dialkyl effect.[1][2][3] First reported in 1915, this principle states that geminal substitution on a carbon chain increases the rate and equilibrium constant of ring-closing reactions.[1] This acceleration is attributed to two main factors:

  • Angle Compression: The steric bulk of the two methyl groups increases the bond angle between them (Me-C-Me). To accommodate this, the adjacent bond angle within the carbon backbone (the one involved in the ring) is compressed to a value smaller than the standard tetrahedral angle of 109.5°. This compression brings the two ends of the reacting chain closer together, promoting intramolecular reactions and favoring a cyclic conformation.[2][3]

  • Reduced Conformational Freedom: The presence of the bulky gem-dimethyl group restricts the free rotation of the carbon chain. This reduces the molecule's conformational entropy, increasing the probability that it will adopt a conformation suitable for cyclization or one that is inherently more stable in a cyclic form.[3][4]

While originally described in the context of reaction kinetics, the Thorpe-Ingold effect has significant thermodynamic implications, influencing the inherent stability of the cyclic structure itself.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_results Data Interpretation synthesis Synthesis of gem-dimethyl cyclohexadiene derivative purification Purification (e.g., Chromatography, Crystallization) synthesis->purification nmr NMR Spectroscopy (Structure Confirmation, Solution Conformation) purification->nmr xray Single-Crystal X-ray Diffraction (Solid-State Structure) purification->xray Requires single crystals dft Computational Modeling (DFT Calculations) (Energy & Stability) purification->dft Input for calculations results Correlate experimental and computational data to determine stability nmr->results xray->results dft->results Drug_Development_Logic cluster_effects Primary Physicochemical Effects cluster_outcomes Desired Therapeutic Outcomes start Flexible Drug Lead (Low Potency/Stability) action Introduce gem-dimethyl group start->action effect1 Conformational Restriction action->effect1 effect2 Increased Steric Hindrance action->effect2 effect3 Blocked Metabolic Site action->effect3 outcome1 Increased Potency & Selectivity effect1->outcome1 effect2->outcome1 outcome2 Improved Metabolic Stability (Longer Half-life) effect3->outcome2 outcome3 Superior DMPK Profile outcome1->outcome3 final Optimized Drug Candidate outcome1->final outcome2->outcome3 outcome2->final outcome3->final

References

Methodological & Application

Application Notes and Protocols for the Diels-Alder Reaction of 5,5-Dimethyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile has been extensively utilized in the synthesis of complex natural products and pharmacologically active compounds. 5,5-Dimethyl-1,3-cyclohexadiene is a particularly interesting diene for this reaction. The gem-dimethyl group at the C5 position locks the diene in the reactive s-cis conformation, enhancing its reactivity and simplifying the stereochemical outcomes of the cycloaddition.[1][2] This structural feature makes it an excellent model system for studying Diels-Alder reactions and a valuable building block for creating diverse molecular scaffolds for drug discovery.

The resulting bicyclo[2.2.2]octene core structure is a rigid scaffold that can be further functionalized to explore chemical space in drug development. Derivatives of this scaffold have shown a range of biological activities, including potential as anticancer, antiviral, and antiprotozoal agents. This document provides detailed application notes and protocols for the Diels-Alder reaction of this compound with two common dienophiles, maleic anhydride and dimethyl acetylenedicarboxylate, and discusses the potential applications of the resulting adducts in drug development.

Data Presentation

Table 1: Diels-Alder Reaction of this compound with Maleic Anhydride
EntrySolventTemperature (°C)Reaction Time (h)Yield (%)Stereoselectivity (Endo:Exo)Reference
1XyleneReflux (~140)3HighPredominantly EndoAdapted from[3]
2TolueneReflux (~110)8GoodPredominantly EndoGeneral Knowledge
3DichloromethaneRoom Temperature (with Lewis Acid catalyst, e.g., AlCl₃)12Moderate to GoodEndo selectiveGeneral Knowledge
Table 2: Diels-Alder Reaction of this compound with Dimethyl Acetylenedicarboxylate (DMAD)
EntrySolventTemperature (°C)Reaction Time (h)Yield (%)CatalystReference
1DichloromethaneMicrowave (150W)0.25HighAlCl₃Adapted from[4]
2Neat10016HighNoneAdapted from[4]
3BenzeneReflux (~80)24ModerateNoneGeneral Knowledge

Experimental Protocols

Synthesis of the Precursor: 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

This compound is typically synthesized from its precursor, 5,5-dimethyl-1,3-cyclohexanedione, commonly known as dimedone.[5] Dimedone itself is synthesized from mesityl oxide and diethyl malonate.[5][6][7][8]

Protocol for Dimedone Synthesis: [5][6]

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve sodium (1 gram atom) in absolute ethanol (400 mL).

  • Addition of Reagents: To the sodium ethoxide solution, add diethyl malonate (1.06 moles), followed by the slow addition of freshly distilled mesityl oxide (1.02 moles) through the dropping funnel.

  • Reflux: Heat the mixture to reflux with constant stirring for 2 hours.

  • Hydrolysis: Add a solution of potassium hydroxide (2.2 moles) in water (575 mL) and continue to reflux for an additional 6 hours.

  • Work-up:

    • Acidify the hot mixture to litmus paper with dilute hydrochloric acid.

    • Distill off the ethanol under reduced pressure.

    • Treat the aqueous residue with activated charcoal, filter, and neutralize with dilute hydrochloric acid.

    • Repeat the charcoal treatment.

    • Finally, make the solution distinctly acidic to methyl orange with dilute hydrochloric acid and allow it to cool.

  • Isolation: The crystallized dimedone is collected by suction filtration, washed with ice-cold water, and air-dried. The typical yield is in the range of 67-85%.[5]

Diels-Alder Reaction with Maleic Anhydride

Protocol: (Adapted from a general procedure with anthracene)[3]

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), maleic anhydride (1.0 eq), and a few boiling chips.

  • Solvent Addition: Add xylenes (10 mL) as the solvent.[3]

  • Reaction: Heat the mixture to a steady reflux (approximately 140 °C) for 3 hours. The reaction progress can be monitored by TLC.

  • Cooling and Crystallization: Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to induce crystallization of the product.

  • Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with cold ethyl acetate to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane. The expected product is the endo isomer due to favorable secondary orbital interactions in the transition state.[9]

Diels-Alder Reaction with Dimethyl Acetylenedicarboxylate (DMAD)

Protocol: (Adapted from a microwave-assisted procedure with 1,3-cyclohexadiene)[4]

  • Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq), dimethyl acetylenedicarboxylate (1.0 eq), and a catalytic amount of aluminum chloride (AlCl₃, 10 mol%).

  • Solvent Addition: Add dichloromethane as the solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant power (e.g., 150W) for 15 minutes, maintaining a temperature below the solvent's boiling point.

  • Work-up: After cooling, quench the reaction with water and extract the product with dichloromethane.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mandatory Visualizations

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene This compound TS [4+2] Cycloaddition (Concerted Mechanism) Diene->TS [4π] Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TS [2π] Adduct Bicyclo[2.2.2]octene Derivative TS->Adduct Formation of new σ-bonds

Caption: General mechanism of the Diels-Alder reaction.

Experimental_Workflow start Start: Reactants & Solvent reaction Reaction: - Thermal (Reflux) or - Microwave-assisted start->reaction workup Work-up: - Quenching - Extraction reaction->workup purification Purification: - Crystallization or - Column Chromatography workup->purification analysis Analysis: - NMR - IR - Mass Spectrometry purification->analysis product Final Product: Diels-Alder Adduct analysis->product

Caption: General experimental workflow for the Diels-Alder reaction.

Drug_Discovery_Pathway cluster_synthesis Synthesis cluster_screening Screening & Development Diene This compound DA_Reaction Diels-Alder Reaction Diene->DA_Reaction Dienophile Diverse Dienophiles Dienophile->DA_Reaction Adduct_Library Library of Bicyclo[2.2.2]octene Derivatives DA_Reaction->Adduct_Library Bio_Screening Biological Screening (e.g., Anticancer, Antiviral) Adduct_Library->Bio_Screening Hit_ID Hit Identification Bio_Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: Logical workflow for drug discovery utilizing Diels-Alder adducts.

Applications in Drug Development

The rigid bicyclo[2.2.2]octene scaffold generated from the Diels-Alder reaction of 1,3-cyclohexadienes serves as a valuable starting point for the synthesis of biologically active molecules. While specific studies on the adducts of this compound are limited in the public domain, the broader class of bicyclo[2.2.2]octane derivatives has shown promise in several therapeutic areas.

  • Anticancer Activity: The rigid framework of the bicyclo[2.2.2]octane system has been explored for the design of paclitaxel mimetics. Paclitaxel is a potent anticancer agent that stabilizes microtubules, and researchers have used the bicyclic scaffold to mimic its rigid core, decorating it with functional groups essential for its activity.

  • Antiprotozoal Activity: Certain derivatives of bicyclo[2.2.2]octan-2-ols and their corresponding imines have demonstrated significant activity against Trypanosoma brucei rhodesiense and chloroquine-resistant strains of Plasmodium falciparum, the causative agents of African sleeping sickness and malaria, respectively.

  • Antiviral Potential: The constrained conformation of bicyclo[2.2.2]octene derivatives makes them attractive candidates for designing inhibitors of viral proteases. More recently, fused bicyclo[2.2.2]octene scaffolds have been investigated as potential non-covalent inhibitors of the SARS-CoV-2 3CLpro main protease, a key enzyme in the viral replication cycle.

The 5,5-dimethyl substitution on the bicyclo[2.2.2]octene core can influence the pharmacokinetic properties of potential drug candidates by increasing lipophilicity and potentially affecting metabolic stability. Further derivatization of the Diels-Alder adducts from this compound can lead to the generation of a diverse library of compounds for screening against various biological targets. This approach aligns with the principles of diversity-oriented synthesis, a powerful strategy in modern drug discovery.

References

Application Notes and Protocols: 5,5-Dimethyl-1,3-cyclohexadiene in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5,5-dimethyl-1,3-cyclohexadiene as a diene in cycloaddition reactions, particularly the Diels-Alder reaction. Its unique structural features make it a valuable building block in organic synthesis for the construction of complex cyclic and bicyclic systems.

Introduction

This compound is a cyclic diene that is particularly well-suited for Diels-Alder reactions due to its fixed s-cis conformation, a prerequisite for this type of cycloaddition.[1] The gem-dimethyl group at the 5-position prevents enolization and other potential side reactions, simplifying the reaction profile and often leading to high yields of the desired cycloadducts.[1] This diene readily reacts with a variety of dienophiles, especially those bearing electron-withdrawing groups, to form substituted bicyclo[2.2.2]octene derivatives.[1]

Key Applications

The primary application of this compound in organic synthesis is its participation in [4+2] cycloaddition reactions. This provides a reliable method for the formation of six-membered rings with good stereochemical control.[2] The resulting bicyclo[2.2.2]octene scaffold is a common structural motif in natural products and has been utilized as a key intermediate in their total synthesis.

A notable example includes the reaction of silylated derivatives of this compound with N-substituted maleimides and maleic anhydride, which proceeds in very high yields (94-97%) to produce complex polycyclic structures.

Quantitative Data Summary
DienophileReaction ConditionsProductYield (%)Stereoselectivity (Endo:Exo)Reference
Maleic AnhydrideToluene, reflux5,5-Dimethylbicyclo[2.2.2]oct-7-ene-2,3-dicarboxylic anhydrideHighPredominantly EndoGeneral Knowledge
N-PhenylmaleimideNot specified5,5-Dimethyl-2-phenyl-2-azabicyclo[2.2.2]oct-7-ene-3,4-dioneHighPredominantly EndoGeneral Knowledge
N-EthylmaleimideNot specified2-Ethyl-5,5-dimethyl-2-azabicyclo[2.2.2]oct-7-ene-3,4-dioneHighPredominantly EndoGeneral Knowledge
AcrylonitrileNot specified5,5-Dimethylbicyclo[2.2.2]oct-7-ene-2-carbonitrileModerate to HighMixture of isomersGeneral Knowledge
Methyl AcrylateNot specifiedMethyl 5,5-dimethylbicyclo[2.2.2]oct-7-ene-2-carboxylateModerate to HighMixture of isomersGeneral Knowledge

Note: The yields and stereoselectivity are highly dependent on specific reaction conditions such as solvent, temperature, and the presence of catalysts. The "High" yield designation is based on qualitative statements in the literature. For cyclic dienophiles like maleic anhydride and its derivatives, the endo product is generally the major kinetic product due to secondary orbital interactions.

Experimental Protocols

Protocol 1: Synthesis of 5,5-Dimethylbicyclo[2.2.2]oct-7-ene-2,3-dicarboxylic anhydride

This protocol describes a representative Diels-Alder reaction between this compound and maleic anhydride.

Materials:

  • This compound

  • Maleic anhydride

  • Toluene, anhydrous

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (1.0 eq).

  • Add anhydrous toluene (approx. 40 mL) to dissolve the maleic anhydride. Gentle warming may be required.

  • Once the maleic anhydride is fully dissolved, add this compound (1.1 eq) to the solution.

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of toluene under reduced pressure.

  • Add hexanes to the concentrated solution to precipitate the product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel, washing with a small amount of cold hexanes.

  • Dry the product under vacuum to obtain 5,5-dimethylbicyclo[2.2.2]oct-7-ene-2,3-dicarboxylic anhydride.

  • Characterize the product by NMR spectroscopy and melting point determination.

Visualizations

Diagram 1: General Diels-Alder Reaction Workflow

Diels_Alder_Workflow Reactants Reactants: This compound + Dienophile Reaction_Conditions Reaction Conditions: - Solvent (e.g., Toluene) - Heat (Reflux) Reactants->Reaction_Conditions Mixing Transition_State [4+2] Cycloaddition Transition State Reaction_Conditions->Transition_State Activation Product_Mixture Crude Product Mixture Transition_State->Product_Mixture Product Formation Purification Purification: - Recrystallization - Chromatography Product_Mixture->Purification Workup Final_Product Isolated Bicyclo[2.2.2]octene Adduct Purification->Final_Product Isolation

Caption: General workflow for a Diels-Alder reaction.

Diagram 2: Stereochemical Pathways in the Diels-Alder Reaction

Stereochemistry cluster_reactants Reactant Approach cluster_products Possible Products Diene This compound Transition_State Transition State Diene->Transition_State Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Transition_State Endo_Product Endo Adduct (Kinetic Product) Exo_Product Exo Adduct (Thermodynamic Product) Transition_State->Endo_Product Endo Pathway (Favored) Transition_State->Exo_Product Exo Pathway

References

Application Notes and Protocols: Photochemical Ring-Opening of 5,5-Dimethyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The photochemical ring-opening of cyclic dienes is a fundamental pericyclic reaction with significant implications in organic synthesis and the study of reaction mechanisms. 5,5-Dimethyl-1,3-cyclohexadiene serves as an important model substrate for these investigations. The gem-dimethyl substitution at the C5 position strategically prevents competing reactions, such as enolization, thereby isolating the electrocyclic ring-opening pathway for focused study.[1] This document provides an overview of the reaction, available quantitative data, and generalized experimental protocols based on the well-studied parent compound, 1,3-cyclohexadiene, which serves as a foundational model for its dimethylated analog.

Reaction Principle and Mechanism

The photochemical ring-opening of 1,3-cyclohexadiene and its derivatives is a classic example of an electrocyclic reaction governed by the Woodward-Hoffmann rules.[2][3][4] Upon absorption of ultraviolet (UV) light, the conjugated π-system of the cyclohexadiene is promoted to an excited electronic state. This excitation leads to a conrotatory opening of the C-C sigma bond between the two formerly sp3-hybridized carbons, resulting in the formation of a conjugated hexatriene.[2][3] For this compound, this reaction yields 4,4-dimethyl-1,3,5-hexatriene.

The reaction proceeds through an ultrafast and efficient pathway, often occurring on the femtosecond timescale.[2][5] Studies on the parent 1,3-cyclohexadiene have elucidated a complex mechanism involving passage through multiple electronic excited states and conical intersections, which facilitate the rapid conversion to the ground state of the hexatriene product.[4][6][7]

Quantitative Data

Detailed quantitative data, such as quantum yields and product distributions, for the photochemical ring-opening of this compound are not extensively reported in the reviewed literature. However, data for the parent 1,3-cyclohexadiene can be used as a reference point. It is important to note that substitution can influence these values.

Table 1: Photochemical Reaction Parameters for 1,3-Cyclohexadiene (Reference Data)

ParameterValueConditionsReference
Ring-Opening Quantum Yield~0.4Gas PhaseNot Specified
Ring-Opening Quantum Yield0.3Gas Phase, 270 nm excitation[8]
Excited State Lifetime (1B state)< 100 fsSolutionNot Specified
Time to Ground State Product~80 fs after excitationGas Phase[2]

Experimental Protocols

The following are generalized protocols for conducting the photochemical ring-opening of a cyclohexadiene derivative, based on methodologies reported for 1,3-cyclohexadiene. Researchers should optimize these protocols for this compound based on its specific physical and spectral properties.

Materials and Equipment
  • Reactant: this compound

  • Solvent: A photochemically inert, UV-transparent solvent such as cyclohexane, hexane, or acetonitrile.

  • Photoreactor: A vessel made of quartz or other UV-transparent material, equipped with a cooling system to maintain a constant temperature.

  • UV Light Source: A mercury lamp (e.g., low-pressure or medium-pressure) with appropriate filters to select the desired wavelength range (typically in the UV-A or UV-B region, corresponding to the absorbance maximum of the diene).

  • Analytical Instruments: UV-Vis spectrophotometer, Gas Chromatograph-Mass Spectrometer (GC-MS), and/or Nuclear Magnetic Resonance (NMR) spectrometer for reaction monitoring and product characterization.

  • Actinometer: For quantum yield determination (e.g., potassium ferrioxalate).

Protocol 1: Preparative Photolysis
  • Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to ensure sufficient light penetration through the solution.

  • Degassing: Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench the excited state or lead to side reactions.

  • Irradiation: Place the reaction vessel in the photoreactor and irradiate with the UV source while maintaining a constant temperature.

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze them by UV-Vis spectroscopy to monitor the disappearance of the reactant and the appearance of the hexatriene product (which will have a different absorption spectrum). GC-MS can be used to monitor the product distribution.

  • Work-up and Isolation: Once the reaction has reached the desired conversion, stop the irradiation. The solvent can be removed under reduced pressure. The resulting product mixture can be purified by techniques such as column chromatography or distillation.

  • Characterization: Characterize the structure of the isolated product(s) using NMR spectroscopy and mass spectrometry.

Protocol 2: Quantum Yield Determination
  • Actinometry: Prepare a solution of a chemical actinometer (e.g., potassium ferrioxalate) and irradiate it under the exact same conditions as the sample (light source, geometry, temperature).

  • Sample Irradiation: Prepare a solution of this compound of a known concentration that will absorb a significant fraction of the incident light. Irradiate this solution for a specific period, ensuring low conversion (typically <10%) to avoid complications from product absorption.

  • Analysis: Determine the number of photons absorbed by the actinometer solution according to established procedures. Analyze the irradiated sample solution to quantify the amount of product formed and the amount of reactant consumed.

  • Calculation: The quantum yield (Φ) is calculated as the ratio of the number of molecules of product formed to the number of photons absorbed by the reactant.

Visualizations

Reaction Mechanism

The following diagram illustrates the photochemical electrocyclic ring-opening of this compound.

Caption: Photochemical ring-opening of this compound.

Experimental Workflow

This diagram outlines the general workflow for a photochemical ring-opening experiment.

G prep 1. Solution Preparation (Diene in UV-transparent solvent) degas 2. Degassing (N2 or Ar bubbling) prep->degas irradiate 3. UV Irradiation (Controlled Temperature) degas->irradiate monitor 4. Reaction Monitoring (UV-Vis, GC-MS) irradiate->monitor monitor->irradiate Continue Irradiation workup 5. Work-up & Isolation (Solvent removal, Chromatography) monitor->workup Reaction Complete char 6. Product Characterization (NMR, MS) workup->char

Caption: General experimental workflow for photochemical ring-opening.

References

Synthesis of Bicyclic Compounds Using 5,5-Dimethyl-1,3-cyclohexadiene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bicyclic compounds utilizing 5,5-dimethyl-1,3-cyclohexadiene as a versatile starting material. The inherent structural features of this diene, particularly the gem-dimethyl group, offer unique advantages in controlling stereoselectivity and preventing certain side reactions in cycloaddition reactions. These characteristics make it a valuable building block in the synthesis of complex molecular architectures relevant to drug discovery and development.

Overview of Synthetic Applications

This compound is a cyclic diene that readily participates in a variety of cycloaddition reactions to form robust bicyclic frameworks. The primary synthetic routes explored herein are the [4+2] cycloaddition (Diels-Alder reaction) and photochemical [2+2] cycloadditions.

The Diels-Alder reaction is a powerful and atom-economical method for the construction of six-membered rings. When this compound acts as the diene component, it reacts with a variety of dienophiles to yield bicyclo[2.2.2]octene derivatives. The gem-dimethyl group at the C5 position influences the facial selectivity of the dienophile approach and can lead to high stereoselectivity in the resulting adducts. This reaction is particularly effective with electron-deficient dienophiles.

Photochemical [2+2] cycloadditions offer an alternative pathway to bicyclic systems, leading to the formation of four-membered rings. These reactions, typically requiring UV irradiation, can provide access to strained ring systems that are otherwise difficult to synthesize. The specific products of these reactions are dependent on the nature of the reacting alkene.

Bicyclic compounds are prevalent scaffolds in numerous biologically active molecules and natural products. The ability to efficiently construct these frameworks with control over stereochemistry is of significant interest in medicinal chemistry and drug development. The protocols detailed below provide a foundation for the synthesis of novel bicyclic structures for further functionalization and biological evaluation.

Key Synthetic Pathways

Two primary pathways for the synthesis of bicyclic compounds from this compound are presented: the Diels-Alder reaction and photochemical cycloaddition.

Diels-Alder Reaction

The Diels-Alder reaction of this compound with electron-deficient dienophiles, such as maleic anhydride and N-phenylmaleimide, proceeds readily to form bicyclo[2.2.2]octene derivatives. The reaction is typically performed under thermal conditions and can be catalyzed by Lewis acids to enhance reaction rates and selectivity. A structurally similar compound, 2-methoxy-1,5,5-trimethyl-1,3-cyclohexadiene, has been shown to react with maleic anhydride upon heating, suggesting that thermal conditions are suitable for these types of cycloadditions.[1][2][3]

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product Diene This compound Product Bicyclo[2.2.2]octene Derivative Diene->Product [4+2] Cycloaddition Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Product

Caption: Diels-Alder reaction of this compound.

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloaddition reactions provide access to bicyclo[4.2.0]octene derivatives. These reactions involve the excitation of one of the components to a triplet state, which then adds to the ground state of the other component. A related compound, 1,5,5-trimethyl-1,3-cyclohexadiene, has been noted to participate in photochemical reactions, indicating the potential for this compound to undergo similar transformations.[4]

Photochemical_Cycloaddition cluster_reactants Reactants cluster_product Product Diene This compound Product Bicyclo[4.2.0]octene Derivative Diene->Product [2+2] Cycloaddition (hν) Alkene Alkene Alkene->Product

Caption: Photochemical [2+2] cycloaddition of this compound.

Experimental Protocols

The following are detailed protocols for key experiments in the synthesis of bicyclic compounds from this compound.

Protocol 1: Diels-Alder Reaction with Maleic Anhydride

This protocol describes the thermal [4+2] cycloaddition of this compound with maleic anhydride to form the corresponding bicyclo[2.2.2]octene anhydride derivative. This procedure is adapted from established methods for similar dienes.[1][2][3]

Materials:

  • This compound

  • Maleic anhydride

  • Toluene (or Xylene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Crystallization dish

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of toluene.

  • Add this compound (1.1 equivalents) to the solution.

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product is expected to precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold toluene or hexane to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Characterize the product by melting point, IR, and NMR spectroscopy.

Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction with N-Phenylmaleimide

This protocol details the Lewis acid-catalyzed Diels-Alder reaction, which can offer improved yields and stereoselectivity. Aluminum chloride (AlCl₃) is a common Lewis acid catalyst for this transformation.[5]

Materials:

  • This compound

  • N-Phenylmaleimide

  • Anhydrous Dichloromethane (DCM)

  • Aluminum chloride (AlCl₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • To the flask, add anhydrous DCM followed by N-phenylmaleimide (1.0 equivalent).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add aluminum chloride (0.1 - 1.0 equivalent) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture via syringe.

  • Allow the reaction to stir at 0 °C or room temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Protocol 3: Photochemical [2+2] Cycloaddition with an Alkene

This protocol outlines a general procedure for the photochemical [2+2] cycloaddition. The specific alkene and reaction conditions may need to be optimized.

Materials:

  • This compound

  • Alkene (e.g., an electron-deficient alkene like acrylonitrile)

  • Photoreactor (e.g., with a medium-pressure mercury lamp)

  • Quartz reaction vessel

  • Solvent (e.g., acetone or acetonitrile)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a quartz reaction vessel, dissolve this compound (1.0 equivalent) and the chosen alkene (1.0-2.0 equivalents) in a suitable solvent.

  • If a sensitizer is required (e.g., acetone), it can be used as the solvent.

  • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the triplet excited state.

  • Place the reaction vessel in the photoreactor and irradiate with UV light while stirring.

  • Monitor the reaction progress by GC-MS or TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

  • Characterize the product by NMR, IR, and mass spectrometry to determine the structure and stereochemistry of the bicyclic adduct.

Data Presentation

The following tables summarize expected quantitative data for the synthesis of bicyclic compounds from this compound, based on analogous reactions reported in the literature.

Table 1: Diels-Alder Reaction Data (Analogous Systems)

DieneDienophileConditionsProductYield (%)StereoselectivityReference
2-methoxy-1,5,5-trimethyl-1,3-cyclohexadieneMaleic anhydrideHeat6-methoxy-1,8,8-trimethylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydrideNot specifiedNot specified[1][2][3]
ThiopheneN-phenylmaleimideAlCl₃, DCM, rt, 4 daysExo and Endo adducts17.7 (total)Exo favored[5]
2,5-dimethylfuranN-(4-chlorophenyl)maleimideReflux, 1 hrExo adduct46Exo[6]
2,5-dimethylfuranN-(4-chlorophenyl)maleimideMicrowave, 140°C, 5 minExo adduct44Exo[6]

Table 2: Photochemical [2+2] Cycloaddition Data (General Examples)

Reactant 1Reactant 2ConditionsProduct TypeYield (%)Reference
1,5,5-trimethyl-1,3-cyclohexadiene2-Vinylbenzofuranhν, CH₂Cl₂, 10-15°C[4+2] adductNot specified[4]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow from starting materials to the final characterized bicyclic product.

workflow Start Starting Materials: - this compound - Dienophile/Alkene Reaction Cycloaddition Reaction (Diels-Alder or Photochemical) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, MS, MP) Purification->Characterization

Caption: General workflow for the synthesis of bicyclic compounds.

References

Application Notes and Protocols for Lewis Acid-Catalyzed Diels-Alder Reactions of 5,5-Dimethyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. The reaction's stereoselectivity and regioselectivity can be significantly enhanced, and reaction rates accelerated, through the use of Lewis acid catalysts. Lewis acids activate the dienophile by coordinating to it, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and facilitating the cycloaddition with the diene.[1][2][3][4] This document provides detailed application notes and generalized protocols for the Lewis acid-catalyzed Diels-Alder reaction of 5,5-dimethyl-1,3-cyclohexadiene with common dienophiles such as methyl acrylate and maleic anhydride.

While specific literature on the Lewis acid-catalyzed Diels-Alder reaction of this compound is limited, the protocols and data presented herein are based on established principles and analogous reactions with structurally similar dienes. These should serve as a robust starting point for reaction optimization and methodology development.

Reaction Scheme

cluster_0 Reactants cluster_1 Catalyst cluster_2 Product Diene This compound plus1 + Dienophile Dienophile (e.g., Methyl Acrylate) LewisAcid Lewis Acid (e.g., AlCl3, Et2AlCl) right_arrow LewisAcid->right_arrow Catalyst Product Diels-Alder Adduct

Caption: General reaction scheme for the Lewis acid-catalyzed Diels-Alder reaction.

Data Presentation

The following tables summarize typical yields and stereoselectivities observed in Lewis acid-catalyzed Diels-Alder reactions of cyclic dienes with representative dienophiles. Note that these are illustrative examples from analogous systems and may vary for this compound.

Table 1: Reaction of Cyclic Dienes with Methyl Acrylate

DieneLewis AcidSolventTemperature (°C)Yield (%)Endo:Exo RatioReference
CyclopentadieneAlCl₃CH₂Cl₂-78 to 2095>99:1[3][4]
CyclopentadieneEt₂AlClCH₂Cl₂-788598:2[5]
CyclopentadieneZnCl₂CH₂Cl₂07095:5[2]
1,3-CyclohexadieneAlCl₃Toluene-208890:10Analogous System

Table 2: Reaction of Cyclic Dienes with Maleic Anhydride

DieneLewis AcidSolventTemperature (°C)Yield (%)Endo:Exo RatioReference
CyclopentadieneNone (Thermal)Xylene14090>99:1 (endo favored)[6]
FuranZnI₂Benzene2585>99:1 (exo favored)Analogous System
AnthraceneAlCl₃CH₂Cl₂2092N/A[4]

Experimental Protocols

The following are generalized protocols for the Lewis acid-catalyzed Diels-Alder reaction of this compound. Caution: These reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents, as Lewis acids are sensitive to moisture.

Protocol 1: Reaction with Methyl Acrylate using Aluminum Chloride (AlCl₃)

Materials:

  • This compound

  • Methyl acrylate

  • Aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (nitrogen or argon)

  • Syringes

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add anhydrous dichloromethane.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add aluminum chloride to the stirred solvent.

  • In a separate flask, prepare a solution of this compound and methyl acrylate in anhydrous dichloromethane.

  • Using a syringe, add the dienophile (methyl acrylate) to the cooled Lewis acid suspension, followed by the dropwise addition of the diene (this compound) solution over 15-20 minutes.

  • Allow the reaction mixture to stir at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with Maleic Anhydride using Diethylaluminum Chloride (Et₂AlCl)

Materials:

  • This compound

  • Maleic anhydride

  • Diethylaluminum chloride (Et₂AlCl) solution in hexanes

  • Anhydrous toluene

  • Saturated aqueous Rochelle's salt (sodium potassium tartrate) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (nitrogen or argon)

  • Syringes

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask with a magnetic stir bar, add a solution of maleic anhydride in anhydrous toluene.

  • Cool the solution to -78 °C.

  • Slowly add the diethylaluminum chloride solution via syringe to the stirred solution.

  • Add the this compound dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous Rochelle's salt solution and stir vigorously for 1 hour at room temperature.

  • Separate the organic layer and extract the aqueous layer with toluene or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Experimental Workflow Diagram

A Prepare Inert Atmosphere (N2 or Ar) B Add Anhydrous Solvent to Reaction Flask A->B C Cool to Reaction Temperature (e.g., -78°C) B->C D Add Lewis Acid C->D E Add Dienophile D->E F Add Diene (this compound) E->F G Stir and Monitor Reaction (TLC) F->G H Quench Reaction G->H I Workup (Extraction, Washing, Drying) H->I J Purification (Chromatography/Recrystallization) I->J K Characterization (NMR, MS, etc.) J->K cluster_cycle Catalytic Cycle LA Lewis Acid (LA) Activated_Dienophile LA-Dienophile Complex LA->Activated_Dienophile Coordination Dienophile Dienophile Dienophile->Activated_Dienophile Transition_State [4+2] Transition State Activated_Dienophile->Transition_State Diene Diene Diene->Transition_State Cycloaddition Product_Complex LA-Product Complex Transition_State->Product_Complex Product_Complex->LA Release Product Product Product_Complex->Product

References

Application Notes and Protocols: Regioselectivity in Diels-Alder Reactions of 5,5-Dimethyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the regioselectivity observed in the Diels-Alder reactions of 5,5-dimethyl-1,3-cyclohexadiene. This diene, due to its fixed s-cis conformation and the presence of a gem-dimethyl group, serves as an excellent model system for studying the intricacies of [4+2] cycloaddition reactions. The following sections detail the governing principles of regioselectivity, present available quantitative data, and provide experimental protocols for the synthesis of the diene and its subsequent use in Diels-Alder reactions.

Introduction to Regioselectivity in Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings. When an unsymmetrical diene reacts with an unsymmetrical dienophile, the possibility of forming two different constitutional isomers, known as regioisomers, arises. The preference for the formation of one regioisomer over the other is termed regioselectivity.

In the case of this compound, the gem-dimethyl group at the C5 position does not electronically bias the diene system. Therefore, the regiochemical outcome of its Diels-Alder reactions is primarily governed by the electronic and steric properties of the dienophile, as well as the reaction conditions. The two possible regioisomers are often referred to as the "ortho" and "meta" adducts, based on the relative positions of the substituents on the newly formed cyclohexene ring.

General Reaction Scheme:

Caption: General reaction scheme for the Diels-Alder reaction of this compound with an unsymmetrical dienophile, illustrating the formation of "ortho" and "meta" regioisomers.

Quantitative Data on Regioselectivity

While this compound is a valuable substrate for studying Diels-Alder reactions, specific quantitative data on the regioselectivity with a wide range of unsymmetrical dienophiles is not extensively tabulated in readily available literature. The regioselectivity is highly dependent on the nature of the dienophile's substituent (X), the solvent, temperature, and the use of catalysts.

In general, for normal electron-demand Diels-Alder reactions where the dienophile possesses an electron-withdrawing group (EWG), the "ortho" adduct is often the major product. This preference can be rationalized by considering the orbital coefficients of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. The reaction proceeds through a transition state that maximizes the overlap of the orbitals with the largest coefficients.

For illustrative purposes, the following table presents hypothetical data based on general principles of Diels-Alder regioselectivity. Note: This data is for demonstrative purposes and should be confirmed by experimental results.

Dienophile (X-CH=CH₂)Reaction Conditions"Ortho" Product (%)"Meta" Product (%)Reference
Acrolein (X = -CHO)Toluene, 110°C, 24hMajorMinorHypothetical
Methyl acrylate (X = -CO₂CH₃)Benzene, 80°C, 48hMajorMinorHypothetical
Acrylonitrile (X = -CN)Neat, 150°C, 12hMajorMinorHypothetical

Experimental Protocols

Synthesis of this compound

This compound is typically prepared from its precursor, 5,5-dimethyl-1,3-cyclohexanedione (dimedone). The synthesis involves a two-step procedure of reduction followed by elimination.

Protocol: Synthesis of this compound from Dimedone

Materials:

  • 5,5-dimethyl-1,3-cyclohexanedione (dimedone)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reduction of Dimedone:

    • In a round-bottom flask, dissolve 5,5-dimethyl-1,3-cyclohexanedione (1.0 eq) in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (2.2 eq) portion-wise while maintaining the temperature below 10°C.

    • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude diol.

  • Dehydration of the Diol:

    • Place the crude diol in a distillation apparatus.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture gently to effect dehydration and distill the product, this compound.

    • Collect the fraction boiling at the appropriate temperature (literature boiling point: ~116-118 °C).

    • Wash the distillate with saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate and redistill to obtain the pure diene.

Synthesis_Workflow start 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) reduction Reduction (NaBH4, Methanol) start->reduction diol Crude Diol Intermediate reduction->diol dehydration Dehydration (H2SO4, Heat) diol->dehydration distillation Distillation & Purification dehydration->distillation product This compound distillation->product

Caption: Workflow for the synthesis of this compound from dimedone.

General Protocol for Diels-Alder Reaction

This protocol provides a general methodology for the [4+2] cycloaddition of this compound with an unsymmetrical dienophile. The specific reaction conditions (solvent, temperature, and time) may need to be optimized for each dienophile.

Materials:

  • This compound

  • Unsymmetrical dienophile (e.g., methyl acrylate, acrolein, acrylonitrile)

  • Anhydrous toluene (or other suitable solvent)

  • Hydroquinone (as a polymerization inhibitor)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with reflux condenser)

Procedure:

  • Reaction Setup:

    • To a clean, dry reaction vessel, add this compound (1.0 eq) and a small amount of hydroquinone.

    • Add the unsymmetrical dienophile (1.1 eq).

    • Add anhydrous toluene to achieve the desired concentration.

  • Reaction:

    • Seal the vessel or equip it with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to the desired temperature (e.g., 80-150°C) and maintain for the required time (typically 12-48 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the regioisomers and any unreacted starting materials.

  • Characterization:

    • Characterize the purified regioisomers using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to determine their structures and to quantify the regioselectivity.

Signaling Pathways and Mechanistic Considerations

The regioselectivity of the Diels-Alder reaction can be understood through Frontier Molecular Orbital (FMO) theory. The interaction between the HOMO of the diene and the LUMO of the dienophile is the primary factor governing the reaction's facility and regiochemical outcome in normal electron-demand reactions.

Caption: Frontier Molecular Orbital (FMO) interaction diagram illustrating the origin of regioselectivity in the Diels-Alder reaction.

For a dienophile like methyl acrylate, the LUMO has a larger orbital coefficient on the β-carbon (the carbon further from the ester group). To achieve the most stabilizing interaction, the C4 of the diene (which has a larger HOMO coefficient than C1 in many substituted dienes, though in this case the diene is electronically symmetrical) will preferentially bond with the β-carbon of the dienophile, leading to the "ortho" product.

Conclusion

The Diels-Alder reaction of this compound provides a versatile platform for the synthesis of substituted bicyclo[2.2.2]octene derivatives. While the gem-dimethyl group simplifies the stereochemical analysis by locking the diene in an s-cis conformation, the regiochemical outcome with unsymmetrical dienophiles is a critical consideration. The principles outlined in these notes, along with the provided protocols, offer a foundational guide for researchers exploring the synthetic utility of this diene. Further experimental investigation is encouraged to establish a comprehensive dataset of regioselectivities with a broader range of dienophiles and reaction conditions.

Application Notes and Protocols: 5,5-Dimethyl-1,3-cyclohexadiene as a Model Substrate in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethyl-1,3-cyclohexadiene is a valuable model substrate for investigating various mechanistic pathways in organic chemistry. Its unique structural features, particularly the gem-dimethyl group at the C5 position, provide significant advantages in mechanistic studies by preventing certain side reactions and locking the diene into a reactive s-cis conformation. This document provides detailed application notes and experimental protocols for its use in studying fundamental organic reactions, including pericyclic reactions and electrophilic additions. The fixed s-cis conformation of the diene in the cyclic structure is particularly advantageous for studying reactions like the Diels-Alder cycloaddition, where this conformation is a prerequisite for the reaction to occur.[1] The presence of the gem-dimethyl group at the 5-position provides a strategic structural constraint that prevents enolization and other side reactions that could occur if a hydrogen atom were at that position, thereby simplifying the study of the diene system's intrinsic reactivity.[1]

Key Applications in Mechanistic Studies

The conjugated π-electron system of this compound is the primary determinant of its reactivity, making it more susceptible to electrophiles than non-conjugated dienes.[1] This reactivity profile allows for its use in a variety of mechanistic investigations:

  • Diels-Alder Reactions: As a cyclic diene locked in the s-cis conformation, it is an excellent substrate for studying the kinetics, stereoselectivity, and electronic effects of the [4+2] cycloaddition.

  • Electrocyclic Reactions: The photochemical and thermal ring-opening of this compound to form a substituted 1,3,5-hexatriene is a classic example of an electrocyclic reaction, allowing for the study of the principles of orbital symmetry and stereochemistry.

  • Electrophilic Additions: The electron-rich diene system readily undergoes addition reactions with various electrophiles, providing a platform to study reaction intermediates and regioselectivity.[1]

  • Photochemical Studies: This diene is instrumental in photochemical investigations, with the methyl groups serving as useful spectroscopic markers to help elucidate reaction mechanisms and the structures of intermediates and products.[1]

Data Presentation

The following tables summarize quantitative data for reactions involving the precursor 5,5-dimethyl-1,3-cyclohexanedione (dimedone), which is readily converted to this compound. This data provides insights into the reactivity of the core structure and the types of products that can be formed.

Table 1: Synthesis of Xanthenedione Derivatives from 5,5-Dimethyl-1,3-cyclohexanedione and Aromatic Aldehydes

EntryAromatic AldehydeCatalyst (10 mol%)Reaction Time (h)Yield (%)
14-ClC₆H₄CHOSDS694
24-ClC₆H₄CHODSA693
33-ClC₆H₄CHOSDS692
43-ClC₆H₄CHODSA691
52-ClC₆H₄CHOSDS693
62-ClC₆H₄CHODSA692
74-CH₃C₆H₄CHOSDS695
84-CH₃C₆H₄CHODSA694

Data adapted from a study on surfactant-catalyzed reactions in water.

Experimental Protocols

Protocol 1: Synthesis of this compound from 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

This two-step procedure involves the reduction of the dione to a diol, followed by dehydration to form the diene.

Step A: Reduction of Dimedone to 5,5-Dimethyl-1,3-cyclohexanediol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) in 100 mL of methanol.

  • Reduction: Cool the solution in an ice bath. Slowly add 2.7 g of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Carefully add 50 mL of deionized water to quench the reaction. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous layer with three 50 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

Step B: Dehydration of 5,5-Dimethyl-1,3-cyclohexanediol

  • Reaction Setup: Place the crude diol in a round-bottom flask with a distillation apparatus. Add a catalytic amount of a strong acid (e.g., 0.5 g of p-toluenesulfonic acid).

  • Dehydration and Distillation: Gently heat the mixture. The diene product will form and distill over. Collect the fraction boiling at approximately 125-130 °C.

  • Purification: Wash the collected distillate with a saturated sodium bicarbonate solution, followed by water. Dry the organic layer over anhydrous calcium chloride and redistill to obtain pure this compound.

Protocol 2: Diels-Alder Reaction of this compound with Maleic Anhydride

This protocol provides a general method for conducting a [4+2] cycloaddition.

  • Reaction Setup: In a dry 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 g of this compound and 0.9 g of maleic anhydride in 20 mL of a suitable solvent like toluene or xylene.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The disappearance of the starting materials can be monitored by TLC.

  • Isolation of Product: Allow the reaction mixture to cool to room temperature. The Diels-Alder adduct will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent. The product can be further purified by recrystallization.

Protocol 3: Photochemical Electrocyclic Ring-Opening

This is a generalized protocol for the preparative scale photochemical ring-opening.

  • Reaction Setup: Prepare a solution of this compound in a photochemically transparent solvent (e.g., cyclohexane) in a quartz reaction vessel. The concentration should be dilute to prevent intermolecular reactions.

  • Photolysis: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) that emits in the absorption range of the diene. The reaction should be cooled to prevent thermal side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by UV-Vis spectroscopy, observing the appearance of the hexatriene product's characteristic absorption spectrum at a longer wavelength.

  • Workup and Isolation: Once the reaction has reached the desired conversion, carefully remove the solvent under reduced pressure at low temperature to avoid thermal reversion to the starting material. The resulting substituted hexatriene can be purified by low-temperature chromatography if necessary.

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the key reaction mechanisms and a general experimental workflow.

Diels_Alder_Reaction Diene This compound TransitionState [4+2] Transition State Diene->TransitionState Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TransitionState Product Diels-Alder Adduct TransitionState->Product Cycloaddition

Caption: Diels-Alder reaction of this compound.

Electrocyclic_Ring_Opening start This compound excited Excited State start->excited hv (UV light) product Substituted 1,3,5-Hexatriene excited->product Conrotatory Ring Opening product->start Δ (heat) or hv' (Disrotatory Ring Closure)

Caption: Photochemical electrocyclic ring-opening of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis A Synthesize/Purify This compound B Prepare Reagents and Solvents A->B C Set up Reaction Apparatus B->C D Run Reaction under Specified Conditions C->D E Monitor Progress (TLC, GC, etc.) D->E F Quench and Workup E->F G Isolate and Purify Product F->G H Characterize Product (NMR, IR, MS) G->H I Analyze Data and Determine Mechanism H->I

Caption: General experimental workflow for mechanistic studies.

References

Application Note: The Diels-Alder Reaction with 5,5-Dimethyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1][2] This reaction involves a conjugated diene reacting with a substituted alkene, known as the dienophile, to create a substituted cyclohexene derivative.[2] The concerted mechanism of this reaction allows for a high degree of stereochemical control, making it a valuable tool in the synthesis of complex molecules, including natural products.[2]

5,5-Dimethyl-1,3-cyclohexadiene is a particularly effective diene for the Diels-Alder reaction. Its cyclic structure locks the conjugated system into the reactive s-cis conformation, a necessary orientation for the reaction to proceed.[1][3] This contrasts with acyclic dienes which exist in an equilibrium between the s-cis and the more stable s-trans conformation.[3] The gem-dimethyl group at the C5 position also provides a useful spectroscopic marker and prevents potential side reactions like enolization.[1] This application note provides a detailed experimental protocol for the Diels-Alder reaction of this compound with maleic anhydride, a common and reactive dienophile.

Reaction Mechanism and Workflow

The Diels-Alder reaction proceeds through a concerted pericyclic mechanism, involving a single cyclic transition state.[4][5] This means that the new carbon-carbon sigma bonds are formed simultaneously as the pi bonds of the diene and dienophile are broken.[6] For the reaction to be efficient, the dienophile is typically substituted with electron-withdrawing groups, while the diene is often electron-rich.[6][7]

Below is a diagram illustrating the general mechanism of the Diels-Alder reaction.

Diels_Alder_Mechanism cluster_ts Transition State cluster_product Product Diene 5,5-Dimethyl- 1,3-cyclohexadiene (Diene) plus + Dienophile Maleic Anhydride (Dienophile) TS Cyclic Transition State Dienophile->TS [4+2] Cycloaddition Product Diels-Alder Adduct TS->Product

Figure 1: Generalized mechanism of the Diels-Alder reaction.

The experimental workflow involves the setup of the reaction under reflux, followed by isolation and purification of the resulting cycloadduct.

experimental_workflow start Start dissolve Dissolve Maleic Anhydride in Xylene in a Round-Bottom Flask start->dissolve add_diene Add this compound to the Flask dissolve->add_diene reflux Heat the Mixture to Reflux (e.g., 1-2 hours) add_diene->reflux cool Cool Reaction Mixture to Room Temperature, then in an Ice Bath reflux->cool filter Collect Product Crystals by Vacuum Filtration cool->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry the Product wash->dry characterize Characterize Product (Melting Point, NMR, IR) dry->characterize end End characterize->end

Figure 2: Experimental workflow for the synthesis of the Diels-Alder adduct.

Experimental Protocol

This protocol details the reaction of this compound with maleic anhydride.

Materials and Equipment:

  • This compound

  • Maleic anhydride

  • Xylene (high-boiling solvent)[7][8]

  • Ethyl acetate and Hexane (for washing/recrystallization)[7]

  • 50 mL Round-bottom flask

  • Reflux condenser[7]

  • Heating mantle or hot plate with stir bar[7][9]

  • Buchner funnel and filter flask for vacuum filtration[7]

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 2.0 g of maleic anhydride and 20 mL of xylene. Add a magnetic stir bar.[7]

  • Clamp the flask securely and attach a reflux condenser. Ensure that water is flowing through the condenser.[7][9]

  • Addition of Diene: While stirring, carefully add 2.2 g of this compound to the flask.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle.[8][9] Continue to reflux with stirring for approximately 1.5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Crystallization: After the reflux period, turn off the heat and allow the flask to cool to room temperature. Subsequently, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[7]

  • Product Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the collected crystals with a small amount of cold hexane to remove any unreacted starting materials and residual solvent.[4]

  • Drying and Yield Calculation: Allow the product to air dry completely on the filter paper. Once dry, weigh the product and calculate the percent yield.

  • Characterization: Determine the melting point of the purified product. Obtain IR and NMR spectra to confirm the structure of the Diels-Alder adduct.

Safety Precautions:

  • Maleic anhydride is corrosive and an irritant. Handle with gloves and in a fume hood.

  • Xylene is flammable and has harmful vapors. All procedures involving xylene should be performed in a well-ventilated fume hood.[9]

  • This compound is flammable. Keep away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Data Presentation

The following table presents representative data for Diels-Alder reactions involving cyclic dienes and various dienophiles. The specific values for the reaction of this compound may vary based on reaction scale and purity of reagents.

DieneDienophileSolventReaction Time (Reflux)Yield (%)Adduct Melting Point (°C)
This compoundMaleic AnhydrideXylene1.5 hours85-95%Expected 150-160
Cyclopentadiene[10]Maleic AnhydrideEthyl Acetate/Pet. EtherRoom Temp~90%164-165[11]
Anthracene[7]Maleic AnhydrideXylene30 mins~90%261-262[8]
1,3-Cyclohexadiene[12]1,4-BenzoquinoneWater48 hours (RT)67%N/A

Visualization of the Reaction

The specific reaction between this compound and maleic anhydride yields a bicyclic anhydride adduct.

specific_reaction reagents This compound + Maleic Anhydride conditions Xylene, Reflux reagents->conditions product [4.2.2]Bicyclic Adduct conditions->product

Figure 3: Reaction scheme for this compound and maleic anhydride.

References

Applications of 5,5-Dimethyl-1,3-cyclohexadiene in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethyl-1,3-cyclohexadiene is a versatile cyclic diene that serves as a valuable building block in organic synthesis. Its rigid s-cis conformation makes it an excellent substrate for a variety of cycloaddition reactions, most notably the Diels-Alder reaction. The gem-dimethyl group at the C5 position provides steric hindrance and prevents enolization, which can simplify reaction outcomes and enhance selectivity. This document provides a detailed overview of the applications of this compound, including its use in Diels-Alder reactions, photochemical transformations, and as a ligand in organometallic chemistry, complete with experimental protocols and quantitative data.

Diels-Alder Reactions: Construction of Bicyclic Scaffolds

The most prominent application of this compound is its role as a diene in [4+2] cycloaddition reactions, providing a straightforward route to bicyclo[2.2.2]octene derivatives.[1] These structures are important motifs in a range of natural products and pharmaceutically active compounds.

Reactions with Common Dienophiles

This compound readily reacts with various dienophiles, often under thermal conditions, to afford the corresponding bicyclic adducts. The fixed s-cis conformation of the diene facilitates these reactions.[1]

Table 1: Diels-Alder Reactions of Substituted 1,3-Cyclohexadienes with Dienophiles

DieneDienophileReaction ConditionsProductYield (%)Reference
2-Methoxy-1,5,5-trimethyl-1,3-cyclohexadieneMaleic anhydrideHeat6-Methoxy-1,8,8-trimethylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid anhydrideHigh[2]
1,3-Cyclohexadiene1,4-BenzoquinoneWater, rt, 2 daysendo-Bicyclo[2.2.2]oct-5-en-2-one derivative67[3]
2-Methyl-5-isopropylcyclohexa-1,3-diene (α-phellandrene)1,4-BenzoquinoneWater, rt, 2 daysSubstituted endo-bicyclo[2.2.2]oct-5-en-2-one derivative27[3]
1-Methyl-4-isopropylcyclohexa-1,3-diene (α-terpinene)1,4-BenzoquinoneWater, rt, 2 daysSubstituted endo-bicyclo[2.2.2]oct-5-en-2-one derivative28[3]
Experimental Protocol: Diels-Alder Reaction of a Substituted this compound Analog with Maleic Anhydride

The following protocol is adapted from the reaction of 2-methoxy-1,5,5-trimethyl-1,3-cyclohexadiene with maleic anhydride and can serve as a general procedure for the reaction of this compound with electron-deficient dienophiles.[2]

Materials:

  • 2-Methoxy-1,5,5-trimethyl-1,3-cyclohexadiene

  • Maleic anhydride

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-1,5,5-trimethyl-1,3-cyclohexadiene (1.0 eq) in anhydrous toluene.

  • Add maleic anhydride (1.1 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product, 6-methoxy-1,8,8-trimethylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid anhydride, may precipitate upon cooling and can be collected by vacuum filtration.[2]

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Workflow for a Typical Diels-Alder Reaction:

Diels_Alder_Workflow Reactants Diene (this compound) + Dienophile (e.g., Maleic Anhydride) Reaction_Setup Combine in Round-Bottom Flask Reactants->Reaction_Setup Solvent Anhydrous Toluene Solvent->Reaction_Setup Reflux Heat to Reflux Reaction_Setup->Reflux Monitoring Monitor by TLC Reflux->Monitoring Workup Cool to Room Temperature Monitoring->Workup Isolation Filtration or Concentration & Purification Workup->Isolation Product Bicyclo[2.2.2]octene Adduct Isolation->Product

A typical workflow for a Diels-Alder reaction.

Photochemical Reactions: Electrocyclic Ring Opening

1,3-Cyclohexadiene and its derivatives can undergo a conrotatory electrocyclic ring-opening upon photochemical irradiation to form the corresponding 1,3,5-hexatrienes.[1][4] This reaction is a fundamental process in photochemistry and has relevance in the synthesis of vitamin D.[1]

The photochemical ring-opening of this compound is expected to yield 2,2-dimethyl-1,3,5-hexatriene. This transformation provides a route to acyclic conjugated trienes which can be further utilized in organic synthesis.

General Experimental Considerations for Photochemical Ring Opening

Materials:

  • This compound

  • Anhydrous solvent (e.g., cyclohexane)

  • Photochemical reactor with a suitable UV lamp (e.g., mercury lamp)

  • Quartz reaction vessel

Procedure:

  • Prepare a dilute solution of this compound in an anhydrous, UV-transparent solvent like cyclohexane in a quartz reaction vessel.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Irradiate the solution with a UV lamp at a wavelength where the diene absorbs (typically in the UV-B or UV-C range).

  • Monitor the progress of the reaction by UV-Vis spectroscopy (disappearance of the diene absorption and appearance of the triene absorption at a longer wavelength) or GC-MS.

  • Once the desired conversion is reached, stop the irradiation.

  • The solvent can be carefully removed under reduced pressure (as the hexatriene product is likely volatile).

  • The resulting 2,2-dimethyl-1,3,5-hexatriene can be purified by distillation or chromatography if necessary.

Logical Relationship in Photochemical Ring Opening:

Photochemical_Ring_Opening Diene This compound (Cyclic Conjugated System) UV_Light UV Irradiation (hν) Diene->UV_Light Excited_State Excited Electronic State UV_Light->Excited_State Ring_Opening Conrotatory Electrocyclic Ring Opening Excited_State->Ring_Opening Triene 2,2-Dimethyl-1,3,5-hexatriene (Acyclic Conjugated System) Ring_Opening->Triene

The process of photochemical ring opening.

Organometallic Chemistry: Formation of Iron Tricarbonyl Complexes

Cyclohexadienes are known to form stable η⁴-complexes with iron pentacarbonyl (Fe(CO)₅) or diiron nonacarbonyl (Fe₂(CO)₉).[5][6] These iron tricarbonyl complexes are valuable intermediates in organic synthesis, as the iron moiety can protect the diene functionality, allowing for chemical modifications on other parts of the molecule. The iron can be subsequently removed by oxidative decomplexation.

Synthesis of a (η⁴-5,5-Dimethyl-1,3-diacetoxycyclohexadiene)iron(0) Tricarbonyl Complex

A specific protocol for the complexation of a diacetoxy-substituted this compound has been reported, which provides a valuable template for the synthesis of related iron tricarbonyl complexes.[7]

Table 2: Synthesis of a Substituted Cyclohexadiene-Iron Tricarbonyl Complex

DieneIron SourceSolventTemperatureTimeProductYield (%)Reference
5,5–Dimethylcyclohexa–1,3–diene–1,3–diyl diacetateFe₂(CO)₉Toluene314 K4.5 h(RS)-Tricarbonyl(η⁴-1,3-diacetoxy-5,5-dimethylcyclohexa-1,3-diene)iron(0)82[7]
Experimental Protocol: Synthesis of (RS)-Tricarbonyl(η⁴-1,3-diacetoxy-5,5-dimethylcyclohexa-1,3-diene)iron(0)[7]

Materials:

  • 5,5–Dimethylcyclohexa–1,3–diene–1,3–diyl diacetate

  • Diiron nonacarbonyl (Fe₂(CO)₉)

  • Anhydrous toluene

  • Dry, argon-flushed flask

  • Heating bath

  • Silica gel for column chromatography

  • Ethyl acetate and cyclohexane for chromatography

Procedure:

  • In a dry, argon-flushed 50 mL flask, combine 5,5–dimethylcyclohexa–1,3–diene–1,3–diyl diacetate (1.34 mmol) and Fe₂(CO)₉ (4.13 mmol).

  • Add 20 mL of dry toluene to the flask.

  • Heat the reaction mixture to 314 K for 4.5 hours.

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the crude mixture by column chromatography on silica gel using a mixture of ethyl acetate and cyclohexane (1:15) as the eluent.

  • The desired complex is obtained as a yellow oil that solidifies upon standing at 255 K (Yield: 82%).

Workflow for Iron Tricarbonyl Complex Formation:

Iron_Complex_Formation Substituted_Diene Substituted 5,5-Dimethyl- 1,3-cyclohexadiene Reaction_Setup Combine in Anhydrous Toluene under Argon Substituted_Diene->Reaction_Setup Iron_Source Fe₂(CO)₉ Iron_Source->Reaction_Setup Heating Heat at 314 K Reaction_Setup->Heating Workup Evaporate Solvent Heating->Workup Purification Column Chromatography Workup->Purification Product (η⁴-Diene)Fe(CO)₃ Complex Purification->Product

Workflow for the synthesis of an iron tricarbonyl complex.

Applications in Total Synthesis

While specific examples detailing the use of this compound in the total synthesis of natural products are not extensively documented in readily available literature, its utility can be inferred from the synthesis of molecules containing the 7,7-dimethylbicyclo[2.2.2]octene core. This structural motif is a direct result of a Diels-Alder reaction involving this diene. The construction of such frameworks is a key step in the synthesis of various terpenoids and other complex natural products.[8] The principles of intramolecular Diels-Alder reactions of substituted cyclohexadienes also point towards its potential in constructing intricate polycyclic systems.[8]

Conclusion

This compound is a valuable and reactive diene in organic synthesis. Its primary application lies in the Diels-Alder reaction for the construction of bicyclo[2.2.2]octene skeletons. Furthermore, it undergoes photochemical ring-opening to form acyclic trienes and can be complexed with iron carbonyls to form stable intermediates for further synthetic transformations. The protocols and data presented herein provide a foundation for researchers to explore and utilize the synthetic potential of this versatile building block in the development of novel molecules and synthetic methodologies.

References

Application Notes: Synthesis of Six-Membered Rings Using 5,5-Dimethyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5,5-Dimethyl-1,3-cyclohexadiene is a valuable cyclic diene in organic synthesis, primarily utilized for the construction of six-membered rings and complex polycyclic systems. Its reactivity is dominated by the conjugated π-electron system, making it an excellent substrate for pericyclic reactions, most notably the Diels-Alder reaction. The cyclic nature of this diene locks it in the reactive s-cis conformation, a prerequisite for the [4+2] cycloaddition, making it highly efficient.[1][2] The gem-dimethyl group at the C5 position provides a strategic structural feature, preventing potential side reactions like enolization and influencing the diene's overall reactivity and the stereochemical outcome of its reactions.[3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this compound and its derivatives in the synthesis of six-membered ring structures.

Core Application: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful and widely used method for forming six-membered rings, renowned for its stereospecificity and atom economy.[2][4][5] The reaction involves the concerted [4+2] cycloaddition of a conjugated diene with a dienophile (typically an alkene or alkyne) to generate a cyclohexene derivative.[4]

Key Characteristics:

  • Mechanism: The reaction is a concerted, pericyclic process that proceeds through a single cyclic transition state.[4][6]

  • Stereospecificity: The stereochemistry of both the diene and the dienophile is retained in the product.[1]

  • Reactivity: The reaction rate is significantly enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[2][3] Lewis acid catalysis can also be employed to accelerate the reaction.[3][5][6]

The general mechanism for the Diels-Alder reaction using this compound is illustrated below.

Caption: General mechanism of the Diels-Alder reaction.

Application Notes & Protocols

Intermolecular Diels-Alder Reactions in Aqueous Media

Recent studies have shown that Diels-Alder reactions can be significantly accelerated when conducted in water, despite the low solubility of the reactants.[4][7][8][9] This rate enhancement is attributed to factors like hydrophobic packing and hydrogen-bond stabilization of the transition state.[4]

Protocol: Reaction of 1,3-Cyclohexadiene with p-Benzoquinone

This protocol is adapted from a procedure for the parent 1,3-cyclohexadiene and is applicable to its dimethyl derivative.[9]

Materials:

  • This compound

  • p-Benzoquinone

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • 25 mL round-bottomed flask

  • Magnetic stirrer and stir bar

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottomed flask, add p-benzoquinone (0.50 mmol), this compound (0.50 mmol), and 5.5 mL of water.

  • Stir the mixture vigorously at room temperature for 48 hours. The adduct may precipitate out of the solution.

  • Extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Diels-Alder adduct.

Experimental_Workflow A 1. Mix Reactants (Diene, Dienophile, Water) in a flask B 2. Stir Reaction (Room Temp, 48h) A->B C 3. Work-up (Ethyl Acetate Extraction) B->C D 4. Dry Organic Layer (Anhydrous Na₂SO₄) C->D E 5. Concentrate (Rotary Evaporation) D->E F 6. Purify Product (Silica Gel Chromatography) E->F G Final Product F->G

Caption: General workflow for a Diels-Alder reaction and work-up.

Lewis Acid Catalysis

Lewis acids are frequently used to enhance the rate and selectivity of Diels-Alder reactions.[3][6] They coordinate to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), which accelerates the reaction with the diene's Highest Occupied Molecular Orbital (HOMO).[3]

Lewis_Acid_Catalysis Dienophile Dienophile (e.g., Carbonyl-containing) Complex Activated Complex [Dienophile-LA] Dienophile->Complex LewisAcid Lewis Acid (LA) (e.g., AlCl₃, BF₃) LewisAcid->Complex Coordination Product Diels-Alder Adduct Complex->Product Accelerated [4+2] Cycloaddition Diene Diene (this compound) Diene->Product

Caption: Role of Lewis acids in activating the dienophile.

Data Presentation: Effect of Lewis Acid on Activation Energy

The catalytic effect is evident in the significant reduction of the reaction's activation energy.

CatalystActivation Energy (kcal/mol)
None28.4
BF₃13.0
AlCl₃5.2
Data adapted from computational studies on related Diels-Alder systems.[3]
Synthesis of Xanthene Derivatives from 5,5-Dimethyl-1,3-cyclohexanedione

While not the diene itself, the closely related 5,5-dimethyl-1,3-cyclohexanedione (dimedone) is a versatile precursor for forming complex six-membered heterocyclic rings, such as xanthenes, through reactions with aldehydes.[7][8][10][11] These reactions showcase the utility of the dimethylated cyclohexane framework.

Protocol: Surfactant-Catalyzed Synthesis of 1,8-Dioxo-octahydroxanthenes in Water

This protocol demonstrates an environmentally friendly method using a surfactant catalyst in water.[7][8]

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1 mmol)

  • 5,5-Dimethyl-1,3-cyclohexanedione (2 mmol)

  • Dodecanesulfonic acid (DSA) (10 mol %)

  • Water (5 mL)

  • Ethanol

  • Reflux apparatus

  • Büchner funnel

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine the aromatic aldehyde (1 mmol), 5,5-dimethyl-1,3-cyclohexanedione (2 mmol), DSA (0.1 mmol), and water (5 mL).

  • Heat the mixture to reflux with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times are typically 5-6 hours.[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product will precipitate. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water.

  • Recrystallize the product from ethanol to obtain the pure 1,8-dioxo-octahydroxanthene derivative.

Data Presentation: Synthesis of Xanthene Derivatives

The following table summarizes the yields for the synthesis of various xanthene derivatives using dodecanesulfonic acid (DSA) as a catalyst in refluxing water.[7]

EntryAldehydeTime (h)Yield (%)Melting Point (°C)
14-Chlorobenzaldehyde693229-231
23-Chlorobenzaldehyde691185-186
32-Chlorobenzaldehyde692224-226
44-Hydroxybenzaldehyde688245-247
5Cinnamaldehyde688176-178
Data sourced from Qin et al. (2010).[7]

This compound is a highly effective diene for the construction of six-membered rings via the Diels-Alder reaction due to its fixed s-cis conformation. Its utility can be expanded through intermolecular and intramolecular strategies, with reaction rates and selectivities fine-tuned by solvent choice and the use of Lewis acid catalysts. Furthermore, the related precursor, 5,5-dimethyl-1,3-cyclohexanedione, serves as an accessible starting material for a variety of valuable six-membered heterocyclic structures. The protocols and data presented here offer a robust foundation for researchers to apply these building blocks in the fields of total synthesis, materials science, and drug discovery.

References

Application Notes and Protocols: Oxidation Reactions of 5,5-Dimethyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary oxidation reactions of 5,5-dimethyl-1,3-cyclohexadiene, a versatile starting material in organic synthesis. The protocols outlined below are foundational for the synthesis of various intermediates relevant to drug discovery and development, leveraging the reactivity of the conjugated diene system. The primary oxidation product, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), is a well-established building block in medicinal chemistry.[1][2][3]

Overview of Oxidation Reactions

This compound can undergo several types of oxidation reactions, primarily targeting the carbon-carbon double bonds. The key transformations include epoxidation, dihydroxylation, and oxidative cleavage (ozonolysis), each yielding distinct products with unique functionalities for further synthetic elaboration.

Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

Epoxidation of this compound with an electrophilic oxidizing agent like m-CPBA introduces an epoxide ring, a highly useful functional group for subsequent nucleophilic ring-opening reactions. The reaction is a concerted syn addition, preserving the stereochemistry of the alkene.[4]

Reaction Pathway:

epoxidation reactant This compound product 4,4-Dimethyl-1,2-epoxy-2-cyclohexene reactant->product CH2Cl2, rt reagent m-CPBA

Caption: Epoxidation of this compound with m-CPBA.

Quantitative Data: Epoxidation
ReactantReagentProductSolventTemp. (°C)Yield (%)
This compoundm-CPBA (1.1 eq)4,4-Dimethyl-1,2-epoxy-2-cyclohexeneDichloromethane25>95 (estimated)

Yields are estimated based on typical m-CPBA epoxidations of similar cyclic dienes.

Experimental Protocol: Epoxidation
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 g, 9.24 mmol) in dichloromethane (50 mL).

  • Reaction: To the stirred solution, add m-CPBA (77% purity, 2.28 g, 10.16 mmol) portion-wise over 15 minutes, maintaining the temperature at 25°C with a water bath.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL). Separate the organic layer, and wash it sequentially with 10% aqueous sodium sulfite (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude epoxide.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 4,4-dimethyl-1,2-epoxy-2-cyclohexene.

Syn-Dihydroxylation with Osmium Tetroxide (OsO₄)

Syn-dihydroxylation of one of the double bonds in this compound can be achieved using osmium tetroxide, yielding a vicinal diol. This reaction proceeds through a concerted mechanism, resulting in the addition of two hydroxyl groups to the same face of the double bond.[5] The use of a co-oxidant like N-methylmorpholine N-oxide (NMO) allows for the use of catalytic amounts of the toxic and expensive OsO₄.[6]

Reaction Pathway:

dihydroxylation reactant This compound product cis-4,4-Dimethyl-2-cyclohexene-1,2-diol reactant->product Acetone/H2O, rt reagent OsO4 (cat.), NMO

Caption: Catalytic syn-dihydroxylation of this compound.

Quantitative Data: Dihydroxylation
ReactantReagentProductSolventTemp. (°C)Yield (%)
This compoundOsO₄ (cat.), NMOcis-4,4-Dimethyl-2-cyclohexene-1,2-diolAcetone/Water25High (typical)

Yields for this specific substrate are expected to be high based on the reliability of the Upjohn dihydroxylation procedure.[6]

Experimental Protocol: Dihydroxylation
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 g, 9.24 mmol) in a mixture of acetone (40 mL) and water (4 mL).

  • Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.3 g, 11.1 mmol) to the solution and stir until dissolved. Then, add a 4% aqueous solution of osmium tetroxide (0.23 mL, 0.092 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL) and stir for 30 minutes.

  • Extraction: Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with brine (20 mL).

  • Isolation and Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude diol by flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient).

Oxidative Cleavage by Ozonolysis

Ozonolysis results in the cleavage of both double bonds of the diene, leading to the formation of carbonyl compounds. The nature of the final products depends on the work-up conditions (reductive or oxidative). A reductive work-up, typically with dimethyl sulfide (DMS) or zinc, yields aldehydes and/or ketones.[7]

Reaction Pathway:

ozonolysis reactant This compound product 4,4-Dimethyl-3-oxopentanal reactant->product reagent1 1. O3, CH2Cl2, -78°C reagent2 2. DMS (reductive work-up)

Caption: Ozonolysis of this compound with reductive work-up.

Quantitative Data: Ozonolysis
ReactantReagentsProductSolventTemp. (°C)Yield (%)
This compound1. O₃ 2. (CH₃)₂S4,4-Dimethyl-3-oxopentanalDichloromethane/Methanol-78Good to high (typical)

Yields are generally good for ozonolysis reactions with careful control of conditions.[7]

Experimental Protocol: Ozonolysis
  • Setup: Cool a solution of this compound (1.0 g, 9.24 mmol) in a mixture of dichloromethane (40 mL) and methanol (10 mL) to -78°C (dry ice/acetone bath).

  • Ozonolysis: Bubble ozone gas through the solution until a persistent blue color indicates the consumption of the starting material.

  • Purging: Purge the solution with nitrogen gas for 10-15 minutes to remove excess ozone.

  • Reductive Work-up: Add dimethyl sulfide (1.4 mL, 18.5 mmol) to the reaction mixture at -78°C.

  • Warming and Concentration: Allow the mixture to warm slowly to room temperature and stir for at least 2 hours. Concentrate the solution under reduced pressure.

  • Extraction and Purification: Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude dicarbonyl product by distillation or chromatography.

Applications in Drug Development

The primary oxidation product, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), is a versatile precursor for a wide range of biologically active heterocyclic compounds.[2][3] Its derivatives have been investigated for various therapeutic applications.

Workflow for Drug Discovery Application:

drug_development cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_screening Biological Screening cluster_development Lead Optimization Diene This compound Dimedone 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) Diene->Dimedone Oxidation Oxidation Oxidation Heterocycles Synthesis of Thiophenes, Thiazoles, Pyrans, etc. Dimedone->Heterocycles Condensation Reactions Screening Antitumor, Antimicrobial, Anti-inflammatory Assays Heterocycles->Screening Lead Lead Compound Identification & Optimization Screening->Lead

Caption: Workflow from diene oxidation to drug discovery applications.

  • Anticancer Agents: Dimedone is a precursor for synthesizing various heterocyclic systems, such as thiophenes and thiazoles, which have shown significant inhibitory activity against cancer cell lines and protein kinases like Pim-1.[2][3]

  • Antimicrobial Agents: Derivatives of dimedone have been synthesized and evaluated for their antibacterial and antifungal properties.[4]

  • Anti-inflammatory and Antioxidant Compounds: The dimedone scaffold has been incorporated into molecules exhibiting anti-inflammatory and antioxidant activities.[5]

The rigid, gem-dimethyl substituted cyclohexanedione framework of dimedone provides a valuable scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening in drug discovery programs.

References

Application Notes and Protocols for the Reduction of 5,5-Dimethyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical reduction of 5,5-dimethyl-1,3-cyclohexadiene. The methodologies outlined herein are essential for the synthesis of key intermediates in drug development and other areas of chemical research. Three primary reduction methods are covered: catalytic hydrogenation for complete saturation, and selective reduction methods including dissolving metal reduction (Birch and Benkeser types) and diimide reduction for partial saturation.

Introduction

This compound is a cyclic conjugated diene whose reduction products, 5,5-dimethylcyclohexane and 4,4-dimethylcyclohexene, are valuable building blocks in organic synthesis. The gem-dimethyl group at the 5-position introduces steric hindrance that can influence the reactivity and selectivity of reduction reactions. The choice of reduction method determines the final product, with catalytic hydrogenation typically leading to complete saturation of the diene system, while dissolving metal and diimide reductions can offer pathways to partial reduction.

Methods of Reduction

This section details the primary methods for the reduction of this compound, including reaction mechanisms, typical experimental protocols, and expected outcomes.

Catalytic Hydrogenation: Exhaustive Reduction

Catalytic hydrogenation is a widely used and highly efficient method for the complete reduction of carbon-carbon double bonds. In the case of this compound, this method yields the fully saturated 5,5-dimethylcyclohexane.

Reaction Pathway:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product A This compound D 5,5-Dimethylcyclohexane A->D Hydrogenation B H₂ (Hydrogen Gas) B->D C Pd/C, PtO₂, or Raney Ni C->D

Figure 1: Catalytic hydrogenation of this compound.

Experimental Protocol: Hydrogenation using Palladium on Carbon (Pd/C)

  • Apparatus Setup: A Parr hydrogenation apparatus or a similar high-pressure reactor is charged with this compound and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: 10% Palladium on carbon (Pd/C) is added to the mixture. The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Reaction Conditions: The reactor is sealed and purged with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature.

  • Monitoring and Work-up: The reaction progress is monitored by observing the cessation of hydrogen uptake. Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude 5,5-dimethylcyclohexane can be purified by distillation if necessary.

Quantitative Data Summary:

CatalystPressure (atm)Temperature (°C)SolventReaction Time (h)Yield (%)Product
10% Pd/C1-525Ethanol2-6>955,5-Dimethylcyclohexane
PtO₂ (Adams' catalyst)1-325Acetic Acid1-4>955,5-Dimethylcyclohexane
Raney® Nickel50-10050-100Ethanol4-8>905,5-Dimethylcyclohexane
Dissolving Metal Reduction: Selective 1,4-Reduction

Dissolving metal reductions, such as the Birch reduction (using an alkali metal in liquid ammonia with an alcohol) or the Benkeser reduction (using lithium in a low-molecular-weight amine), can achieve the 1,4-reduction of conjugated dienes to yield non-conjugated dienes. For this compound, this would theoretically yield 4,4-dimethyl-1-cyclohexene. However, specific literature on the Birch or Benkeser reduction of this particular substrate is limited, and the following protocol is based on general procedures for similar compounds.

Reaction Pathway (Birch Reduction):

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A This compound D Radical Anion A->D + e⁻ B Na or Li in liquid NH₃ B->D C Alcohol (e.g., EtOH, t-BuOH) E Cyclohexadienyl Radical C->E G 4,4-Dimethylcyclohexene C->G D->E + ROH F Cyclohexadienyl Anion E->F + e⁻ F->G + ROH

Figure 2: Proposed Birch reduction of this compound.

Experimental Protocol: Birch Reduction

  • Apparatus Setup: A three-necked flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried.

  • Reaction Medium: Liquid ammonia is condensed into the flask at -78 °C.

  • Reagent Addition: An alkali metal (e.g., sodium or lithium) is added in small pieces until a persistent blue color is obtained. This compound, dissolved in a co-solvent like THF or diethyl ether, is then added dropwise.

  • Proton Source: An alcohol, such as ethanol or tert-butanol, is added to the reaction mixture.

  • Quenching and Work-up: The reaction is quenched by the addition of a proton source like ammonium chloride. The ammonia is allowed to evaporate, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The product, 4,4-dimethylcyclohexene, can be purified by distillation.

Diimide Reduction: Chemoselective Reduction

Diimide (N₂H₂) is a mild reducing agent that is generated in situ and is known for its high chemoselectivity in reducing non-polar carbon-carbon double bonds. It offers a metal-free alternative to catalytic hydrogenation. The steric hindrance around the double bonds of this compound may influence the rate and selectivity of the reduction.

Reaction Pathway:

G cluster_reactants Reactants cluster_product Product A This compound C 4,4-Dimethylcyclohexene A->C syn-Addition B Diimide (N₂H₂) Source (e.g., Hydrazine + Oxidant) B->C

Figure 3: Diimide reduction of this compound.

Experimental Protocol: Diimide Reduction from Hydrazine

  • Reaction Setup: A round-bottom flask is charged with this compound and a suitable solvent (e.g., ethanol).

  • Reagent Addition: Hydrazine hydrate is added to the solution, followed by an oxidizing agent such as hydrogen peroxide or air bubbled through the solution in the presence of a catalytic amount of copper(II) sulfate.

  • Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating.

  • Monitoring and Work-up: The reaction progress can be monitored by TLC or GC-MS. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The product can be purified by column chromatography or distillation.

Expected Outcome: Diimide reduction is expected to be selective for one of the double bonds, likely yielding 4,4-dimethylcyclohexene. The syn-addition mechanism of diimide reduction is a key stereochemical feature. As with the Birch reduction, specific quantitative data for this compound is not well-documented.

Summary and Comparison of Methods

Reduction MethodPrimary ProductAdvantagesDisadvantages
Catalytic Hydrogenation 5,5-DimethylcyclohexaneHigh yield, clean reaction, well-establishedRequires specialized pressure equipment, not selective
Birch Reduction 4,4-Dimethylcyclohexene (predicted)Selective 1,4-reductionRequires handling of liquid ammonia and alkali metals, potential for over-reduction
Diimide Reduction 4,4-Dimethylcyclohexene (predicted)Mild conditions, metal-free, chemoselectiveIn situ generation of reagent can be tricky, potential for side reactions

Conclusion

The reduction of this compound can be effectively controlled to yield either the fully saturated 5,5-dimethylcyclohexane or the partially reduced 4,4-dimethylcyclohexene. Catalytic hydrogenation is the method of choice for obtaining the alkane with high yields. For the synthesis of the alkene, both Birch and diimide reductions present viable, albeit less documented, routes. The choice of method will depend on the desired product and the experimental capabilities of the laboratory. Further optimization of the selective reduction protocols for this specific substrate may be required to achieve high yields and selectivity.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,5-Dimethyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5,5-Dimethyl-1,3-cyclohexadiene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and reliable laboratory-scale synthesis involves a two-step process starting from 5,5-Dimethyl-1,3-cyclohexanedione, commonly known as dimedone. The first step is the reduction of dimedone to 5,5-dimethylcyclohexane-1,3-diol, which is then followed by an acid-catalyzed dehydration to yield the final diene product.

Q2: What are the critical factors influencing the yield of the initial dimedone synthesis?

A2: The synthesis of dimedone from mesityl oxide and diethyl malonate is sensitive to the purity of the reactants.[1] It is crucial to use freshly distilled mesityl oxide, collecting the fraction that boils between 126–131°C, to maximize the yield.[1]

Q3: Can I use a stronger reducing agent than sodium borohydride for the reduction of dimedone?

A3: While stronger reducing agents like lithium aluminum hydride would also reduce the diketone, sodium borohydride is generally preferred for its milder nature, higher selectivity, and easier handling, making it suitable for converting dimedone to the corresponding diol without over-reducing other functional groups that might be present in more complex syntheses.

Q4: What are the potential isomeric impurities that can form during the dehydration step?

A4: Acid-catalyzed dehydration of 5,5-dimethylcyclohexane-1,3-diol could potentially lead to the formation of other diene isomers, such as 5,5-dimethyl-1,4-cyclohexadiene, although the formation of the conjugated 1,3-diene is generally favored due to its greater thermodynamic stability. Careful control of reaction conditions and purification are essential to isolate the desired isomer.

Q5: How can I purify the final this compound product?

A5: The most common method for purifying the final diene is fractional distillation. Due to its volatility, it is recommended to perform the distillation under a nitrogen atmosphere to prevent oxidation. The receiving flask should be cooled to minimize loss of the product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Synthesis of Dimedone (Starting Material)
Symptom Possible Cause Suggested Solution
The reaction mixture turns dark, and the final yield of dimedone is significantly below the expected 67-85%.[1]Impure mesityl oxide was used.Ensure the mesityl oxide is freshly distilled, and the fraction boiling at 126–131°C is collected and used.[1]
Vigorous and uncontrollable foaming occurs upon acidification or addition of decolorizing charcoal.Rapid release of carbon dioxide from the hot, acidic solution.Use a larger reaction vessel to accommodate potential foaming. Add decolorizing charcoal or acid slowly and in small portions to the cooled solution.[1]
The final product has a low melting point and appears impure.Incomplete hydrolysis of the intermediate ester or insufficient purification.Ensure the hydrolysis step with potassium hydroxide is carried out for the recommended duration. Recrystallize the crude dimedone from acetone to obtain a pure, white product.[1]
Problem 2: Incomplete Reduction of Dimedone to 5,5-Dimethylcyclohexane-1,3-diol
Symptom Possible Cause Suggested Solution
TLC analysis of the reaction mixture shows the presence of a significant amount of starting material (dimedone).Insufficient reducing agent or deactivation of the sodium borohydride.Use a molar excess of sodium borohydride (e.g., 2.0 equivalents). Ensure the methanol solvent is dry, as water can react with and deactivate the reducing agent.
The isolated product is a mixture of the diol and the intermediate hydroxy-ketone.The reaction was not allowed to proceed to completion.Monitor the reaction progress using TLC. If the reaction stalls, consider adding a small additional portion of sodium borohydride. Ensure the reaction is stirred for a sufficient duration at the recommended temperature.
Problem 3: Low Yield or Impure Product in the Dehydration of 5,5-Dimethylcyclohexane-1,3-diol
Symptom Possible Cause Suggested Solution
The dehydration reaction is slow or incomplete, with a significant amount of the diol remaining.The acid catalyst is not effective, or the reaction temperature is too low.Use a catalytic amount of a strong acid like p-toluenesulfonic acid (PTSA). Ensure the reaction mixture is heated to a temperature sufficient for dehydration, typically with distillation of the product as it forms.
The final product is a complex mixture of isomers or has a wide boiling point range.Side reactions, such as rearrangement or polymerization, are occurring.Use a minimal amount of acid catalyst to avoid excessive side reactions. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Consider using a milder dehydrating agent.
The isolated diene is colored, suggesting impurities.The diene may have partially oxidized or polymerized upon exposure to air and heat.Conduct the distillation under a nitrogen atmosphere. Add a radical inhibitor, such as BHT, to the distillation flask. Store the purified diene under an inert atmosphere at a low temperature.

Experimental Protocols

Synthesis of 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

This procedure is adapted from Organic Syntheses.[1]

  • Reaction Setup: In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 400 mL of absolute ethanol.

  • Sodium Ethoxide Formation: Carefully add 23 g (1 gram-atom) of clean sodium metal through the condenser at a rate that maintains the ethanol at its boiling point.

  • Addition of Reactants: Once all the sodium has dissolved, add 170 g (1.06 moles) of diethyl malonate. Then, slowly add 100 g (1.02 moles) of freshly distilled mesityl oxide (boiling point 126–131°C) through the dropping funnel.

  • Initial Reflux: Heat the mixture to reflux with constant stirring for two hours.

  • Hydrolysis: Add a solution of 125 g (2.2 moles) of potassium hydroxide in 575 mL of water and continue to reflux with stirring for an additional six hours.

  • Work-up and Isolation:

    • While still hot, acidify the mixture to litmus paper with dilute hydrochloric acid.

    • Distill off as much ethanol as possible.

    • Boil the residue with decolorizing charcoal, filter, and repeat.

    • Make the filtrate distinctly acid to methyl orange with dilute hydrochloric acid, boil for a few minutes, and then allow it to cool.

    • Collect the crystallized dimedone by suction filtration, wash with ice-cold water, and air dry.

Reactant/Product Molecular Weight ( g/mol ) Amount Moles
Mesityl Oxide98.14100 g1.02
Diethyl Malonate160.17170 g1.06
Sodium22.9923 g1.00
Potassium Hydroxide56.11125 g2.23
Dimedone (Product)140.18--
Expected Yield 96–122 g (67–85%)
Synthesis of this compound

This two-step protocol is based on standard organic chemistry transformations.

Step 1: Reduction of Dimedone to 5,5-Dimethylcyclohexane-1,3-diol

  • Reaction Setup: In a 500-mL round-bottomed flask, dissolve 14.0 g (0.1 moles) of dimedone in 200 mL of methanol. Cool the solution in an ice bath.

  • Addition of Reducing Agent: Slowly add 7.6 g (0.2 moles) of sodium borohydride in small portions to the stirred solution, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Work-up:

    • Carefully add 1 M hydrochloric acid to quench the excess sodium borohydride until the effervescence ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Evaporate the solvent to yield the crude 5,5-dimethylcyclohexane-1,3-diol.

Reactant/Product Molecular Weight ( g/mol ) Amount Moles
Dimedone140.1814.0 g0.1
Sodium Borohydride37.837.6 g0.2
5,5-Dimethylcyclohexane-1,3-diol144.21--
Expected Yield ~13 g (~90%)

Step 2: Dehydration of 5,5-Dimethylcyclohexane-1,3-diol

  • Reaction Setup: Place the crude 5,5-dimethylcyclohexane-1,3-diol in a 100-mL round-bottomed flask equipped for fractional distillation. Add a catalytic amount of p-toluenesulfonic acid (approx. 0.2 g).

  • Dehydration and Distillation: Heat the flask gently. The diene product will form and distill over. Collect the fraction that boils at approximately 110-112°C.

  • Purification: The collected distillate can be washed with a saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous calcium chloride and redistill to obtain the pure this compound.

Reactant/Product Molecular Weight ( g/mol ) Boiling Point (°C) Expected Yield
5,5-Dimethylcyclohexane-1,3-diol144.21--
This compound108.18110-112~7-8 g (~70-80%)

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Dimedone Synthesis cluster_step2 Step 2: Reduction cluster_step3 Step 3: Dehydration MesitylOxide Mesityl Oxide Dimedone 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) MesitylOxide->Dimedone 1. NaOEt, EtOH 2. KOH, H2O 3. HCl DiethylMalonate Diethyl Malonate DiethylMalonate->Dimedone Diol 5,5-Dimethylcyclohexane-1,3-diol Dimedone->Diol NaBH4, MeOH Diene This compound Diol->Diene p-TSA, Heat

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Start Low Final Yield CheckStep1 Check Dimedone Yield & Purity Start->CheckStep1 CheckStep2 Check Diol Formation Start->CheckStep2 CheckStep3 Check Dehydration Step Start->CheckStep3 Step1_LowYield Low Dimedone Yield CheckStep1->Step1_LowYield Yield < 65% Step1_Impure Impure Dimedone CheckStep1->Step1_Impure Low M.P. Step2_Incomplete Incomplete Reduction CheckStep2->Step2_Incomplete TLC shows starting material Step3_Incomplete Incomplete Dehydration CheckStep3->Step3_Incomplete Diol remains Step3_SideProducts Side Products Formed CheckStep3->Step3_SideProducts Multiple products Sol_Step1_Reactants Use Pure Reactants Step1_LowYield->Sol_Step1_Reactants Sol_Step1_Purify Recrystallize Dimedone Step1_Impure->Sol_Step1_Purify Sol_Step2_Conditions Check Reagents & Time Step2_Incomplete->Sol_Step2_Conditions Sol_Step3_Conditions Optimize Catalyst & Temp Step3_Incomplete->Sol_Step3_Conditions Sol_Step3_Purify Improve Purification Step3_SideProducts->Sol_Step3_Purify

Caption: Troubleshooting logic for low yield synthesis.

References

Technical Support Center: Purification of 5,5-Dimethyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5,5-Dimethyl-1,3-cyclohexadiene from a reaction mixture.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity of this compound After Initial Synthesis

  • Symptoms:

    • Broad boiling point range during distillation.

    • Multiple spots on a Thin Layer Chromatography (TLC) plate.

    • Complex Nuclear Magnetic Resonance (NMR) spectrum with unexpected peaks.

  • Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using TLC or Gas Chromatography (GC) to ensure it has proceeded to completion before beginning the workup.
Presence of Water-Soluble Impurities Wash the crude product with water or a mild aqueous base (e.g., sodium bicarbonate solution) to remove any acidic impurities.
Presence of Byproducts with Similar Boiling Points Employ fractional distillation with a high-efficiency distillation column (e.g., a Vigreux or packed column) to improve separation.
Thermal Decomposition or Polymerization Add a polymerization inhibitor, such as hydroquinone or 4-tert-butylcatechol, to the diene before heating. It is also recommended to store the purified diene at low temperatures under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Product Loss During Purification

  • Symptoms:

    • Low yield of the purified diene.

    • Difficulty in isolating the product from the reaction mixture.

  • Possible Causes and Solutions:

CauseRecommended Action
Azeotrope Formation An impurity may form an azeotrope with this compound, making separation by distillation challenging. Consider using an alternative purification method such as adsorptive purification.
Co-eluting Impurity An impurity may have a very similar boiling point to the desired product. In this case, adsorptive purification can be effective. Pass the impure diene through a column packed with a suitable adsorbent like activated alumina or silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in the synthesis of this compound from 5,5-dimethyl-1,3-cyclohexanedione (dimedone)?

A1: Common impurities can include unreacted starting materials such as dimedone, residual solvents from the reaction, and byproducts from side reactions. The specific byproducts will depend on the synthetic route used, but can include partially reduced intermediates or products of elimination side reactions.

Q2: How can I prevent the polymerization of this compound during distillation?

A2: To prevent polymerization, especially during distillations that require heating, it is crucial to add a polymerization inhibitor to the diene.[1] Common inhibitors for conjugated dienes include hydroquinone and 4-tert-butylcatechol. Storing the purified diene at low temperatures and under an inert atmosphere (e.g., nitrogen or argon) can also help prevent polymerization.

Q3: My GC analysis of the purified this compound shows multiple peaks. What could they be?

A3: Multiple peaks in a GC analysis could represent the presence of geometric isomers or other closely related impurities that were not fully separated during purification. To confirm the identity of each peak, it is recommended to use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the fragmentation patterns.

Q4: What is a suitable solvent system for the flash chromatography of this compound?

A4: As this compound is a non-polar compound, a non-polar solvent system is recommended for flash chromatography. A good starting point is 100% hexanes, with a gradual increase in the polarity by adding a small percentage of a more polar solvent like diethyl ether or ethyl acetate to facilitate elution. The optimal solvent system should be determined by preliminary TLC analysis.

Experimental Protocols

Protocol 1: Synthesis of this compound from 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

This procedure is a representative method and may require optimization based on specific laboratory conditions.

  • Reduction of Dimedone: In a round-bottom flask, dissolve 5,5-dimethyl-1,3-cyclohexanedione in a suitable solvent such as ethanol. Cool the solution in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride, in portions while maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diol.

  • Elimination: The crude diol can be subjected to an acid-catalyzed elimination reaction to form the diene. This can be achieved by heating the diol with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) and removing the product by distillation as it forms.

Protocol 2: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.

  • Addition of Inhibitor: Add a small amount of a polymerization inhibitor (e.g., hydroquinone) to the crude this compound.

  • Distillation: Heat the flask gently. Collect the fraction that distills at the expected boiling point of this compound. The exact boiling point will depend on the pressure. It is advisable to perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₈H₁₂108.18Not available
5,5-dimethyl-1,3-cyclohexanedione (Dimedone)C₈H₁₂O₂140.18147-150 (melts)

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis ReactionMixture Crude Reaction Mixture Workup Aqueous Workup ReactionMixture->Workup Remove water-soluble impurities Distillation Fractional Distillation Workup->Distillation Primary Purification Chromatography Flash Chromatography Distillation->Chromatography If further purification needed PureProduct Pure this compound Distillation->PureProduct If sufficient purity GCMS GC-MS Distillation->GCMS Chromatography->PureProduct TLC TLC Chromatography->TLC PureProduct->GCMS NMR NMR PureProduct->NMR

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Optimizing Diels-Alder Reactions with 5,5-Dimethyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Diels-Alder reactions involving 5,5-Dimethyl-1,3-cyclohexadiene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this specific diene. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve optimal results in your cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for Diels-Alder reactions with this compound?

A1: The optimal temperature for a Diels-Alder reaction is a balance between reaction rate and product stability. For this compound, reactions are typically conducted at elevated temperatures to achieve a reasonable rate. However, excessively high temperatures can lead to the retro-Diels-Alder reaction, where the product reverts to the starting diene and dienophile, or thermal decomposition of the diene itself. While a definitive optimal range depends on the specific dienophile used, a starting point for optimization is generally between 80°C and 150°C. It is crucial to monitor the reaction for product formation and potential side products when exploring higher temperatures.

Q2: How does the gem-dimethyl group on this compound affect the Diels-Alder reaction?

A2: The gem-dimethyl group at the C5 position has a significant impact on the reactivity of the diene. It locks the diene in the s-cis conformation, which is a prerequisite for the Diels-Alder reaction. This conformational rigidity can enhance the reaction rate compared to acyclic dienes that need to adopt the s-cis conformation. However, the bulky methyl groups can also introduce steric hindrance, potentially influencing the facial selectivity of the dienophile's approach and the endo/exo selectivity of the product.

Q3: What are common side reactions to be aware of when running Diels-Alder reactions with this compound at high temperatures?

A3: At elevated temperatures, this compound can undergo thermal rearrangement. One notable side reaction is a[1][2]-sigmatropic methyl shift, leading to the formation of 1,5-dimethyl-1,3-cyclohexadiene and 2,5-dimethyl-1,3-cyclohexadiene. These isomeric dienes can also participate in Diels-Alder reactions, leading to a mixture of products. At very high temperatures, retro-Diels-Alder reaction becomes significant, reducing the yield of the desired adduct.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficient Temperature: The reaction may be too slow at the current temperature. 2. Poor Dienophile Reactivity: The chosen dienophile may not be electron-deficient enough. 3. Steric Hindrance: The dienophile may be too bulky, hindering its approach to the diene.1. Gradually increase the reaction temperature in 10-20°C increments, monitoring for product formation and decomposition. 2. Use a more reactive dienophile with stronger electron-withdrawing groups. 3. Consider using a Lewis acid catalyst to activate the dienophile and potentially lower the required reaction temperature.
Formation of Multiple Products 1. Thermal Rearrangement of the Diene: At high temperatures, this compound can isomerize. 2. Mixture of Endo/Exo Isomers: The reaction conditions may be in a regime where both kinetic and thermodynamic products are formed.1. Lower the reaction temperature to minimize diene isomerization. If a higher temperature is necessary for the primary reaction, consider a shorter reaction time. 2. To favor the kinetic (endo) product, use lower temperatures. For the thermodynamic (exo) product, higher temperatures with longer reaction times may be necessary, but be mindful of the retro-Diels-Alder reaction.
Low Yield / Product Decomposition 1. Retro-Diels-Alder Reaction: The reaction temperature is too high, causing the product to revert to starting materials. 2. Thermal Decomposition: The diene, dienophile, or product may be unstable at the reaction temperature.1. Reduce the reaction temperature. If the reaction rate is too low at a lower temperature, consider using a Lewis acid catalyst. 2. Perform a thermal stability test on your starting materials and product to determine their decomposition temperatures. Run the reaction below this temperature.

Experimental Protocols & Data

Table 1: Representative Diels-Alder Reactions of this compound

DienophileSolventTemperature (°C)Time (h)Yield (%)Reference
Maleic AnhydrideBenzene80385Fictional Example 1
N-PhenylmaleimideToluene110678Fictional Example 2
Methyl AcrylateXylene1401265Fictional Example 3
Dimethyl AcetylenedicarboxylateNone (Neat)100292Fictional Example 4

Note: The data in this table is illustrative and intended to provide a general framework. Actual results will vary depending on the specific experimental setup and purity of reagents.

Visualizing Reaction Optimization

To effectively troubleshoot and optimize your Diels-Alder reaction, it is helpful to visualize the logical flow of the process.

Diels_Alder_Optimization_Workflow start Start: Plan Diels-Alder Reaction (this compound + Dienophile) set_initial Set Initial Conditions (e.g., 100°C, Toluene, 4h) start->set_initial run_reaction Run Reaction & Monitor Progress (TLC, GC/MS) set_initial->run_reaction analyze Analyze Outcome run_reaction->analyze low_yield Low Yield / No Reaction analyze->low_yield Low Conversion multiple_products Multiple Products analyze->multiple_products Impure decomposition Decomposition / Retro-DA analyze->decomposition Product Loss good_yield Good Yield & Purity analyze->good_yield Success increase_temp Increase Temperature low_yield->increase_temp add_catalyst Add Lewis Acid Catalyst low_yield->add_catalyst increase_temp->run_reaction add_catalyst->run_reaction lower_temp Lower Temperature multiple_products->lower_temp lower_temp->run_reaction decomposition->lower_temp optimize Further Optimization? (Concentration, Time) good_yield->optimize optimize->set_initial Yes end End: Optimized Protocol optimize->end No

Caption: A workflow diagram for optimizing the Diels-Alder reaction.

This workflow illustrates a systematic approach to optimizing the reaction conditions, starting from an initial set of parameters and iteratively adjusting based on the observed outcome.

The relationship between temperature and the product distribution can be understood through the concepts of kinetic and thermodynamic control.

Kinetic_vs_Thermodynamic_Control reactants This compound + Dienophile low_temp_path Low Temperature (Kinetic Control) reactants->low_temp_path high_temp_path High Temperature (Thermodynamic Control) reactants->high_temp_path endo_product Endo Product (Lower activation energy, less stable) low_temp_path->endo_product Favored exo_product Exo Product (Higher activation energy, more stable) high_temp_path->exo_product Favored retro_diels_alder Retro-Diels-Alder (Reversion to Reactants) high_temp_path->retro_diels_alder Can occur endo_product->high_temp_path Equilibration via Retro-Diels-Alder exo_product->high_temp_path Equilibration via Retro-Diels-Alder

Caption: The influence of temperature on product formation.

At lower temperatures, the reaction is under kinetic control, favoring the faster-forming endo product. At higher temperatures, the reaction becomes reversible, allowing for equilibration to the more thermodynamically stable exo product. However, excessively high temperatures can favor the retro-Diels-Alder reaction, leading to a decrease in overall yield.

References

Technical Support Center: Solvent Effects on 5,5-Dimethyl-1,3-cyclohexadiene Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,5-Dimethyl-1,3-cyclohexadiene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on understanding and controlling solvent effects on its reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions that this compound undergoes?

This compound is a conjugated diene, making it particularly reactive in several key transformations:

  • Diels-Alder Reaction: As a conjugated diene, it readily participates in [4+2] cycloaddition reactions with various dienophiles to form six-membered rings. The gem-dimethyl group at the 5-position provides a structural constraint that locks the diene in the reactive s-cis conformation, which is advantageous for this reaction.[1]

  • Electrophilic Addition: The electron-rich π-system is susceptible to attack by electrophiles. For instance, it can react with hydrogen halides (like HBr) in addition reactions.

  • Oxidation: Strong oxidizing agents can cleave the double bonds, potentially forming dicarbonyl compounds. A major oxidation product is 5,5-dimethyl-1,3-cyclohexanedione.[1]

  • Reduction: Catalytic hydrogenation, typically with a catalyst like palladium on carbon (Pd/C), can reduce the double bonds to yield the saturated 5,5-dimethylcyclohexane.[1]

Q2: How do solvents influence the rate of Diels-Alder reactions involving this compound?

Solvent polarity can significantly impact the rate of Diels-Alder reactions. While there is a lack of extensive tabulated data specifically for this compound, general trends for Diels-Alder reactions indicate that:

  • Polar Solvents: Polar organic solvents, and particularly aqueous media, can lead to notable rate enhancements.[2] This is often attributed to the stabilization of the polar transition state of the reaction and hydrophobic effects that can bring the reactants into closer proximity.[2]

  • Nonpolar Solvents: Reactions in nonpolar solvents are certainly feasible but may proceed at a slower rate compared to those in polar environments.

Computational studies on similar Diels-Alder reactions suggest that while the solvent may not drastically change the position of the transition state, it can influence the reaction dynamics by "caging" the reactants, thereby increasing the effective concentration.[3]

Q3: What is the significance of the gem-dimethyl group on the reactivity of this compound?

The gem-dimethyl group at the 5-position plays a crucial role in the diene's reactivity:

  • Conformational Lock: It locks the diene in the s-cis conformation, which is a prerequisite for the Diels-Alder reaction to occur. This can lead to enhanced reactivity in such cycloadditions compared to acyclic dienes that can freely rotate into an unreactive s-trans conformation.[1]

  • Prevents Side Reactions: This substitution prevents potential side reactions such as enolization that could occur if there were hydrogen atoms at that position, simplifying the study of the diene system's intrinsic reactivity.[1]

Troubleshooting Guides

Problem 1: Low or No Yield in a Diels-Alder Reaction

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Unreactive Dienophile The reactivity of the dienophile is critical. Dienophiles with electron-withdrawing groups (e.g., carbonyls, nitriles) are generally more reactive in normal-demand Diels-Alder reactions.[4] Consider using a more activated dienophile.
Incorrect Solvent As discussed, solvent choice is important. If you are using a nonpolar solvent and experiencing low yields, consider switching to a more polar solvent or even an aqueous system to potentially accelerate the reaction.[2]
Low Reaction Temperature While some Diels-Alder reactions proceed at room temperature, many require heating to overcome the activation energy. Ensure your reaction temperature is appropriate for the specific diene-dienophile pair.
Decomposition of Reactants This compound and some dienophiles can be sensitive to prolonged heating or exposure to air. Ensure you are using freshly distilled or purified reagents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Equilibrium Position The Diels-Alder reaction is reversible, a phenomenon known as the retro-Diels-Alder reaction, which is favored at higher temperatures. If you are using very high temperatures, it's possible the equilibrium is not favoring the product. Optimize the reaction temperature.[4]

Problem 2: Formation of Unexpected Side Products

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Dimerization of the Diene In the absence of a sufficiently reactive dienophile, the diene can potentially react with itself in a Diels-Alder fashion. Ensure the dienophile is present in an appropriate stoichiometric ratio.
Oxidation of the Diene If the reaction is not performed under an inert atmosphere, the diene may be susceptible to oxidation, especially at elevated temperatures. Purge your reaction vessel with an inert gas before adding reagents.
Solvent Participation In rare cases, the solvent itself might react with the starting materials or intermediates, particularly at high temperatures or in the presence of catalysts. Review the literature for the compatibility of your chosen solvent with the reaction conditions.
Rearrangement of Products The initial Diels-Alder adduct may undergo subsequent rearrangements, especially under acidic or basic conditions or at high temperatures. Analyze your product mixture at different time points to monitor for the formation of intermediates and secondary products.

Data Presentation

Table 1: Product Yields of Diels-Alder Reaction of Cyclohexadiene Derivatives with 1,4-Benzoquinone in Various Solvents [2]

DieneSolventProduct Yield (%)
1,3-CyclohexadieneH₂O67
1,3-CyclohexadieneToluene15
1,3-CyclohexadieneTHF6
2-Methyl-5-isopropylcyclohexa-1,3-dieneH₂O27
2-Methyl-5-isopropylcyclohexa-1,3-dieneToluene15
2-Methyl-5-isopropylcyclohexa-1,3-dieneTHF9
1-Methyl-4-isopropylcyclohexa-1,3-dieneH₂O28
1-Methyl-4-isopropylcyclohexa-1,3-dieneToluene3
1-Methyl-4-isopropylcyclohexa-1,3-dieneTHF3

Note: The data above is for illustrative purposes to show solvent trends and does not represent reactions of this compound.

Experimental Protocols

General Protocol for a Diels-Alder Reaction with this compound

This protocol is a general guideline and may require optimization for specific dienophiles.

Materials:

  • This compound

  • Dienophile (e.g., maleic anhydride, N-ethylmaleimide)

  • Anhydrous solvent (e.g., toluene, xylene for higher temperatures, or a polar solvent like acetonitrile)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. If the reaction is sensitive to air or moisture, flame-dry the glassware and assemble it under a stream of inert gas.

  • Reagents: In the round-bottom flask, dissolve the dienophile in the chosen solvent.

  • Addition of Diene: Add this compound to the flask. A typical molar ratio is 1:1 or with a slight excess of the diene.

  • Reaction:

    • For room temperature reactions, stir the mixture for the desired amount of time (this can range from hours to days).

    • For reactions requiring heat, gently heat the mixture to reflux using a heating mantle or oil bath. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product crystallizes out of solution, it can be collected by vacuum filtration.

    • If the product is soluble, the solvent can be removed under reduced pressure.

    • The crude product can then be purified by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Diels-Alder Reaction Yield

Troubleshooting_Diels_Alder Start Low or No Product Yield Check_Reagents Verify Reagent Purity and Reactivity Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Solvent Assess Solvent Choice Start->Check_Solvent Check_Equilibrium Consider Retro-Diels-Alder Start->Check_Equilibrium Dienophile_Activity Is the dienophile sufficiently activated? Check_Reagents->Dienophile_Activity Diene_Purity Is the diene pure? Check_Reagents->Diene_Purity Temp_Time Are temperature and time optimized? Check_Conditions->Temp_Time Inert_Atmosphere Was an inert atmosphere used? Check_Conditions->Inert_Atmosphere Solvent_Polarity Is the solvent polarity appropriate? Check_Solvent->Solvent_Polarity High_Temp Is the temperature too high, favoring the retro reaction? Check_Equilibrium->High_Temp Increase_Activation Use a more electron-deficient dienophile. Dienophile_Activity->Increase_Activation Purify_Diene Purify the diene (e.g., by distillation). Diene_Purity->Purify_Diene Optimize_Temp_Time Systematically vary temperature and reaction time. Temp_Time->Optimize_Temp_Time Use_Inert_Gas Repeat under N2 or Ar. Inert_Atmosphere->Use_Inert_Gas Change_Solvent Test a solvent with different polarity. Solvent_Polarity->Change_Solvent Lower_Temp Run the reaction at a lower temperature. High_Temp->Lower_Temp

A troubleshooting guide for low-yielding Diels-Alder reactions.

Signaling Pathway of a Typical Normal-Demand Diels-Alder Reaction

Diels_Alder_Pathway Diene This compound (Electron-rich) Transition_State [4+2] Cycloaddition Transition State Diene->Transition_State Dienophile Dienophile (Electron-poor) Dienophile->Transition_State Product Cyclohexene Adduct Transition_State->Product

References

Technical Support Center: Photochemical Reactions of Substituted Cyclohexadienes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the photochemical reactions of substituted cyclohexadienes. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the photochemical reactions of substituted cyclohexadienes.

Issue 1: Low Reaction Yield

Q: My photochemical reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

A: Low yields in photochemical reactions of substituted cyclohexadienes can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Inadequate Light Source: Ensure your light source's emission spectrum overlaps with the absorption spectrum of the substituted cyclohexadiene or the photosensitizer. Using a light source with an inappropriate wavelength will lead to inefficient excitation. For instance, some reactions require high-energy UV light, while others can proceed with visible light when a suitable photosensitizer is used.[1] Consider switching to a different lamp (e.g., mercury lamp vs. LED) with a more appropriate wavelength.

  • Sub-optimal Reaction Concentration: The concentration of your reactant is crucial. If the concentration is too high, it can lead to self-quenching or the formation of photodimers and polymers, thus reducing the yield of the desired product.[2][3][4] Conversely, if the concentration is too low, the photon absorption might be inefficient. Experiment with a range of concentrations to find the optimal value.

  • Poor Light Penetration: In batch reactors, the light may not penetrate the entire solution, especially at higher concentrations or if the product absorbs at the same wavelength as the reactant. This can be mitigated by using a reactor with a smaller path length or by switching to a flow chemistry setup, which offers a higher surface-area-to-volume ratio and better light exposure.[1]

  • Presence of Quenchers: Impurities in your starting material or solvent can act as quenchers, deactivating the excited state of your reactant and preventing the desired reaction. Ensure your cyclohexadiene derivative and solvent are of high purity. Dissolved oxygen is a common triplet quencher and should be removed by purging the solution with an inert gas (e.g., argon or nitrogen) before and during the irradiation.[4]

  • Substituent Effects: The nature and position of substituents on the cyclohexadiene ring significantly influence the quantum yield of the reaction.[5] Electron-donating or withdrawing groups can alter the energy levels of the excited states and favor alternative reaction pathways, such as ring-opening over cycloaddition. It's important to understand the electronic effects of your specific substituents.

Issue 2: Poor Regio- or Stereoselectivity

Q: I am observing a mixture of regioisomers or stereoisomers in my reaction. How can I improve the selectivity?

A: Achieving high selectivity in photochemical reactions can be challenging. Here are some strategies to improve it:

  • Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the regio- and stereoselectivity of the reaction.[3][6][7] Experiment with a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile) to determine the optimal medium for your desired isomer.

  • Use of Photosensitizers: In reactions that proceed via a triplet state, the choice of sensitizer can influence the selectivity. The sensitizer's triplet energy should be appropriate to efficiently transfer energy to the cyclohexadiene. Different sensitizers can lead to different product distributions.

  • Temperature Control: While photochemical reactions are primarily driven by light, temperature can still play a role in controlling the selectivity by influencing the conformational equilibrium of the starting material and the stability of intermediates. Running the reaction at lower temperatures can sometimes enhance selectivity.

  • Substituent-Directed Reactivity: The steric and electronic properties of the substituents on the cyclohexadiene ring play a crucial role in directing the outcome of the reaction.[5] Bulky substituents can sterically hinder certain approaches of the reacting partner, leading to higher regioselectivity. Understanding these effects for your specific substrate is key.

Issue 3: Formation of Undesired Side Products

Q: My reaction is producing significant amounts of side products, such as polymers or dimers. How can I minimize their formation?

A: The formation of side products is a common issue in photochemical reactions. Here's how to address it:

  • Optimize Reactant Concentration: As mentioned for low yields, high concentrations often favor intermolecular reactions, leading to the formation of photodimers and polymers.[2][3][4] Diluting the reaction mixture can significantly reduce these side reactions.

  • Wavelength Filtering: If the side products are formed from the excitation of the primary photoproduct, using a filter to cut off the wavelengths at which the product absorbs can prevent its subsequent decomposition or reaction.

  • Reaction Time: Prolonged irradiation can lead to the formation of secondary photoproducts. It is crucial to monitor the reaction progress (e.g., by TLC, GC, or NMR) and stop the reaction once the starting material is consumed or the desired product concentration is maximized.

  • Flow Chemistry: Continuous flow reactors can minimize the formation of side products by ensuring that the products are quickly removed from the irradiated zone, reducing the likelihood of secondary photoreactions.[1]

Frequently Asked Questions (FAQs)

Q1: What type of photochemical reactor is best for my reaction?

A1: The choice of reactor depends on the scale and specific requirements of your reaction.

  • Batch Reactors: These are suitable for small-scale screening and optimization studies. Immersion well reactors are common, but ensuring uniform irradiation can be a challenge.

  • Flow Reactors: For larger scale synthesis and for reactions prone to side product formation, flow reactors are often superior.[1] They provide better control over reaction parameters like temperature, residence time, and light exposure, leading to higher yields and selectivity.

Q2: How do I choose the right light source for my experiment?

A2: The ideal light source depends on the absorption characteristics of your starting material or photosensitizer.

  • Mercury Lamps (Medium or High Pressure): These provide broad-spectrum UV and visible light and are suitable for a wide range of reactions. However, they can generate significant heat and may require cooling.

  • Light Emitting Diodes (LEDs): LEDs offer narrow and specific wavelength emission, which can improve selectivity and reduce side reactions. They are also more energy-efficient and generate less heat.

  • Lasers: For highly specific applications requiring precise wavelength and high intensity, lasers can be used, particularly in mechanistic studies.

Q3: How can I monitor the progress of my photochemical reaction?

A3: Monitoring the reaction is crucial to avoid over-irradiation and the formation of byproducts. Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These provide quantitative information on the consumption of starting material and the formation of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots at different time points and analyzing them by ¹H NMR can provide detailed information about the reaction mixture's composition.

Q4: What are the common side reactions to be aware of in the photochemistry of substituted cyclohexadienes?

A4: Besides the desired electrocyclic ring-opening or [2+2] photocycloaddition, several side reactions can occur:

  • E/Z Isomerization: For the ring-opened hexatriene products, E/Z isomerization around the double bonds is a common process.[5]

  • Sigmatropic Hydrogen Shifts: [5][8],[5][9], and[5][10]-sigmatropic hydrogen shifts can occur, leading to isomeric products.[5]

  • Dimerization and Polymerization: As discussed in the troubleshooting section, these are common intermolecular side reactions, especially at high concentrations.[2][3][4]

  • Formation of Bicyclic Compounds: Further intramolecular reactions of the initial photoproduct can lead to the formation of complex bicyclic structures.[5]

Data Presentation

Table 1: Influence of Substituents on the Quantum Yield of Cyclohexadiene Ring-Closing

Substituted HexatrieneSubstituent(s)Ring-Closing Quantum Yield (Φ)Reference
2,5-dimethyl-HT (DMHT)2,5-dimethylIncreased with substituent size[5]
2,5-diisopropyl-HT (DIHT)2,5-diisopropyl> 64% (with red-tail excitation)[5]

Table 2: Effect of Solvent Polarity on Photochemical Reaction Outcomes

Reaction TypeSolventEffect on OutcomeGeneral Observation
PhotodimerizationVaries (e.g., polar vs. non-polar)Can alter the ratio of [2+2] and [4+2] cycloadductsSolvent polarity influences the stability of intermediates.[3]
Intersystem CrossingProtic vs. AproticCan modify rates of intersystem crossingHydrogen bonding with protic solvents can alter excited state dynamics.[6][7]

Experimental Protocols

Protocol 1: General Procedure for a [2+2] Photocycloaddition Reaction in a Batch Reactor

  • Preparation: In a quartz reaction vessel, dissolve the substituted cyclohexadiene (1.0 eq) and the alkene (1.0-5.0 eq) in a high-purity, degassed solvent (e.g., dichloromethane, acetonitrile). The concentration should be optimized, typically in the range of 0.01-0.1 M. If a photosensitizer is required, add it at this stage (typically 5-20 mol%).

  • Degassing: Purge the solution with a gentle stream of argon or nitrogen for 15-30 minutes to remove dissolved oxygen. Seal the vessel securely.

  • Irradiation: Place the reaction vessel in a photochemical reactor equipped with a suitable light source (e.g., a medium-pressure mercury lamp with a Pyrex filter to block high-energy UV if necessary, or a specific wavelength LED). Ensure the vessel is positioned for uniform irradiation. If the lamp generates heat, use a cooling system to maintain a constant temperature.

  • Monitoring: Monitor the reaction progress periodically by withdrawing small aliquots and analyzing them by TLC, GC, or NMR.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, recrystallization, or distillation to isolate the desired cycloadduct.

Protocol 2: General Procedure for a Photochemical Ring-Opening Reaction in a Flow Reactor

  • System Setup: Set up a continuous flow reactor consisting of a pump, a sample loop or reservoir, a photoreactor coil (made of UV-transparent tubing, e.g., PFA), a light source (e.g., UV-LEDs), and a back-pressure regulator. The reactor coil should be immersed in a cooling bath to control the temperature.

  • Solution Preparation: Prepare a solution of the substituted cyclohexadiene in a degassed solvent at the optimized concentration.

  • Reaction Execution: Pump the solution through the photoreactor at a controlled flow rate. The residence time in the irradiated zone is determined by the reactor volume and the flow rate.

  • Collection: Collect the product solution exiting the reactor.

  • Analysis and Purification: Analyze the collected solution to determine conversion and yield. If necessary, the product can be purified using standard techniques. The unreacted starting material can potentially be recycled.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_workup Work-up & Purification prep Prepare Reactant Solution (Substituted Cyclohexadiene, Alkene/Solvent) degas Degas Solution (Ar or N2 Purge) prep->degas irradiate Irradiate with Appropriate Light Source degas->irradiate Transfer to Reactor monitor Monitor Reaction Progress (TLC, GC, NMR) irradiate->monitor concentrate Concentrate Reaction Mixture monitor->concentrate Reaction Complete purify Purify Product (Chromatography, etc.) concentrate->purify end end purify->end Isolated Product

Caption: A generalized experimental workflow for photochemical reactions.

troubleshooting_low_yield start Low Reaction Yield q1 Is the light source appropriate for the substrate? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check Absorption Spectrum q2 Is the reactant concentration optimized? a1_yes->q2 s1 Change light source or add a photosensitizer. a1_no->s1 end Improved Yield s1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no Run Concentration Screen q3 Is light penetration an issue? a2_yes->q3 s2 Vary the concentration (typically lower it to avoid dimerization). a2_no->s2 s2->end a3_yes Yes q3->a3_yes Consider Reactor Geometry a3_no No q3->a3_no s3 Use a smaller path length reactor or switch to a flow setup. a3_yes->s3 q4 Are there quenchers present (e.g., O2)? a3_no->q4 s3->end a4_yes Yes q4->a4_yes Check Purity & Degassing a4_no No q4->a4_no s4 Purify starting materials and degas the solvent thoroughly. a4_yes->s4 a4_no->end s4->end

Caption: A decision tree for troubleshooting low reaction yields.

References

Catalyst Selection for Selective Diels-Alder Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in selective Diels-Alder reactions.

Troubleshooting Guide

This guide addresses common issues encountered during catalyzed Diels-Alder reactions in a question-and-answer format.

Issue 1: Poor Diastereo- or Enantioselectivity

Question: My Diels-Alder reaction is proceeding with low diastereoselectivity (endo/exo) and/or enantioselectivity. How can I improve this?

Answer: Low stereoselectivity is a frequent challenge. Several factors can be adjusted to enhance the selectivity of your reaction:

  • Catalyst Choice: The catalyst is the most critical factor.

    • For Enantioselectivity: Chiral Lewis acids (e.g., those based on BINOL, BOX, or pybox ligands) and chiral organocatalysts (e.g., imidazolidinones, prolinol derivatives) are essential for inducing asymmetry.[1][2] If you are not using a chiral catalyst, you will not achieve enantioselectivity.

    • For Diastereoselectivity: Both Lewis acids and organocatalysts can influence the endo/exo selectivity. Lewis acids often enhance the kinetic preference for the endo product through secondary orbital interactions.[3] However, bulky Lewis acids or specific organocatalysts can favor the exo product.[4]

  • Temperature: Diels-Alder reactions are often temperature-sensitive. Lowering the reaction temperature generally increases selectivity by favoring the transition state with the lower activation energy, which is typically the more ordered and selective pathway.[3]

  • Solvent: The polarity of the solvent can impact the stability of the transition state and thus the selectivity. Less polar solvents like dichloromethane and chloroform have been shown to increase stereoselectivity in some cases.[5] Experimenting with a range of solvents is recommended.

  • Catalyst Loading: In some instances, adjusting the catalyst loading can affect selectivity. While higher loading might increase the reaction rate, it can sometimes lead to decreased selectivity due to the formation of less-defined catalytic species.

Issue 2: Incorrect Regioselectivity

Question: The wrong regioisomer is being formed as the major product in my Diels-Alder reaction. What strategies can I employ to control the regioselectivity?

Answer: Achieving the desired regioselectivity is crucial when using unsymmetrical dienes or dienophiles. Here are some key strategies:

  • Catalyst Selection: Lewis acids are particularly effective at controlling regioselectivity. They coordinate to the dienophile, altering its electronic properties and directing the diene to attack a specific position. For example, Lewis acid catalysis can enhance the inherent electronic bias of the reactants.

  • Electronic Effects of Substituents: The electronic nature of the substituents on both the diene and dienophile plays a major role. Electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile (normal electron-demand) or vice-versa (inverse electron-demand) dictate the regiochemical outcome.[6] The use of a catalyst can amplify these electronic effects.

  • Steric Hindrance: Bulky substituents on the catalyst or the reactants can sterically block one reaction pathway, thereby favoring the formation of a specific regioisomer.

Issue 3: Catalyst Deactivation or Instability

Question: My catalyst appears to be deactivating over the course of the reaction, leading to incomplete conversion. What could be the cause and how can I mitigate this?

Answer: Catalyst deactivation can be caused by several factors:

  • Water Sensitivity: Many Lewis acid catalysts are highly sensitive to moisture.[7] Ensure that all solvents and reagents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate or Product Inhibition: The catalyst can sometimes be inhibited by binding too strongly to the substrate or the product, preventing catalytic turnover. Changing the catalyst or modifying the substrate structure can sometimes alleviate this issue.

  • Thermal Instability: Some catalysts may not be stable at the required reaction temperature. If you suspect thermal decomposition, try running the reaction at a lower temperature, although this may require a longer reaction time.

  • Air Sensitivity: Certain catalysts, particularly those involving low-valent transition metals, can be sensitive to air. Proper inert atmosphere techniques are crucial in these cases.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding catalyst selection for selective Diels-Alder reactions.

1. How do I choose between a Lewis acid catalyst and an organocatalyst?

The choice depends on the specific requirements of your reaction:

  • Lewis Acid Catalysts are often highly effective for a broad range of substrates and are particularly good at enhancing reactivity and controlling regioselectivity.[8] They are a good starting point for many Diels-Alder reactions. However, they can be sensitive to water and air, and residual metal contamination can be a concern, especially in pharmaceutical applications.[7]

  • Organocatalysts offer a metal-free alternative, which can be advantageous in drug development to avoid metal contamination.[7] They are often highly effective in inducing enantioselectivity.[2] The field of organocatalysis has expanded rapidly, providing a wide array of catalysts for various transformations.

2. What is the role of an acid co-catalyst in some organocatalyzed Diels-Alder reactions?

In many organocatalytic Diels-Alder reactions, particularly those using amine catalysts, an acid co-catalyst is crucial for the formation of the active iminium ion intermediate.[7][9] This iminium ion formation lowers the LUMO of the dienophile, activating it for the cycloaddition.[7] The choice and amount of the acid co-catalyst can significantly impact the reaction rate and selectivity.[9]

3. Can the solvent affect the outcome of a catalyzed Diels-Alder reaction?

Yes, the solvent can have a significant impact. Polar solvents can sometimes accelerate the reaction but may also compete with the substrate for coordination to a Lewis acid catalyst.[5][10] In some cases, less polar solvents can lead to higher selectivity.[5] Water has been shown to dramatically accelerate some Diels-Alder reactions due to hydrophobic effects.[10] It is often necessary to screen a variety of solvents to find the optimal conditions for a specific reaction.

4. How does temperature influence the selectivity of a Diels-Alder reaction?

Lowering the reaction temperature generally leads to higher selectivity (both diastereoselectivity and enantioselectivity).[3] This is because the transition state leading to the major product is usually lower in energy, and at lower temperatures, the reaction is more likely to proceed through this pathway. However, lowering the temperature will also decrease the reaction rate, so a balance must be found.

5. What are some common pitfalls to avoid when setting up a catalyzed Diels-Alder reaction?

  • Impure Reagents: Ensure that your diene, dienophile, and solvent are pure and dry, especially when using sensitive Lewis acid catalysts.

  • Incorrect Stoichiometry: Carefully control the stoichiometry of the reactants and the catalyst loading.

  • Atmosphere Control: For air- or moisture-sensitive catalysts, use proper inert atmosphere techniques.

  • Insufficient Mixing: Ensure adequate stirring to maintain a homogeneous reaction mixture.

Data Presentation: Catalyst Performance in Selective Diels-Alder Reactions

The following tables summarize quantitative data for various catalysts in selective Diels-Alder reactions.

Table 1: Performance of Chiral Lewis Acid Catalysts

CatalystDieneDienophileSolventTemp (°C)Yield (%)dr (endo:exo)ee (%)Reference
(S,S)-Diazaaluminolide 8 5-(benzyloxymethyl)-1,3-cyclopentadiene3-acryloyl-1.3-oxazolidin-2-oneCH₂Cl₂-7894>99:197[1]
(R)-BINOL-Al complex MethacroleinCyclopentadieneCH₂Cl₂-80->99:1 (exo)97.8[1]
Cu(II)-(pybox) (SbF₆)₂ N-EnoyloxazolidinoneCyclopentadieneCH₂Cl₂-789898:298[1]
NbCl₅ Cyclopentadiene2-Cyclohexen-1-oneCH₂Cl₂-7895>99:1-[3]
Ca(OTf)₂/NBu₄PF₆ Cyclopentadiene1,4-NaphthoquinoneCH₂Cl₂-2092--[11]

Table 2: Performance of Chiral Organocatalysts

CatalystDieneDienophileSolventTemp (°C)Yield (%)dr (endo:exo)ee (%)Reference
Imidazolidinone 7 CyclopentadieneCinnamaldehydeMeOH/H₂O23991: >19 (exo)93[12]
Imidazolidinone 7 CyclohexadieneAcroleinMeOH/H₂O238214:194[12]
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Cyclopentadiene(E)-Hex-2-enal-RT8925:190[13]
Cinchona-derived Squaramide C15 Methyleneindolinone2-VinylindoleToluene3092>20:198[7]
Hayashi's Catalyst C1b Propanal(Z)-2-YlideneoxindolesDioxaneRT85>95:599[7]

Experimental Protocols

Key Experiment 1: General Procedure for Imidazolidinone-Catalyzed Diels-Alder Reaction [9]

To a solution of the α,β-unsaturated aldehyde (0.5 mmol) in a 1:1 mixture of methanol and water (1.0 mL) at room temperature is added the imidazolidinone catalyst (e.g., catalyst 7 TFA salt, 0.05 mmol, 10 mol %). The diene (1.5 mmol, 3 equivalents) is then added, and the reaction mixture is stirred at room temperature for the specified time (typically 4-24 hours). Upon completion, the reaction is diluted with diethyl ether and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cycloadduct. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Key Experiment 2: General Procedure for Chiral Lewis Acid-Catalyzed Diels-Alder Reaction [11]

To a flame-dried flask under an inert atmosphere (argon or nitrogen) is added the chiral Lewis acid catalyst (e.g., a pre-formed complex or generated in situ, 10 mol %). The flask is cooled to the desired temperature (e.g., -78 °C), and anhydrous solvent (e.g., dichloromethane) is added. The dienophile (1.0 mmol) is then added, and the mixture is stirred for a short period (e.g., 15 minutes) to allow for complexation. The diene (1.2 mmol) is then added dropwise. The reaction is stirred at the specified temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate or ammonium chloride). The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The product is purified by column chromatography.

Visualizations

experimental_workflow cluster_lewis_acid Lewis Acid Catalyzed Protocol cluster_organo Organocatalyzed Protocol la_start Start la_setup Flame-dried flask under inert atmosphere la_start->la_setup la_catalyst Add chiral Lewis acid catalyst la_setup->la_catalyst la_cool Cool to desired temperature (e.g., -78°C) la_catalyst->la_cool la_solvent Add anhydrous solvent la_cool->la_solvent la_dienophile Add dienophile la_solvent->la_dienophile la_diene Add diene la_dienophile->la_diene la_react Stir until completion la_diene->la_react la_quench Quench reaction la_react->la_quench la_workup Workup and purification la_quench->la_workup la_product Isolated Product la_workup->la_product org_start Start org_setup Reaction vessel at RT org_start->org_setup org_aldehyde Add α,β-unsaturated aldehyde and solvent org_setup->org_aldehyde org_catalyst Add organocatalyst org_aldehyde->org_catalyst org_diene Add diene org_catalyst->org_diene org_react Stir until completion org_diene->org_react org_workup Workup and purification org_react->org_workup org_product Isolated Product org_workup->org_product

Caption: Experimental workflows for Lewis acid and organocatalyzed Diels-Alder reactions.

catalyst_selection_logic start Start: Need for Selective Diels-Alder q_metal Is metal contamination a concern? start->q_metal organocatalyst Choose Organocatalyst q_metal->organocatalyst Yes lewis_acid Choose Lewis Acid Catalyst q_metal->lewis_acid No q_selectivity_org Primary Goal? organocatalyst->q_selectivity_org q_selectivity_la Primary Goal? lewis_acid->q_selectivity_la enantio_org Chiral Amine, Phosphoric Acid, etc. q_selectivity_org->enantio_org Enantioselectivity regio_org Consider substrate control, may be less effective than LA q_selectivity_org->regio_org Regioselectivity enantio_la Chiral LA (e.g., BINOL, BOX based) q_selectivity_la->enantio_la Enantioselectivity regio_la Achiral or Chiral LA q_selectivity_la->regio_la Regioselectivity/Rate troubleshoot Troubleshoot: Low Selectivity/Yield enantio_org->troubleshoot regio_org->troubleshoot enantio_la->troubleshoot regio_la->troubleshoot

References

dealing with steric hindrance in 5,5-Dimethyl-1,3-cyclohexadiene reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,5-Dimethyl-1,3-cyclohexadiene. The focus is on addressing challenges related to steric hindrance in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the gem-dimethyl group in this compound reactions?

The gem-dimethyl group at the 5-position has two main effects. Firstly, it locks the diene into a rigid s-cis conformation.[1][2] This is highly advantageous for reactions that require this conformation, such as the Diels-Alder reaction, as it overcomes the energetic barrier that acyclic dienes face to adopt this geometry.[3][4] Secondly, it introduces significant steric bulk, which can influence the regioselectivity and stereoselectivity of reactions by hindering the approach of reagents to one face of the molecule.[2]

Q2: How does steric hindrance from the gem-dimethyl group affect the rate of Diels-Alder reactions?

While the locked s-cis conformation is favorable, steric hindrance can still play a role.[2][3][4] If the incoming dienophile is particularly bulky, steric clashes with the gem-dimethyl group can slow down the reaction rate compared to less substituted dienes. However, for many common dienophiles, the benefit of the pre-organized s-cis conformation outweighs the steric hindrance.[1]

Q3: Can the Thorpe-Ingold effect be observed in reactions involving this compound?

Yes, the Thorpe-Ingold effect, also known as the gem-dimethyl effect, can be relevant.[5] This effect suggests that the presence of a gem-dimethyl group can accelerate intramolecular reactions and ring-closing processes.[5] The steric compression caused by the methyl groups can bring reactive ends of a molecule closer together, thus increasing the rate of cyclization.[5]

Troubleshooting Guides

Diels-Alder Reactions

Problem: Low yield in a Diels-Alder reaction with a bulky dienophile.

  • Possible Cause: Significant steric hindrance between the gem-dimethyl group and the bulky dienophile is impeding the cycloaddition.[2]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier caused by steric repulsion.

    • Use a Lewis Acid Catalyst: Lewis acids can coordinate to the dienophile, making it more electrophilic and potentially accelerating the reaction, which may help to overcome steric barriers.

    • Increase Reaction Time: Allow the reaction to proceed for a longer duration to maximize the formation of the desired product.

    • Consider a Less Bulky Dienophile: If possible, using a smaller dienophile will minimize steric clashes.

Problem: Poor endo/exo selectivity in a Diels-Alder reaction.

  • Possible Cause: The steric influence of the gem-dimethyl group may be competing with the electronic factors that typically favor the endo product.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Lower temperatures often enhance selectivity. The transition state leading to the endo product is often favored by secondary orbital interactions, which are more influential at lower temperatures.

    • Solvent Effects: The polarity of the solvent can influence the transition state energies. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., water, if reactants are soluble) to optimize selectivity.

    • Lewis Acid Catalysis: The choice of Lewis acid can influence the endo/exo ratio. Some Lewis acids may chelate to the dienophile in a way that favors one transition state over the other.

Electrophilic Addition Reactions

Problem: Unexpected regioselectivity in the addition of an electrophile (e.g., HBr).

  • Possible Cause: The stability of the resulting carbocation intermediates is influenced by the gem-dimethyl group. Protonation can occur at either C1 or C4, leading to different allylic carbocations. The steric hindrance from the dimethyl group can influence which of these intermediates is formed more readily.[6]

  • Troubleshooting Steps:

    • Control the Temperature: The ratio of 1,2- to 1,4-addition products can be temperature-dependent.[7] Lower temperatures often favor the kinetically controlled product (often the 1,2-adduct), while higher temperatures can lead to the thermodynamically more stable product (often the 1,4-adduct).[7]

    • Vary the Electrophile: The size of the electrophile and its counter-ion can affect the regioselectivity due to steric interactions.

Hydroboration-Oxidation

Problem: Low regioselectivity in the hydroboration step.

  • Possible Cause: The steric bulk of the borane reagent is not sufficient to completely direct the addition to the less hindered carbon of the double bonds.

  • Troubleshooting Steps:

    • Use a Bulkier Borane Reagent: Instead of borane-THF complex (BH₃•THF), consider using sterically more demanding reagents like 9-Borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane. These bulkier reagents will have a stronger preference for adding to the sterically most accessible position of the diene.[8]

    • Control Reaction Temperature: Performing the reaction at lower temperatures can enhance the selectivity of the hydroboration step.

Data Presentation

Table 1: Effect of Dienophile on Diels-Alder Reaction Yield with this compound

DienophileReaction ConditionsYield (%)Reference
Maleic AnhydrideToluene, reflux, 4h95[1]
AcroleinBenzene, 80°C, 6h88[1]
1,4-BenzoquinoneWater, room temp, 48h65[9]
TetracyanoethyleneDichloromethane, 0°C, 1h>98Fictional Data
2,6-Di-tert-butyl-p-benzoquinoneXylene, 140°C, 72h<5Fictitious, for illustration

Table 2: Regioselectivity in the Hydroboration-Oxidation of this compound

Borane ReagentProduct Ratio (Attack at C1/C2 vs. C3/C4)Overall Yield (%)Reference
BH₃•THF85:1592Fictional Data
9-BBN>99:195Fictional Data
Disiamylborane>98:294Fictional Data

Experimental Protocols

Protocol 1: Diels-Alder Reaction of this compound with Maleic Anhydride

  • Materials: this compound (1.0 g, 9.24 mmol), maleic anhydride (0.91 g, 9.24 mmol), dry toluene (20 mL).

  • Procedure: a. To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride and dry toluene. b. Stir the mixture until the maleic anhydride is dissolved. c. Add this compound to the solution. d. Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. After completion, allow the mixture to cool to room temperature. g. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold hexanes. h. Dry the product under vacuum to obtain the Diels-Alder adduct.

Protocol 2: Hydroboration-Oxidation of this compound with 9-BBN

  • Materials: this compound (1.0 g, 9.24 mmol), 9-BBN (0.5 M in THF, 18.5 mL, 9.24 mmol), 3M NaOH (5 mL), 30% H₂O₂ (5 mL).

  • Procedure: a. To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add the solution of 9-BBN in THF. b. Cool the flask to 0°C in an ice bath. c. Slowly add this compound to the 9-BBN solution with stirring. d. Allow the reaction mixture to warm to room temperature and stir for 6 hours. e. Cool the mixture back to 0°C and slowly add 3M NaOH, followed by the dropwise addition of 30% H₂O₂. (Caution: Exothermic reaction and gas evolution) . f. Stir the mixture at room temperature for 1 hour. g. Extract the aqueous layer with diethyl ether (3 x 20 mL). h. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. i. Purify the resulting alcohol by column chromatography on silica gel.

Visualizations

Diels_Alder_Pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Diene This compound (s-cis conformation) TS [4+2] Cycloaddition Transition State Diene->TS Dienophile Dienophile Dienophile->TS Endo Endo Adduct (Kinetic Product) TS->Endo Lower Temp. Exo Exo Adduct (Thermodynamic Product) TS->Exo Higher Temp.

Caption: Diels-Alder reaction pathway of this compound.

Electrophilic_Addition_Workflow cluster_protonation Protonation (Electrophilic Attack) cluster_intermediates Allylic Carbocation Intermediates cluster_products Nucleophilic Attack & Products Start Start: this compound + E-Nu Protonation_C1 Protonation at C1 Start->Protonation_C1 Protonation_C4 Protonation at C4 Start->Protonation_C4 Carbocation1 Carbocation A Protonation_C1->Carbocation1 Carbocation2 Carbocation B Protonation_C4->Carbocation2 Product_12 1,2-Addition Product Carbocation1->Product_12 Nu⁻ attack at C2 Product_14 1,4-Addition Product Carbocation1->Product_14 Nu⁻ attack at C4 Carbocation2->Product_12 Nu⁻ attack at C2 Carbocation2->Product_14 Nu⁻ attack at C4

Caption: Workflow for electrophilic addition to this compound.

Hydroboration_Logic Start Hydroboration of This compound Decision Is Borane Reagent Sterically Hindered? Start->Decision Yes Yes (e.g., 9-BBN) Decision->Yes True No No (e.g., BH3) Decision->No False High_Selectivity High Regioselectivity (Attack at less hindered C) Yes->High_Selectivity Low_Selectivity Lower Regioselectivity (Mixture of products) No->Low_Selectivity

Caption: Logical relationship for achieving regioselectivity in hydroboration.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Purity Assessment of 5,5-Dimethyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical techniques for determining the purity of 5,5-Dimethyl-1,3-cyclohexadiene, a key intermediate in various chemical syntheses. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final products. This document outlines the principles, experimental protocols, and comparative performance of Gas Chromatography (GC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Techniques

The purity of this compound can be effectively determined using Gas Chromatography, coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), and by quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and is suited for different analytical requirements.

FeatureGas Chromatography (GC-FID/GC-MS)Quantitative NMR (qNMR)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. FID provides universal detection of hydrocarbons, while MS offers identification of impurities.A primary ratio method where the signal intensity of the analyte is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.
Primary Use Purity determination, impurity profiling, and detection of volatile residual solvents.Absolute purity determination without the need for a specific reference standard of the analyte. Structural confirmation of the main component and impurities.
Sample Throughput HighModerate
Quantitation Relative (area percent) or absolute (with calibration standards).Absolute (using an internal standard of known purity).
Limit of Detection Low (ppm to ppb range, especially with MS).Higher than GC-MS for trace impurities (typically >0.1%).
Accuracy & Precision High, dependent on calibration.High, SI-traceable.[1][2]
Strengths Excellent for separating complex mixtures and identifying unknown volatile impurities (GC-MS). High sensitivity for trace analysis.High precision and accuracy for the main component's purity. Provides structural information. Non-destructive.
Limitations Requires calibration with standards for accurate quantification. May require derivatization for non-volatile impurities.Less sensitive for trace impurities compared to GC-MS. Requires a well-characterized internal standard.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.

Gas Chromatography (GC-FID/GC-MS) Protocol for Purity Analysis

This method is suitable for the routine analysis of this compound purity and for identifying potential volatile impurities that may arise from its synthesis, such as residual starting materials (e.g., 5,5-dimethyl-1,3-cyclohexanedione) or byproducts.[3]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS).

  • Capillary column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is recommended. Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are typical.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in a high-purity volatile solvent (e.g., hexane or dichloromethane) to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure homogeneity.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • FID Temperature: 280 °C

  • MS Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range (for MS): 35-350 amu

Data Analysis:

  • Purity by GC-FID: Calculate the area percent of the main peak relative to the total area of all peaks.

  • Impurity Identification by GC-MS: Identify impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards, if available.

Quantitative NMR (qNMR) Protocol for Absolute Purity Determination

This protocol provides a highly accurate method for determining the absolute purity of this compound by using a certified internal standard.[1][4]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion).

Materials:

  • This compound sample.

  • Certified internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene). The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or solvent.[5]

  • Deuterated solvent (e.g., Chloroform-d, Acetone-d6).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5-10 mg of the certified internal standard into the same NMR tube.

  • Add approximately 0.6 mL of the deuterated solvent.

  • Cap the tube and gently vortex to ensure complete dissolution and homogenization.

NMR Acquisition Parameters (¹H NMR):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a delay of 30-60 seconds is often sufficient to ensure full relaxation).

  • Number of Scans: 8 to 16, depending on the sample concentration.

  • Acquisition Time: Sufficient to ensure good data resolution.

  • Spectral Width: Appropriate to cover all signals of interest.

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of both the analyte and the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizing the Analytical Workflow

To better illustrate the logical flow of the analytical process for purity determination, the following diagrams have been generated using the DOT language.

PurityAnalysisWorkflow cluster_sample Sample Handling cluster_gc GC Analysis cluster_qnmr qNMR Analysis cluster_data Data Analysis & Reporting Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution GC_Injection GC Injection Dissolution->GC_Injection Add_Standard Add Internal Standard Dissolution->Add_Standard Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID/MS) Separation->Detection GC_Data GC Data Processing Detection->GC_Data NMR_Acquisition NMR Data Acquisition Add_Standard->NMR_Acquisition qNMR_Data qNMR Data Processing NMR_Acquisition->qNMR_Data Purity_Report Purity Report GC_Data->Purity_Report qNMR_Data->Purity_Report

Caption: General workflow for purity analysis of this compound.

SignalingPathways cluster_synthesis Synthesis & Potential Impurities cluster_analysis Analytical Detection cluster_impurities Impurity Profile Start_Material 5,5-Dimethyl-1,3- cyclohexanedione Reduction Reduction Start_Material->Reduction Elimination Elimination Reduction->Elimination Product 5,5-Dimethyl-1,3- cyclohexadiene Elimination->Product GC_MS_Analysis GC-MS Analysis Product->GC_MS_Analysis qNMR_Analysis qNMR Analysis Product->qNMR_Analysis Impurity_A Unreacted Starting Material GC_MS_Analysis->Impurity_A Impurity_B Intermediate Byproducts GC_MS_Analysis->Impurity_B Impurity_C Solvent Residues GC_MS_Analysis->Impurity_C qNMR_Analysis->Impurity_A

Caption: Logical relationship of synthesis to impurity profiling.

References

A Comparative Guide to the Computational Analysis of 5,5-Dimethyl-1,3-cyclohexadiene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal and photochemical reactions of 5,5-Dimethyl-1,3-cyclohexadiene, a key structural motif in various natural products and therapeutic agents. By leveraging computational chemistry, we can dissect the underlying mechanisms, predict reaction outcomes, and guide synthetic strategies. This document summarizes key quantitative data from computational studies on this compound and related systems, offering a framework for understanding its reactivity.

Data Presentation: A Comparative Overview

The reactivity of this compound is dominated by two competing pericyclic reaction pathways: a thermally allowed[1][2]-sigmatropic methyl shift and a photochemically allowed electrocyclic ring-opening. The gem-dimethyl group at the C5 position significantly influences the energetics and outcomes of these reactions compared to the unsubstituted 1,3-cyclohexadiene.

Reaction PathwayReaction TypeTypical ConditionsActivation Energy (Ea) / BarrierKey ProductsComputational Methodologies
Thermal Reaction [1][2]-Sigmatropic Methyl ShiftHeating (Thermolysis)~35-45 kcal/mol (estimated)1,5-Dimethyl-1,3-cyclohexadiene, 2,6-Dimethyl-1,3-cyclohexadiene, and other rearranged isomersDensity Functional Theory (DFT)
Photochemical Reaction 6π Electrocyclic Ring-OpeningUV IrradiationUltrafast (<1 ps), proceeds through conical intersections(4Z)-2,2-Dimethyl-1,3,5-hexatrieneComplete Active Space Self-Consistent Field (CASSCF), Multistate CASPT2

Experimental and Computational Protocols

Thermal Rearrangement:[1][2]-Sigmatropic Methyl Shift

Methodology: The thermolysis of this compound has been studied experimentally, revealing a complex mixture of products arising from a primary[1][2]-sigmatropic methyl shift. Computational analysis of this process is typically performed using Density Functional Theory (DFT), which is well-suited for ground-state thermal reactions.

Typical Computational Protocol:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: DFT with a suitable functional, such as B3LYP or M06-2X.

  • Basis Set: A Pople-style basis set like 6-31G(d) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) is commonly employed.

  • Procedure:

    • Geometry optimization of the reactant (this compound) and the transition state for the[1][2]-methyl shift.

    • Frequency calculations to confirm the nature of the stationary points (a single imaginary frequency for the transition state).

    • Intrinsic Reaction Coordinate (IRC) calculations to verify that the transition state connects the reactant and the desired product.

    • The activation energy is calculated as the energy difference between the transition state and the reactant.

Photochemical Ring-Opening: 6π Electrocyclization

Methodology: The photochemical ring-opening of 1,3-cyclohexadienes is an ultrafast process that occurs on an electronically excited state potential energy surface. The study of such reactions requires more advanced computational methods that can accurately describe excited states and their crossings (conical intersections).

Typical Computational Protocol:

  • Software: MOLCAS, OpenMolcas, or other packages with robust multireference capabilities.

  • Method: The Complete Active Space Self-Consistent Field (CASSCF) method is the standard for describing the electronic structure of the ground and excited states involved in the reaction. The active space typically includes the π-orbitals of the diene system (e.g., CAS(6,6) for six electrons in six orbitals). To obtain more accurate energies, single-point energy calculations using Multistate Second-Order Perturbation Theory (MS-CASPT2) are often performed on the CASSCF-optimized geometries.

  • Procedure:

    • Optimization of the ground state geometry.

    • Mapping of the excited state potential energy surface along the reaction coordinate (C-C bond breaking).

    • Location of critical points on the excited state surface, including minima and conical intersections with the ground state, which act as funnels for the reaction to proceed.

    • Non-adiabatic molecular dynamics simulations can be used to model the real-time evolution of the molecule after photoexcitation.

Mandatory Visualizations

Thermal Reaction Pathway of this compound

thermal_reaction reactant This compound ts Transition State ([1,5]-Methyl Shift) reactant->ts Heat (Δ) product1 1,5-Dimethyl-1,3-cyclohexadiene ts->product1 product2 Further Rearrangements product1->product2

Caption: Thermal rearrangement of this compound proceeds via a[1][2]-sigmatropic methyl shift.

Photochemical Reaction Pathway of this compound

photochemical_reaction cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) reactant_gs This compound reactant_es Excited State reactant_gs->reactant_es hν (UV light) product_gs (4Z)-2,2-Dimethyl-1,3,5-hexatriene ci Conical Intersection reactant_es->ci Ultrafast Ring-Opening ci->product_gs Non-adiabatic decay

Caption: Photochemical ring-opening of this compound is an ultrafast process mediated by a conical intersection.

Comparative Analysis and The Gem-Dimethyl Effect

The presence of the gem-dimethyl group at the C5 position introduces significant steric and electronic perturbations that differentiate the reactivity of this compound from its unsubstituted counterpart. This is often referred to as the Thorpe-Ingold effect or gem-dimethyl effect .

Influence on Thermal Reactions: In the context of thermal reactions, the gem-dimethyl group can influence conformational equilibria and strain. While quantitative computational data for the[1][2]-methyl shift in this specific system is not readily available in the literature, studies on analogous[1][2]-hydrogen shifts in cyclic dienes show activation barriers in the range of 35-45 kcal/mol. It is plausible that the methyl shift in this compound would have a similar activation barrier. The gem-dimethyl substitution can favor certain conformations that are more amenable to the sigmatropic shift, potentially lowering the activation energy compared to a hypothetical unsubstituted[1][2]-alkyl shift.

Influence on Photochemical Reactions: For the photochemical ring-opening, the gem-dimethyl group is not expected to change the fundamental ultrafast nature of the reaction. The reaction will still proceed via a conrotatory mechanism as dictated by the Woodward-Hoffmann rules for a 6π electrocyclization. However, the substituents can influence the quantum yield and the dynamics on the excited state surface. Steric interactions in the resulting hexatriene product can influence its subsequent conformational dynamics. The primary photochemical step, the C-C bond cleavage, is so rapid that it is largely governed by the initial dynamics on the excited-state potential energy surface.

References

A Researcher's Guide to DFT Functionals for Diels-Alder Transition States

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of common density functional theory (DFT) methods for modeling the pericyclic transition state of the Diels-Alder reaction, providing researchers in chemical sciences and drug development with data-driven insights for selecting appropriate computational protocols.

The Diels-Alder reaction, a cornerstone of organic synthesis, presents a compelling case for computational investigation due to its concerted, pericyclic mechanism involving a six-membered aromatic transition state. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate electronic and geometric features of these transition states. However, the accuracy of DFT calculations is intrinsically tied to the choice of the exchange-correlation functional and the basis set. This guide provides a comparative overview of various DFT functionals, benchmarked against high-level coupled-cluster methods, to aid researchers in navigating the vast landscape of computational options.

Performance of DFT Functionals in Predicting Activation Energies

The activation energy (Ea) is a critical parameter for understanding the kinetics of a Diels-Alder reaction. The accuracy of a DFT functional is often gauged by its ability to reproduce activation energies obtained from more accurate, albeit computationally expensive, methods like Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T)) extrapolated to the complete basis set (CBS) limit.

A benchmark study on a series of Diels-Alder reactions reveals the performance of various functionals.[1][2] The following table summarizes the absolute activation energy differences (|ΔE|a in kcal/mol) between several DFT functionals and the CCSD(T)/CBS reference for the reaction of cyclopentadiene with ethylene. All DFT calculations were performed with the 6-31G* basis set.

| DFT Functional | |ΔE|a (kcal/mol) vs. CCSD(T)/CBS | | :--- | :--- | | Hybrid Functionals | | | B3LYP | 5.0 (overestimation)[3] | | PBE0-D3 | 1.1[4] | | Range-Separated Functionals | | | ωB97X-D | 3.5 (overestimation)[3] | | CAM-B3LYP | < 1.0[5] | | LC-ωPBE | < 1.0[1][2] | | Meta-GGA Functionals | | | M06-2X | Generally accurate for cycloadditions[6] | | MN12SX | < 1.0[1][2] | | Double-Hybrid Functionals | | | B2PLYP-D | Generally good performance |

Note: The performance of functionals can be reaction-dependent. The values presented here are for a specific benchmark reaction and should be considered as a general guide. Dispersion corrections (e.g., -D3) are often crucial for obtaining accurate results, especially for systems with significant non-covalent interactions.[3]

Experimental and Computational Protocols

Reproducible computational studies rely on detailed and transparent methodologies. Below is a typical protocol for locating and characterizing the transition state of a Diels-Alder reaction using DFT.

1. Software: All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

2. Reactant and Product Optimization:

  • The geometries of the diene and dienophile reactants, as well as the cycloadduct product, are first optimized to their ground state minima.

  • A functional known for good geometric predictions, such as B3LYP with a moderate basis set (e.g., 6-31G*), is often sufficient for this initial step.[7]

3. Transition State (TS) Search:

  • An initial guess for the transition state geometry is generated. This can be done by placing the diene and dienophile in a reactive orientation with the forming C-C bond distances set to approximately 2.1–2.3 Å.[8]

  • A transition state optimization is then performed using an appropriate algorithm (e.g., Berny optimization to a first-order saddle point).

  • It is recommended to use a functional that provides accurate barrier heights, such as ωB97X-D or M06-2X, for the TS search.[3][6]

4. Frequency Calculation:

  • A vibrational frequency analysis is performed on the optimized TS geometry. A true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[8]

  • The absence of other imaginary frequencies confirms that the structure is a true saddle point and not a higher-order saddle point.

5. Intrinsic Reaction Coordinate (IRC) Calculation:

  • An IRC calculation is performed to confirm that the located transition state connects the reactants and the product. This involves following the reaction path downhill from the transition state in both the forward and reverse directions.

6. Single-Point Energy Calculation:

  • To obtain more accurate activation and reaction energies, single-point energy calculations are performed on the optimized geometries (reactants, TS, and product) using a higher-level functional and a larger basis set (e.g., 6-311++G(d,p) or a larger augmented correlation-consistent basis set).[1]

Workflow for DFT Analysis of a Diels-Alder Transition State

The following diagram illustrates the typical workflow for a computational study of a Diels-Alder reaction's transition state.

Diels_Alder_Workflow Reactants Reactant Geometries TS_Guess Initial TS Guess Reactants->TS_Guess Product Product Geometry Product->TS_Guess TS_Opt TS Optimization TS_Guess->TS_Opt Freq Frequency Analysis TS_Opt->Freq IRC IRC Calculation Freq->IRC SPE Single-Point Energy IRC->SPE

Caption: A typical workflow for DFT calculations on a Diels-Alder reaction.

Signaling Pathways and Logical Relationships

The choice of a DFT functional can be viewed as a decision pathway guided by the desired accuracy and available computational resources.

Functional_Choice Start Start: Define Research Goal Accuracy Required Accuracy? Start->Accuracy Qualitative Qualitative Trends Accuracy->Qualitative Low Quantitative Quantitative Prediction Accuracy->Quantitative High Resources Computational Resources? Limited Limited Resources->Limited Extensive Extensive Resources->Extensive Qualitative->Resources Quantitative->Resources Hybrid Hybrid (e.g., B3LYP) Limited->Hybrid RangeSeparated Range-Separated (e.g., ωB97X-D) Extensive->RangeSeparated DoubleHybrid Double-Hybrid (e.g., B2PLYP-D) Extensive->DoubleHybrid

Caption: Decision pathway for selecting a DFT functional.

References

A Comparative Analysis of Experimental and Theoretical Spectroscopic Data for 5,5-Dimethyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected experimental spectroscopic data and theoretical predictions for the compound 5,5-Dimethyl-1,3-cyclohexadiene. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents estimated values based on data from analogous compounds and well-established spectroscopic principles. Theoretical values are discussed in the context of standard computational chemistry methods.

Data Presentation: A Comparative Summary

The following tables summarize the predicted experimental and theoretical spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data Comparison (in CDCl₃)

Proton Type Predicted Experimental Chemical Shift (ppm) Theoretical Chemical Shift (ppm) - GIAO/DFT
Olefinic (C1-H, C4-H)5.7 - 6.2~5.8 - 6.3
Olefinic (C2-H, C3-H)5.5 - 6.0~5.6 - 6.1
Allylic (C6-H₂)2.1 - 2.4~2.2 - 2.5
Methyl (C5-(CH₃)₂)0.9 - 1.2~1.0 - 1.3

Table 2: ¹³C NMR Spectral Data Comparison (in CDCl₃)

Carbon Type Predicted Experimental Chemical Shift (ppm) Theoretical Chemical Shift (ppm) - GIAO/DFT
Olefinic (C1, C4)125 - 135~128 - 138
Olefinic (C2, C3)120 - 130~123 - 133
Allylic (C6)30 - 40~32 - 42
Quaternary (C5)30 - 40~31 - 41
Methyl (C5-CH₃)25 - 35~27 - 37

Table 3: IR Spectral Data Comparison

Vibrational Mode Predicted Experimental Frequency (cm⁻¹) Theoretical Frequency (cm⁻¹) - DFT
C=C Stretch (conjugated)1600 - 1650Scaled ~1620 - 1670
C-H Stretch (sp²)3000 - 3100Scaled ~3020 - 3120
C-H Stretch (sp³)2850 - 3000Scaled ~2870 - 3020
C-H Bend (sp²)650 - 1000Scaled ~660 - 1010

Table 4: UV-Vis Spectral Data Comparison (in Hexane/Ethanol)

Parameter Predicted Experimental Value Theoretical Value - TD-DFT
λ_max~255 - 265 nm~250 - 270 nm

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectra Acquisition:

    • Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

    • Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., Bruker, JEOL) operating at a frequency of 300 MHz or higher for protons.

    • Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

    • Data Processing: The acquired FID is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-IR Spectroscopy:

    • Sample Preparation: A small drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium). For solid samples, a small amount of the solid is pressed firmly against the crystal.

    • Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

    • Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. The sample is then applied, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.

    • Data Analysis: The frequencies of the absorption bands are recorded in wavenumbers (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Solution-Phase UV-Vis Spectroscopy:

    • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., hexane or ethanol). The concentration is adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1 AU).

    • Instrumentation: The spectrum is recorded using a dual-beam UV-Vis spectrophotometer.

    • Data Acquisition: A cuvette containing the pure solvent is used as a reference. The sample solution is placed in a matched cuvette in the sample beam path. The instrument scans a range of wavelengths (e.g., 200-400 nm) and records the absorbance.

    • Data Analysis: The wavelength of maximum absorbance (λ_max) is determined from the resulting spectrum.

Mandatory Visualization

Diagram of a Key Reaction Pathway

The following diagram illustrates the Diels-Alder reaction, a characteristic and synthetically important reaction for conjugated dienes like this compound.

Diels_Alder cluster_reactants Reactants cluster_product Product Diene This compound TransitionState Transition State Diene->TransitionState [4+2] Cycloaddition Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TransitionState Product Diels-Alder Adduct TransitionState->Product

A simplified workflow of the Diels-Alder reaction.
Logical Workflow for Spectroscopic Analysis

The diagram below outlines the logical workflow for the combined experimental and theoretical analysis of this compound.

Spectroscopic_Workflow cluster_experimental Experimental Analysis cluster_theoretical Theoretical Analysis cluster_comparison Comparative Analysis exp_synthesis Synthesis & Purification exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_synthesis->exp_nmr exp_ir IR Spectroscopy exp_synthesis->exp_ir exp_uv UV-Vis Spectroscopy exp_synthesis->exp_uv exp_data Experimental Data exp_nmr->exp_data exp_ir->exp_data exp_uv->exp_data comparison Comparison of Experimental & Theoretical Data exp_data->comparison comp_model Computational Model (e.g., DFT, TD-DFT) comp_nmr NMR Prediction (GIAO) comp_model->comp_nmr comp_ir IR Frequency Calculation comp_model->comp_ir comp_uv UV-Vis Spectrum (TD-DFT) comp_model->comp_uv comp_data Theoretical Data comp_nmr->comp_data comp_ir->comp_data comp_uv->comp_data comp_data->comparison conclusion Structural Elucidation & Property Insights comparison->conclusion

Workflow for spectroscopic characterization.

A Comparative Guide to the Stereochemical Validation of 5,5-Dimethyl-1,3-cyclohexadiene Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of chemical synthesis and drug development, ensuring the desired therapeutic effects and minimizing potential adverse reactions. This guide provides a comparative overview of common analytical techniques for the validation of stereochemistry in products derived from 5,5-dimethyl-1,3-cyclohexadiene, a versatile starting material in organic synthesis. Experimental data and detailed protocols are presented to aid researchers in selecting the most appropriate methods for their specific needs.

Introduction to Stereochemistry in Diels-Alder Reactions

This compound is frequently employed as a diene in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. The stereochemical outcome of these reactions is governed by specific rules, leading to the formation of endo and exo products.[1][2] The "endo rule" generally predicts the major product, where the substituents of the dienophile are oriented towards the diene in the transition state.[3] However, the actual stereochemistry must be rigorously validated experimentally.

Comparative Analysis of Analytical Techniques

The validation of stereochemistry in the products of this compound reactions relies on a variety of analytical techniques. The choice of method depends on factors such as the nature of the compound, the availability of instrumentation, and the desired level of structural detail.

Technique Principle Information Provided Advantages Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Relative stereochemistry, diastereomeric ratios, and through-space proton proximities (NOE).[4][5]Non-destructive, provides detailed structural information in solution.[4]May require derivatization for absolute configuration determination.[5][6]
X-ray Crystallography Diffraction of X-rays by a single crystal.Unambiguous determination of absolute configuration and solid-state conformation.[7][8]Provides the most definitive structural data.[9]Requires a high-quality single crystal, which can be challenging to obtain.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase.Separation and quantification of enantiomers, determination of enantiomeric excess (ee).[10][11][12]Highly sensitive and reproducible for quantitative analysis.[10][11]Does not directly provide structural information.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light.Information about the absolute configuration of chiral molecules.Sensitive to stereochemical changes.Requires the presence of a chromophore near the stereocenter and may need comparison with theoretical calculations.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry

Objective: To determine the relative stereochemistry of a Diels-Alder adduct of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • 1D NMR Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the basic structure of the product.

  • 2D NMR Analysis (COSY, HSQC, HMBC): Perform these experiments to assign all proton and carbon signals.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This experiment is crucial for determining through-space proximities of protons.[4] The presence or absence of cross-peaks between specific protons will indicate their relative orientation (e.g., cis or trans) on the cyclohexene ring. For instance, a strong NOE between a proton on the newly formed stereocenter and a proton on the gem-dimethyl group can help to establish their spatial relationship.

X-ray Crystallography for Absolute Configuration

Objective: To unambiguously determine the absolute stereochemistry of a chiral product.

Methodology:

  • Crystal Growth: Grow a single crystal of the enantiomerically pure compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques.

  • Data Collection: Mount the crystal on a goniometer and collect X-ray diffraction data using a diffractometer. The use of copper (Cu Kα) radiation is often necessary for determining the absolute configuration of light-atom molecules.[7]

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The absolute configuration can be determined by analyzing the Flack parameter, which should be close to zero for the correct enantiomer.[7][8]

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Objective: To separate and quantify the enantiomers of a chiral product.

Methodology:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are widely applicable for a broad range of compounds.[13]

  • Method Development:

    • Mobile Phase Screening: Start with a standard mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol for normal-phase chromatography.[12]

    • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve optimal separation (resolution > 1.5).

  • Analysis: Inject a solution of the racemic or enantioenriched sample and integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee).

Logical Workflow for Stereochemical Validation

The following diagram illustrates a typical workflow for the comprehensive stereochemical validation of a product derived from this compound.

G Workflow for Stereochemical Validation cluster_synthesis Synthesis cluster_analysis Analysis cluster_results Results Synthesis Diels-Alder Reaction of This compound Purification Purification of Product (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) Purification->NMR Chiral_HPLC Chiral HPLC Purification->Chiral_HPLC Xray X-ray Crystallography Purification->Xray Relative_Stereo Determine Relative Stereochemistry NMR->Relative_Stereo Enantiomeric_Purity Determine Enantiomeric Purity (ee%) Chiral_HPLC->Enantiomeric_Purity Absolute_Config Determine Absolute Configuration Xray->Absolute_Config Relative_Stereo->Absolute_Config Guides X-ray analysis G Endo vs. Exo Transition States in Diels-Alder Reaction cluster_endo Endo Approach cluster_exo Exo Approach Diene This compound Endo_TS Endo Transition State (Favored - Secondary Orbital Overlap) Diene->Endo_TS Exo_TS Exo Transition State (Disfavored) Diene->Exo_TS Dienophile Dienophile (with EWG) Dienophile->Endo_TS Dienophile->Exo_TS Endo_Product Endo Product (Major) Endo_TS->Endo_Product Lower Activation Energy Exo_Product Exo Product (Minor) Exo_TS->Exo_Product Higher Activation Energy

References

Kinetic Showdown: A Comparative Guide to the Reactions of 5,5-Dimethyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the kinetic behavior of reactants is paramount for predicting reaction outcomes, optimizing processes, and designing novel synthetic pathways. This guide provides a comparative analysis of the kinetic studies of 5,5-Dimethyl-1,3-cyclohexadiene in key cycloaddition reactions, offering a valuable resource for harnessing its synthetic potential.

This compound is a substituted cyclic diene that readily participates in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. The gem-dimethyl group at the 5-position provides a unique structural feature that influences its reactivity compared to its unsubstituted counterpart, 1,3-cyclohexadiene. This guide delves into the kinetics of its dimerization and its [4+2] cycloaddition with various dienophiles, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Comparative Kinetic Data

The following table summarizes the available kinetic parameters for the dimerization of this compound and its reaction with maleic anhydride. This data allows for a direct comparison of reaction rates and activation barriers.

ReactionDienophileSolventTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
Dimerization of this compoundNone (Self-dimerization)Neat120Data not available in search resultsData not available in search resultsHypothetical Data
This compound + Maleic AnhydrideMaleic AnhydrideDioxane30Data not available in search resultsData not available in search resultsHypothetical Data
Reaction of 1,3-Cyclohexadiene with Maleic Anhydride (for comparison)Maleic AnhydrideDioxane302.5 x 10⁻⁵ L mol⁻¹ s⁻¹63.6Sauer et al. (1962)

Note: While specific kinetic data for the reactions of this compound were not found in the available search results, the provided data for the unsubstituted 1,3-cyclohexadiene serves as a valuable benchmark for understanding the relative reactivity. The gem-dimethyl group in this compound is expected to influence the reaction kinetics through steric and electronic effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of kinetic studies. Below are generalized protocols for monitoring the kinetics of Diels-Alder reactions involving this compound, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy.

General Protocol for Kinetic Analysis by ¹H NMR Spectroscopy

This method allows for the in-situ monitoring of reactant consumption and product formation.

1. Sample Preparation:

  • In a clean and dry NMR tube, dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆).

  • Add a known concentration of an internal standard (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene) to the solution. The internal standard should be inert under the reaction conditions and have a signal that does not overlap with reactant or product signals.

  • Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of the reactants relative to the internal standard.

2. Reaction Initiation and Monitoring:

  • Add a known concentration of the dienophile (e.g., maleic anhydride) to the NMR tube.

  • Quickly place the NMR tube in the spectrometer, which has been pre-heated or pre-cooled to the desired reaction temperature.

  • Begin acquiring ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.

3. Data Analysis:

  • Integrate the signals corresponding to specific protons of the reactants and products in each spectrum.

  • Normalize the integrals of the reactant and product signals to the integral of the internal standard to determine their concentrations at each time point.

  • Plot the concentration of the limiting reactant versus time.

  • Determine the reaction order and the rate constant (k) by fitting the experimental data to the appropriate integrated rate law (e.g., second-order for a typical Diels-Alder reaction).

  • Repeat the experiment at different temperatures to determine the activation energy (Ea) and the pre-exponential factor (A) from an Arrhenius plot (ln(k) vs. 1/T).[1][2]

Visualizing Reaction Pathways and Workflows

Graphical representations are invaluable for understanding complex relationships in chemical reactions and experimental procedures.

Reaction_Pathway Diene This compound TransitionState [4+2] Transition State Diene->TransitionState Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TransitionState Product Diels-Alder Adduct TransitionState->Product

Caption: Generalized reaction pathway for the Diels-Alder cycloaddition of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Diene Prepare Diene Solution + Internal Standard Mix Mix Reactants in NMR Tube (t=0) Prep_Diene->Mix Prep_Dienophile Prepare Dienophile Solution Prep_Dienophile->Mix NMR Acquire 1H NMR Spectra at Timed Intervals Mix->NMR Integrate Integrate Signals NMR->Integrate Concentration Calculate Concentrations Integrate->Concentration Kinetics Determine Rate Law & Rate Constant Concentration->Kinetics Arrhenius Arrhenius Plot (Multiple Temperatures) Kinetics->Arrhenius

References

A Comparative Study of Substituted Cyclohexadienes in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of substituted cyclohexadienes in various cycloaddition reactions, a cornerstone of modern synthetic organic chemistry for the construction of complex cyclic systems. The reactivity and selectivity of cyclohexadienes are profoundly influenced by their substitution patterns, making a comparative understanding crucial for synthetic design. This document summarizes key findings from recent literature, presenting quantitative data, detailed experimental protocols, and a logical framework for understanding these powerful transformations.

Data Summary: Performance in Cycloaddition Reactions

The following tables summarize the performance of various substituted cyclohexadienes in Diels-Alder and [2+2] cycloaddition reactions, highlighting the impact of substituents on yield and stereoselectivity.

Table 1: Diels-Alder Reactions of Substituted Cyclohexadienes

DieneDienophileCatalyst/ConditionsYield (%)Diastereoselectivity (dr)Enantioselectivity (er)Reference
(E)-1,3-NonadieneMethyl propiolateCo(I) complex95>99:1 (regio)96:4[1]
4-Phenyl-1,3-dieneMethyl propiolateCo(I) complex92>99:1 (regio)98:2[1]
Keto-substituted 1,2-cyclohexadieneFuranKOt-Bu, rtHighHigh (endo)N/A[2]
Substituted cyclohexa-2,4-dienoneStyrene230 °C, sealed tube95Single isomerN/A[3]
Tetrasubstituted cyclohexadiene4-Phenyl-1,2,4-triazoline-3,5-dioneCH2Cl2, rt95>95:5N/A[4]
1,3-Cyclohexadien-1-al derivativesVarious enaminesTsOHGoodHighN/A[5]

Table 2: [2+2] Cycloaddition Reactions of Substituted Cyclohexadienes

Cyclohexadiene PrecursorTrapping AgentConditionsYield (%)Diastereoselectivity (dr)Reference
Oxygenated 1,2-cyclohexadiene precursorPendent styreneCsF, rt91Complete (cis-fused)[6]
Amine-tethered 1,2-cyclohexadiene precursorElectron-deficient olefinCsF, rt85Complete (cis-fused)[6]
(E)-1,3-NonadienePhenylacetyleneCo(I) complex85>99:1 (regio)94:6

Influence of Substitution on Cycloaddition Pathways

The substitution pattern on the cyclohexadiene ring dictates the preferred cycloaddition pathway and the stereochemical outcome of the reaction. The following diagram illustrates the logical relationship between substituent effects and reaction selectivity.

G subst Substituent on Cyclohexadiene edg Electron-Donating Group (EDG) subst->edg Increases HOMO Energy ewg Electron-Withdrawing Group (EWG) subst->ewg Lowers LUMO Energy steric Steric Hindrance subst->steric Influences facial selectivity strain Ring Strain (e.g., 1,2-cyclohexadienes) subst->strain Enables unique reactivity da_normal Normal-Demand Diels-Alder edg->da_normal Favors reaction with EWG-dienophile da_inverse Inverse-Demand Diels-Alder ewg->da_inverse Favors reaction with EDG-dienophile stereo Stereoselectivity (Endo/Exo, Facial) steric->stereo Directs approach of dienophile strain->da_normal Can also be trapped in Diels-Alder cyclo_22 [2+2] Cycloaddition strain->cyclo_22 Can favor over [4+2] reac_type Reaction Type & Selectivity regio Regioselectivity reac_type->regio reac_type->stereo da_normal->reac_type da_inverse->reac_type cyclo_22->reac_type

Caption: Influence of cyclohexadiene substitution on cycloaddition pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Protocol 1: Cobalt-Catalyzed [4+2] Cycloaddition[1]

Reaction: (E)-1,3-Nonadiene with Methyl Propiolate

  • Catalyst Preparation: In a glovebox, a solution of Co(I) precursor and a chiral bisphosphine ligand (e.g., (S)-MeO-BIPHEP) in a suitable solvent (e.g., THF) is prepared.

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), the catalyst solution is added.

  • Reagent Addition: (E)-1,3-Nonadiene and methyl propiolate are added sequentially to the reaction mixture at room temperature.

  • Reaction Conditions: The reaction is stirred at a specified temperature (e.g., 60 °C) for a designated time (e.g., 12-24 hours).

  • Workup and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the 1,4-cyclohexadiene product.

Protocol 2: Intramolecular [2+2] Cycloaddition of a 1,2-Cyclohexadiene Intermediate[6]

Reaction: Fluoride-mediated desilylation and trapping of an oxygenated 1,2-cyclohexadiene precursor.

  • Precursor Synthesis: The silyl vinyl triflate precursor is synthesized from the corresponding substituted 2-bromocyclohexenone.

  • Reaction Setup: The precursor is dissolved in an appropriate solvent (e.g., acetonitrile) in a flask at room temperature.

  • Reagent Addition: Cesium fluoride (CsF) is added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at ambient temperature for a specified duration (e.g., 1-3 hours) until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup and Purification: The reaction is quenched with water, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the tricyclic alkylidene cyclobutane.

Protocol 3: Thermal Diels-Alder Reaction of a Substituted Cyclohexa-2,4-dienone[3]

Reaction: In situ generation of a masked o-benzoquinone and trapping with styrene.

  • Reaction Setup: The dimer of the substituted cyclohexa-2,4-dienone and styrene are placed in a sealed tube with a suitable solvent (e.g., o-xylene).

  • Reaction Conditions: The sealed tube is heated in a sand bath to a high temperature (e.g., 230 °C) for a specified period (e.g., 12 hours). This high temperature facilitates the retro-Diels-Alder reaction of the dimer to generate the reactive monomer in situ.

  • Workup and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to isolate the bicyclo[2.2.2]octenone cycloadduct.

This guide provides a snapshot of the extensive research in the field of cyclohexadiene cycloadditions. The presented data and protocols serve as a valuable resource for chemists engaged in the synthesis of complex molecules, offering insights into how substituent effects can be harnessed to achieve desired chemical transformations with high efficiency and selectivity.

References

A Comparative Guide to Endo and Exo Selectivity in Diels-Alder Reactions of Cyclic Dienes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, offers a powerful method for the construction of six-membered rings. When employing cyclic dienes, the reaction proceeds to form bridged bicyclic products, leading to the possibility of two distinct stereoisomeric products: the endo and exo adducts. The selective formation of one isomer over the other is a critical consideration in synthetic design, impacting the stereochemical outcome of subsequent transformations. This guide provides an objective comparison of endo and exo selectivity, supported by experimental data, to aid researchers in predicting and controlling the outcomes of their Diels-Alder reactions.

Understanding Endo and Exo Selectivity: A Tale of Two Transition States

The stereochemical course of the Diels-Alder reaction with cyclic dienes is determined by the geometry of the transition state. Two primary modes of approach for the dienophile relative to the diene lead to the formation of either the endo or exo product.

  • Endo Addition: The substituent(s) on the dienophile are oriented towards the diene's π-system, specifically under the newly forming cyclohexene ring.

  • Exo Addition: The substituent(s) on the dienophile are oriented away from the diene's π-system.

Generally, the endo product is formed faster and is referred to as the kinetic product . This preference is often attributed to "secondary orbital interactions," a favorable overlap between the frontier orbitals of the dienophile's substituent(s) and the developing π-system of the diene in the transition state. This interaction lowers the energy of the endo transition state, leading to a faster reaction rate.[1][2]

Conversely, the exo product is typically the more thermodynamically stable isomer . This increased stability arises from reduced steric hindrance, as the dienophile's substituents are positioned away from the bulky bicyclic framework.[1][2]

The interplay between kinetic and thermodynamic control is crucial. At lower temperatures, the reaction is under kinetic control, favoring the formation of the endo product. At higher temperatures, the Diels-Alder reaction can become reversible, allowing the system to reach equilibrium and favoring the formation of the more stable exo product.[3]

Comparative Analysis of Endo/Exo Selectivity: Experimental Data

The following table summarizes the endo/exo product ratios for various Diels-Alder reactions involving cyclic dienes under different experimental conditions. This data provides a quantitative basis for predicting the stereochemical outcome of similar reactions.

DieneDienophileConditionsEndo:Exo RatioReference(s)
CyclopentadieneMaleic AnhydrideRoom Temperature>99:1 (almost exclusively endo)[4]
CyclopentadieneMaleic Anhydride185°C4:1[4]
CyclopentadieneMethyl AcrylateRoom Temperature82:18 (endo favored)[5]
CyclopentadieneMethyl Acrylate100°CRatio declines modestly from RT[4]
CyclopentadieneMethyl Acrylate180°C~1:1[4]
CyclopentadieneMethyl AcrylateAlCl₃·Et₂O (Lewis Acid)99:1[5]
CyclopentadieneButyl Acrylate185°C1:1.85 (exo favored)[4]
CyclopentadieneMethyl Methacrylate185°C1:1.5 (exo favored)[4]
CyclopentadieneMethyl Vinyl Ketone185°C1:2.6 (exo favored)[4]
FuranMaleic Anhydride40°C, 48h (Acetonitrile)Exclusively exo (thermodynamic)[3]
FuranMaleimide25°CEndo favored (kinetic)[6]
FuranMaleimide90°CExo favored (thermodynamic)[6]
Cyclohexa-1,3-dieneCyclohexa-1,2-dieneNot Specified11:1[7]

Key Factors Influencing Selectivity

As evidenced by the data, several factors can be manipulated to control the endo/exo selectivity:

  • Temperature: Lower temperatures favor the kinetically controlled endo product, while higher temperatures can lead to the thermodynamically favored exo product, especially if the reaction is reversible.[3]

  • Lewis Acid Catalysis: The addition of a Lewis acid, such as aluminum chloride (AlCl₃), can significantly enhance endo selectivity.[5][8] The Lewis acid coordinates to the dienophile, lowering its LUMO energy and amplifying the secondary orbital interactions that stabilize the endo transition state.[2]

  • Solvent: The polarity of the solvent can influence the reaction rate and selectivity. For instance, the reaction between cyclopentadiene and methyl acrylate is faster and initially shows a higher endo:exo ratio in methanol compared to n-hexane.[9]

  • Diene and Dienophile Structure: The intrinsic electronic and steric properties of the reacting partners play a fundamental role. For example, the reaction of furan with maleic anhydride under thermodynamic control exclusively yields the exo product, a notable exception to the general endo preference.[3]

Experimental Protocols

Synthesis of endo-Norbornene-5,6-cis-dicarboxylic Anhydride

This protocol describes the classic Diels-Alder reaction between cyclopentadiene and maleic anhydride, which reliably yields the endo adduct under kinetic control.

Materials:

  • Dicyclopentadiene

  • Maleic anhydride

  • Ethyl acetate

  • Petroleum ether (or hexanes)

  • Fractional distillation apparatus

  • Reaction flask (e.g., Erlenmeyer flask)

  • Ice bath

Procedure:

  • Preparation of Cyclopentadiene: Cyclopentadiene is prepared by the retro-Diels-Alder reaction of its dimer, dicyclopentadiene. Set up a fractional distillation apparatus. Place dicyclopentadiene in the distilling flask and heat it to around 170-190°C. The cyclopentadiene monomer will distill at a much lower temperature (b.p. 40-42°C). Collect the freshly distilled cyclopentadiene and keep it on ice to prevent it from dimerizing back.

  • Reaction Setup: In a separate flask, dissolve maleic anhydride in ethyl acetate. Gentle warming may be required to facilitate dissolution.

  • Cycloaddition: Cool the maleic anhydride solution in an ice bath. Slowly add the freshly prepared, cold cyclopentadiene to the maleic anhydride solution with stirring.

  • Crystallization: The Diels-Alder adduct, endo-norbornene-5,6-cis-dicarboxylic anhydride, will precipitate out of the solution as a white solid. The reaction is often exothermic.

  • Isolation and Purification: Allow the flask to stand at room temperature and then in an ice bath to complete crystallization. Collect the solid product by vacuum filtration. The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate key concepts in the endo vs. exo selectivity of Diels-Alder reactions.

Endo_Exo_Transition_States cluster_endo Endo Approach cluster_exo Exo Approach endo_ts Endo Transition State (Lower Energy - Kinetic Product) Endo_Product Endo Product endo_ts->Endo_Product exo_ts Exo Transition State (Higher Energy) Exo_Product Exo Product (More Stable - Thermodynamic Product) exo_ts->Exo_Product Reactants Cyclic Diene + Dienophile Reactants->endo_ts Lower Ea Reactants->exo_ts Higher Ea Experimental_Workflow A 1. Prepare Dienophile Solution (e.g., Maleic Anhydride in Ethyl Acetate) C 3. Combine Reactants (Controlled Temperature) A->C B 2. Prepare Diene (e.g., Crack Dicyclopentadiene) B->C D 4. Reaction and Product Formation (Precipitation) C->D E 5. Isolate Product (Vacuum Filtration) D->E F 6. Purify Product (Recrystallization) E->F G 7. Characterize Product (e.g., NMR, MP) F->G Kinetic_vs_Thermodynamic_Control cluster_main Reaction Coordinate Diagram Reactants Reactants TS_Endo Reactants->TS_Endo Low Temp. TS_Exo Reactants->TS_Exo High Temp. Endo_Product Endo Product (Kinetic) TS_Endo->Endo_Product Exo_Product Exo Product (Thermodynamic) TS_Exo->Exo_Product Endo_Product->TS_Endo Reversible at High T

References

Safety Operating Guide

Proper Disposal of 5,5-Dimethyl-1,3-cyclohexadiene: A General Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5,5-Dimethyl-1,3-cyclohexadiene could not be located in the available resources. The following information is based on general principles of laboratory chemical waste disposal and should not be considered a substitute for a formal hazard assessment by a qualified professional. Always consult with your institution's Environmental Health and Safety (EHS) department and obtain the specific SDS for any chemical before handling or disposal.

The proper disposal of any chemical waste is paramount for ensuring the safety of laboratory personnel and the protection of the environment. For a compound like this compound, a comprehensive understanding of its physical and chemical properties, as well as its potential hazards, is the first and most critical step. This information is typically found in the chemical's Safety Data Sheet.

Essential Safety Data: A Prerequisite for Disposal

Before proceeding with the disposal of any chemical, it is crucial to obtain and thoroughly review its SDS. The table below outlines the type of quantitative data that should be sought. As a placeholder to illustrate the kind of information needed, data for a similarly named but different compound, 5,5-Dimethyl-1,3-cyclohexanedione, is provided. This data is for illustrative purposes only and does not apply to this compound.

ParameterExample Value (for 5,5-Dimethyl-1,3-cyclohexanedione)Significance for Disposal
Flash Point Not availableIndicates the temperature at which the substance can ignite. Flammable wastes require specific storage and disposal procedures.
Boiling Point Not availableAffects the volatility of the substance and the potential for inhalation exposure.
Melting Point 147 - 150 °CDetermines the physical state of the chemical at room temperature, influencing handling and storage.
Solubility Information not availableAffects how the chemical might move in the environment and influences the choice of spill cleanup materials.
Toxicity Data (e.g., LD50) Acute oral LD50: >500 mg/kg (Rat)Provides information on the potential health hazards and the need for specific personal protective equipment and handling procedures.
Hazard Class Not regulated (for transport)Determines segregation, labeling, and transportation requirements for the waste.

Step-by-Step General Disposal Protocol for Chemical Waste

The following is a generalized protocol for the disposal of a chemical such as this compound. This procedure should be adapted to comply with your institution's specific policies and local regulations.

1. Hazard Identification and Assessment:

  • Obtain the correct Safety Data Sheet (SDS) for this compound.
  • Review the SDS to understand the chemical's physical and chemical properties, hazards (flammability, reactivity, toxicity), and any specific disposal recommendations.
  • Consult with your institution's Environmental Health and Safety (EHS) department to confirm the appropriate disposal pathway.

2. Personal Protective Equipment (PPE):

  • Based on the hazard assessment, don the appropriate PPE. This will likely include:
  • Safety goggles or a face shield.
  • Chemical-resistant gloves (e.g., nitrile).
  • A lab coat.
  • Closed-toe shoes.
  • Work in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.

3. Waste Segregation:

  • Do not mix different chemical wastes. [1]
  • Segregate waste based on compatibility to prevent dangerous reactions. For example, keep flammable liquids separate from oxidizers, and acids separate from bases.[2][3]
  • Halogenated and non-halogenated organic solvents should be collected in separate containers.[3][4]

4. Container Selection:

  • Choose a waste container that is compatible with the chemical waste. For organic solvents, glass or polyethylene containers are often suitable.[4][5][6]
  • The container must be in good condition, with no leaks or cracks, and have a secure, screw-top lid.[7]
  • The original chemical container can often be used for waste collection, provided it is in good condition.[5]
  • Do not overfill the container; leave at least 10% headspace to allow for expansion.[5]

5. Waste Labeling:

  • Label the waste container clearly and accurately as soon as the first drop of waste is added.[8][9][10]
  • The label should include:
  • The words "Hazardous Waste".[7][9][11]
  • The full chemical name(s) of the contents (no abbreviations or formulas).[7]
  • The approximate percentage of each component.[11]
  • The date the waste was first added to the container (accumulation start date).[9][11]
  • The name and contact information of the person generating the waste.[9]
  • The specific hazards of the waste (e.g., flammable, corrosive, toxic).[11]

6. Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[2]
  • Keep the waste container closed at all times, except when adding waste.[2][12]
  • Store the container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[3][13]
  • Ensure the storage area is well-ventilated.

7. Arranging for Disposal:

  • Once the waste container is full, or if it has been in storage for a specified time limit (often 90 days), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[9]
  • Follow your institution's procedures for requesting a waste pickup.[13]
  • Never dispose of chemical waste down the drain or in the regular trash.[13][14]

General Chemical Waste Disposal Workflow

The following diagram illustrates the general workflow for the safe disposal of laboratory chemical waste.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_storage Storage & Disposal obtain_sds Obtain Correct SDS assess_hazards Assess Hazards & Consult EHS obtain_sds->assess_hazards Review select_ppe Select Appropriate PPE assess_hazards->select_ppe Determine segregate_waste Segregate Incompatible Wastes select_ppe->segregate_waste Wear select_container Select Compatible Container segregate_waste->select_container Choose for each stream label_container Label Container Correctly select_container->label_container Prepare add_waste Add Waste to Container label_container->add_waste Ready for use store_safely Store in SAA with Secondary Containment add_waste->store_safely Place in keep_closed Keep Container Closed store_safely->keep_closed Ensure request_pickup Request Waste Pickup from EHS keep_closed->request_pickup When full or time limit reached disposal Professional Disposal request_pickup->disposal Arrange for

Caption: General workflow for laboratory chemical waste disposal.

By adhering to these general principles and, most importantly, by obtaining and following the specific guidance in the Safety Data Sheet for this compound, researchers can ensure the safe and compliant disposal of this chemical waste.

References

Personal protective equipment for handling 5,5-Dimethyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5,5-Dimethyl-1,3-cyclohexadiene

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of this compound to ensure laboratory safety.

Personal Protective Equipment (PPE)

Proper PPE is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Details
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).Inspect gloves before use. Use proper glove removal technique to avoid skin contact.
Lab coat or chemical-resistant apron.To protect from splashes and spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges may be necessary.
Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for maintaining the stability of this compound and preventing accidents.

Procedure Guideline
Handling - Avoid contact with skin and eyes. - Do not breathe vapors or mist. - Keep away from heat, sparks, and open flames. - Use non-sparking tools. - Handle in a well-ventilated area or under a chemical fume hood.
Storage - Store in a tightly closed container in a cool, dry, and well-ventilated area. - Keep away from oxidizing agents. - The container should be properly labeled.
Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Step Action
Waste Collection Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.
Regulations Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1][2]
Professional Disposal Contact a licensed professional waste disposal service to arrange for pickup and disposal.[3]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Conduct Risk Assessment ppe_check Don Appropriate PPE prep_start->ppe_check ventilation_check Ensure Proper Ventilation ppe_check->ventilation_check measure_chemical Measure Chemical in Fume Hood ventilation_check->measure_chemical Proceed with caution conduct_experiment Conduct Experiment measure_chemical->conduct_experiment decontaminate Decontaminate Glassware & Surfaces conduct_experiment->decontaminate waste_collection Collect Waste in Labeled Container decontaminate->waste_collection dispose Dispose via Professional Service waste_collection->dispose

Caption: Workflow for safe handling of this compound.

This structured approach ensures that all safety aspects are considered, from initial preparation and risk assessment to the final disposal of waste, thereby promoting a safe laboratory environment for all personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethyl-1,3-cyclohexadiene
Reactant of Route 2
5,5-Dimethyl-1,3-cyclohexadiene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.